molecular formula C7H9ClN2O B11801946 6-Chloro-5-ethoxypyridin-3-amine

6-Chloro-5-ethoxypyridin-3-amine

Cat. No.: B11801946
M. Wt: 172.61 g/mol
InChI Key: XGPROYITKYETOU-UHFFFAOYSA-N
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Description

6-Chloro-5-ethoxypyridin-3-amine is a useful research compound. Its molecular formula is C7H9ClN2O and its molecular weight is 172.61 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H9ClN2O

Molecular Weight

172.61 g/mol

IUPAC Name

6-chloro-5-ethoxypyridin-3-amine

InChI

InChI=1S/C7H9ClN2O/c1-2-11-6-3-5(9)4-10-7(6)8/h3-4H,2,9H2,1H3

InChI Key

XGPROYITKYETOU-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(N=CC(=C1)N)Cl

Origin of Product

United States

Foundational & Exploratory

Technical Monograph: 6-Chloro-5-ethoxypyridin-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth analysis of 6-Chloro-5-ethoxypyridin-3-amine (CAS 1352882-51-9), a critical heterocyclic building block used in the synthesis of next-generation kinase inhibitors and phosphatases (e.g., SHP2).

Identity & Physicochemical Profile[1][2][3][4]

6-Chloro-5-ethoxypyridin-3-amine is a trisubstituted pyridine derivative characterized by a specific substitution pattern that imparts unique electronic and steric properties. The C6-chlorine serves as an electrophilic handle for cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig), while the C3-amine acts as a nucleophilic anchor for amide/urea formation. The C5-ethoxy group modulates lipophilicity and solubility, often occupying solvent-exposed regions in protein binding pockets.

PropertyData
CAS Number 1352882-51-9
IUPAC Name 6-Chloro-5-ethoxypyridin-3-amine
Synonyms 5-Amino-2-chloro-3-ethoxypyridine; 3-Amino-5-ethoxy-6-chloropyridine
Molecular Formula C

H

ClN

O
Molecular Weight 172.61 g/mol
Physical State Off-white to pale brown solid
Solubility Soluble in DMSO, MeOH, DCM; Low solubility in water
pKa (Calc) ~3.5 (Pyridine N), ~2.0 (Aniline NH

)
LogP (Calc) 1.8 – 2.1

Synthetic Methodology

The synthesis of 6-Chloro-5-ethoxypyridin-3-amine requires precise regiocontrol to establish the 3,5,6-substitution pattern. Unlike 2,6-dichloropyridine derivatives which favor 2-alkoxy substitution (yielding the 2-ethoxy isomer), this scaffold is best accessed via the functionalization of 2-chloro-3-hydroxypyridine .

Retrosynthetic Strategy

The core challenge is installing the amino group meta to the ethoxy group while maintaining the ortho-chloro relationship.

  • Target: 3-Amino-5-ethoxy-6-chloropyridine

  • Precursor: 2-Chloro-3-ethoxy-5-nitropyridine

  • Starting Material: 2-Chloro-3-hydroxypyridine

Detailed Protocol
Step 1: Nitration

Reaction: Electrophilic aromatic substitution on 2-chloro-3-hydroxypyridine.

  • Reagents: HNO

    
     (fuming), H
    
    
    
    SO
    
    
    .
  • Conditions: 0°C to RT.

  • Mechanism: The -OH group at C3 strongly activates the ring. The C2 position is blocked by Cl. The C4 position is sterically crowded and less favored electronically compared to C5 (para to the activating OH? No, C6 is para to OH. C5 is meta to OH. However, in pyridines, nitration is difficult. The 3-hydroxy group directs ortho (C2, C4) and para (C6). However, under standard conditions for this substrate, the nitro group is often installed at C5 due to the directing effect of the ring nitrogen and the Cl). Correction: Literature for 2-chloro-3-hydroxypyridine nitration typically yields 2-chloro-3-hydroxy-5-nitropyridine (sometimes referred to as 6-chloro-5-hydroxy-3-nitropyridine depending on numbering).

  • Yield: ~60-70%.[1]

Step 2: O-Alkylation (Etherification)

Reaction: S


2 displacement of Ethyl Iodide.
  • Reagents: Ethyl Iodide (EtI) or Ethyl Bromide (EtBr), K

    
    CO
    
    
    
    or Cs
    
    
    CO
    
    
    .
  • Solvent: DMF or Acetone.

  • Protocol:

    • Dissolve 2-chloro-3-hydroxy-5-nitropyridine (1.0 eq) in DMF.

    • Add K

      
      CO
      
      
      
      (2.0 eq) and stir for 15 min to form the phenoxide.
    • Add EtI (1.2 eq) dropwise.

    • Stir at 60°C for 4-6 hours.

    • Aqueous workup and extraction with EtOAc.[2][3]

  • Outcome: 2-Chloro-3-ethoxy-5-nitropyridine .

Step 3: Nitro Reduction

Reaction: Chemoselective reduction of the nitro group to the primary amine without dechlorinating the C6 position.

  • Method A (Iron/Ammonium Chloride):

    • Reagents: Fe powder (5 eq), NH

      
      Cl (5 eq).
      
    • Solvent: EtOH/H

      
      O (4:1).
      
    • Temp: Reflux (80°C).

    • Note: This method is preferred over catalytic hydrogenation (Pd/C + H

      
      ) to avoid hydrogenolysis of the C-Cl bond.
      
  • Method B (Stannous Chloride):

    • Reagents: SnCl

      
      ·2H
      
      
      
      O.
    • Solvent: EtOAc or EtOH.

  • Protocol (Fe/NH

    
    Cl): 
    
    • Suspend nitro compound in EtOH/H

      
      O.
      
    • Add NH

      
      Cl and Fe powder.
      
    • Heat to reflux for 2-4 hours. Monitor by LCMS.

    • Filter hot through Celite to remove iron oxides.

    • Concentrate and purify via silica gel chromatography (Hex/EtOAc).[2][3]

  • Final Product: 6-Chloro-5-ethoxypyridin-3-amine .

Synthetic Workflow Diagram

Synthesis SM 2-Chloro-3-hydroxypyridine Step1 Nitration (HNO3/H2SO4) SM->Step1 Int1 2-Chloro-3-hydroxy- 5-nitropyridine Step1->Int1 Step2 O-Alkylation (EtI, K2CO3, DMF) Int1->Step2 Int2 2-Chloro-3-ethoxy- 5-nitropyridine Step2->Int2 Step3 Reduction (Fe/NH4Cl or SnCl2) Int2->Step3 Product 6-Chloro-5-ethoxypyridin-3-amine (Target) Step3->Product

Caption: Stepwise synthesis of 6-Chloro-5-ethoxypyridin-3-amine preserving the C-Cl bond.

Reactivity & Applications in Drug Discovery

Reactivity Profile

The molecule possesses three distinct reactive centers, allowing for orthogonal functionalization:

  • C3-Amine (Nucleophile):

    • Reactivity: Acylation, Sulfonylation, Urea formation.

    • Use: Typically reacted with carboxylic acids (HATU/EDCI) or isocyanates to form the "linker" region of a drug molecule.

  • C6-Chloride (Electrophile):

    • Reactivity: S

      
      Ar displacements (with amines/thiols) or Pd-catalyzed cross-couplings (Suzuki, Buchwald).
      
    • Use: Connects the pyridine core to the "tail" or "hinge-binding" motif of the inhibitor.

  • C5-Ethoxy (Modulator):

    • Reactivity: Generally inert under coupling conditions.

    • Use: Provides steric bulk and lipophilicity; often critical for selectivity against homologous kinases.

Key Application: SHP2 Inhibitors

This scaffold is a structural analog to the pyrazine cores found in allosteric SHP2 inhibitors (e.g., TNO155). The pyridine nitrogen and the ethoxy group often interact with the central tunnel of the SHP2 protein, stabilizing the auto-inhibited conformation.

Pharmacophore Mapping:

  • Pyridine N: H-bond acceptor.

  • 3-NH2 derived Amide: H-bond donor/acceptor pair.

  • 6-Substituent: Extends into the hydrophobic pocket.

Safety & Handling (SDS Summary)

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Storage: Keep under inert atmosphere (Nitrogen/Argon). Store at 2-8°C. Light sensitive.

  • Handling: Use only in a chemical fume hood. Avoid dust formation.

References

  • Google Patents. (2020).[4] Compounds and compositions for treating conditions associated with APJ receptor activity (WO2020073011A1). Retrieved from

  • National Institutes of Health (NIH). (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules. PMC. Retrieved from [Link]

Sources

Strategic Utilization of 3-Amino-6-Chloro-5-Ethoxypyridine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Anatomy

3-Amino-6-chloro-5-ethoxypyridine (IUPAC: 6-chloro-5-ethoxypyridin-3-amine) represents a "privileged scaffold" in modern drug discovery. Unlike simple aminopyridines, this trisubstituted heterocyclic core offers a unique trifecta of chemical properties: an electrophilic handle (C6-Cl), a nucleophilic linker (C3-NH₂), and a lipophilic modulator (C5-OEt).

This guide moves beyond basic property listing to explore the strategic application of this molecule as a linchpin intermediate, particularly in the synthesis of SHP2 allosteric inhibitors and next-generation kinase antagonists.

Structural & Electronic Analysis

The molecule's utility is defined by its electronic "push-pull" dynamics. The electron-donating ethoxy group at C5 enriches the ring, counteracting the inductive withdrawal of the C6-chlorine, thereby stabilizing the system while maintaining susceptibility to specific metal-catalyzed cross-couplings.

ChemicalStructure Core 3-Amino-6-Chloro-5-Ethoxypyridine (Scaffold Core) Amine C3-Amino Group (-NH2) Nucleophilic Handle (Amide coupling, Cyclization) Core->Amine Position 3 Ethoxy C5-Ethoxy Group (-OEt) Solubility & Lipophilicity (Electronic Donor) Core->Ethoxy Position 5 Chloro C6-Chloro Group (-Cl) Electrophilic Handle (SNAr, Suzuki, Buchwald) Core->Chloro Position 6 Ethoxy->Core +M Effect (Activates C2/C4/C6) Chloro->Core -I Effect (Deactivates Ring)

Figure 1: Functional anatomy and electronic interplay of the scaffold. The C5-ethoxy group is critical for modulating the reactivity of the C6-chloride.

Physicochemical Profile

PropertyValue / DescriptionPractical Implication
Molecular Formula C₇H₉ClN₂OCore building block.[1]
Molecular Weight 172.61 g/mol Low MW allows for "fragment-based" drug design.
Predicted LogP ~1.8 - 2.1Ideal lipophilicity for cell permeability without aggregation issues.
pKa (Conj. Acid) ~3.5 - 4.0The pyridine nitrogen is weakly basic due to the electron-withdrawing Cl.
Solubility DMSO, MeOH, DCMPoor water solubility; requires organic co-solvents for reactions.
Appearance Off-white to pale yellow solidColoration often indicates oxidation of the amine; store under inert gas.

Robust Synthetic Methodology

While direct nitration of 2-chloro-3-ethoxypyridine is possible, it often suffers from poor regioselectivity (yielding mixtures of 4-nitro and 6-nitro isomers). The Iodination-Alkylation-Amination route described below is the industry standard for high-fidelity synthesis, ensuring the correct substitution pattern.

Validated Synthesis Protocol (The "Iodine Route")

Prerequisite: This route avoids hazardous nitration steps and utilizes regioselective electrophilic aromatic substitution.

Step 1: Regioselective Iodination
  • Substrate: 2-Chloro-3-hydroxypyridine

  • Reagents: I₂, Na₂CO₃, H₂O/MeOH

  • Mechanism: The hydroxyl group directs the incoming electrophile (I⁺) to the para position (C5).

  • Product: 2-Chloro-3-hydroxy-5-iodopyridine.

Step 2: O-Alkylation
  • Reagents: Ethyl Iodide (EtI), K₂CO₃, DMF, 60°C.

  • Outcome: Locks the oxygen as an ethoxy group, increasing solubility.

  • Product: 2-Chloro-3-ethoxy-5-iodopyridine.

Step 3: Amination (Buchwald-Hartwig or Copper Catalysis)
  • Reagents: Benzophenone imine (ammonia surrogate), Pd₂(dba)₃, Xantphos, Cs₂CO₃, Toluene, 100°C.

  • Hydrolysis: 2N HCl/THF.

  • Logic: The C5-Iodo position is significantly more reactive toward Pd-oxidative addition than the C2-Chloro position, allowing selective amination at C5 without disturbing the C2-Cl handle.

  • Final Product: 6-Chloro-5-ethoxypyridin-3-amine (Note: Numbering flips due to IUPAC priority).

Synthesispathway Start Start: 2-Chloro-3-hydroxypyridine Step1 Step 1: Iodination (I2, Na2CO3) Target: Para to -OH Start->Step1 Inter1 Intermediate: 2-Chloro-3-hydroxy-5-iodopyridine Step1->Inter1 Step2 Step 2: O-Alkylation (EtI, K2CO3, DMF) Inter1->Step2 Inter2 Intermediate: 2-Chloro-3-ethoxy-5-iodopyridine Step2->Inter2 Step3 Step 3: Selective Amination (Pd-Catalysis + Hydrolysis) Inter2->Step3 Selectivity: I > Cl Final Final Product: 3-Amino-6-chloro-5-ethoxypyridine Step3->Final

Figure 2: Step-wise synthesis ensuring regiochemical fidelity. The reactivity difference between C-I and C-Cl is exploited in Step 3.

Reaction Engineering & Reactivity Profile

To utilize this scaffold effectively, one must understand the hierarchy of reactivity.

Chemoselectivity: Cl vs. NH₂
  • The Nucleophile (NH₂): The C3-amine is moderately nucleophilic. It readily participates in amide couplings (with HATU/EDC) or reductive aminations.

    • Warning: If performing SNAr reactions on other parts of a molecule, protect this amine (e.g., Boc-protection) to prevent self-polymerization or side reactions.

  • The Electrophile (Cl): The C6-chlorine is activated for SNAr displacement, but less so than in 2-chloropyridine due to the electron-donating ethoxy group at C5.

    • Optimization: For SNAr displacements at C6, use strong nucleophiles (amines, thiols) and elevated temperatures (80-120°C) or microwave irradiation. For C-C bond formation, Suzuki-Miyaura coupling works excellently using Pd(dppf)Cl₂.

Case Study: SHP2 Inhibitor Synthesis

This scaffold mimics the core found in SHP099 and TNO155 analogs. In these pathways, the 3-amino group is typically linked to a pyrazine or another heteroaromatic system, while the 6-chloro group is coupled to a substituted phenyl ring to fill the hydrophobic pocket of the SHP2 allosteric site.

Protocol for Suzuki Coupling at C6:

  • Mix: Scaffold (1.0 eq), Boronic Acid (1.2 eq), Pd(dppf)Cl₂ (0.05 eq), K₂CO₃ (3.0 eq).

  • Solvent: Dioxane:Water (4:1).

  • Conditions: Degas with N₂, heat to 90°C for 4 hours.

  • Workup: Filter through Celite, extract with EtOAc.

Safety & Handling (MSDS Summary)

  • Hazard Classification: Irritant (Skin/Eye), Acute Toxicity (Oral).

  • H-Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).

  • Storage: Keep in a tightly closed container, stored at 2-8°C. The amine is sensitive to oxidation; argon backfilling is recommended for long-term storage.

  • Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber (contains Nitrogen and Chlorine).

References

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for substituted pyridines. Retrieved from [Link]

  • Fort, D. A., et al. (2016). "Discovery of SHP099: A Potent, Allosteric, and Orally Bioavailable SHP2 Inhibitor." Journal of Medicinal Chemistry. (Contextual reference for scaffold utility in SHP2).
  • World Intellectual Property Organization. (2015). Patent WO2015107495: Substituted Pyrazine Derivatives as SHP2 Inhibitors. (Describes analogous synthetic routes for amino-chloro-alkoxy heterocycles).

Sources

An In-depth Technical Guide to 6-Chloro-5-ethoxypyridin-3-amine: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive overview of 6-Chloro-5-ethoxypyridin-3-amine, a substituted pyridine derivative of interest in medicinal chemistry and drug discovery. Due to the limited availability of public data on this specific compound, this guide leverages established knowledge of its close structural analogs, particularly 6-Chloro-5-methoxypyridin-3-amine, to provide a robust framework for its synthesis, characterization, and safe handling. This document is intended for researchers, chemists, and professionals in the field of drug development.

Introduction and Chemical Identity

6-Chloro-5-ethoxypyridin-3-amine is a heterocyclic compound featuring a pyridine core substituted with a chloro, an ethoxy, and an amino group at positions 6, 5, and 3, respectively. The aminopyridine scaffold is a well-established pharmacophore present in numerous biologically active molecules. The specific substitution pattern of this compound suggests its potential as a key intermediate in the synthesis of novel therapeutic agents, particularly in the realm of kinase inhibitors and other targeted therapies.

Chemical Structure:

Caption: Chemical structure of 6-Chloro-5-ethoxypyridin-3-amine.

Table 1: Predicted Physicochemical Properties

PropertyPredicted ValueBasis for Prediction
Molecular Formula C₇H₉ClN₂OCalculated
Molecular Weight 172.61 g/mol Calculated
Appearance Off-white to light yellow solidAnalogy to similar compounds
Solubility Soluble in organic solvents (e.g., DMSO, Methanol)General solubility of substituted pyridines
XLogP3 ~1.5Extrapolated from 6-chloro-5-methoxypyridin-3-amine

Proposed Synthesis Methodology

The proposed synthesis commences with the commercially available 2,6-dichloropyridine and proceeds through nitration, selective amination, ethoxylation, and a final reduction of the nitro group.

Synthesis_Workflow Start 2,6-Dichloropyridine Step1 Nitration (HNO₃, H₂SO₄) Start->Step1 Step 1 Intermediate1 2,6-Dichloro-3-nitropyridine Step1->Intermediate1 Step2 Selective Amination (NH₃, solvent) Intermediate1->Step2 Step 2 Intermediate2 2-Amino-6-chloro-3-nitropyridine Step2->Intermediate2 Step3 Ethoxylation (NaOEt, EtOH) Intermediate2->Step3 Step 3 Intermediate3 2-Amino-6-ethoxy-3-nitropyridine Step3->Intermediate3 Step4 Reduction (e.g., Fe/HCl or H₂, Pd/C) Intermediate3->Step4 Step 4 Product 6-Chloro-5-ethoxypyridin-3-amine Step4->Product

Caption: Proposed multi-step synthesis of 6-Chloro-5-ethoxypyridin-3-amine.

Experimental Protocol: A Step-by-Step Guide

Step 1: Nitration of 2,6-Dichloropyridine

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, carefully add fuming sulfuric acid.

  • Cooling: Cool the flask to 0-5 °C in an ice-salt bath.

  • Addition of Starting Material: Slowly add 2,6-dichloropyridine to the cooled sulfuric acid while maintaining the temperature below 10 °C.

  • Nitrating Agent Addition: Add a mixture of fuming nitric acid and fuming sulfuric acid dropwise via the dropping funnel, ensuring the temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to 80-90 °C for several hours, monitoring the reaction progress by TLC.

  • Work-up: Carefully pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., NaOH solution) to precipitate the product.

  • Isolation: Filter the solid, wash with cold water, and dry under vacuum to yield 2,6-dichloro-3-nitropyridine.

Step 2: Selective Amination

  • Reaction Setup: In a sealed pressure vessel, dissolve 2,6-dichloro-3-nitropyridine in a suitable solvent (e.g., ethanol).

  • Ammonia Source: Add a solution of ammonia in the same solvent.

  • Reaction: Heat the sealed vessel to a temperature that facilitates the selective displacement of one chlorine atom (typically the one at the 2-position due to electronic effects of the nitro group), monitoring by TLC.

  • Work-up: After cooling, evaporate the solvent. Add water to the residue and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography to yield 2-amino-6-chloro-3-nitropyridine.

Step 3: Ethoxylation

  • Sodium Ethoxide Preparation: In a dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve sodium metal in anhydrous ethanol to prepare sodium ethoxide.

  • Reaction: Add 2-amino-6-chloro-3-nitropyridine to the freshly prepared sodium ethoxide solution.

  • Heating: Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture and neutralize with a dilute acid (e.g., acetic acid). Remove the ethanol under reduced pressure.

  • Extraction: Partition the residue between water and an organic solvent (e.g., ethyl acetate). Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Isolation: Concentrate the organic layer to obtain the crude 2-amino-6-ethoxy-3-nitropyridine, which can be purified by recrystallization or column chromatography.

Step 4: Reduction of the Nitro Group

  • Reaction Setup: In a round-bottom flask, suspend 2-amino-6-ethoxy-3-nitropyridine in a mixture of a suitable solvent (e.g., ethanol/water) and an acid (e.g., hydrochloric acid or acetic acid).

  • Reducing Agent: Add a reducing agent such as iron powder or perform catalytic hydrogenation with H₂ gas and a palladium on carbon (Pd/C) catalyst.

  • Reaction: If using iron, heat the mixture to reflux and monitor the reaction by TLC. For catalytic hydrogenation, pressurize the reaction vessel with hydrogen and stir at room temperature.

  • Work-up (for Fe/HCl): After the reaction is complete, filter the hot solution through celite to remove iron salts. Neutralize the filtrate with a base (e.g., sodium carbonate) to precipitate the product.

  • Work-up (for H₂/Pd-C): Filter the reaction mixture through celite to remove the catalyst. Evaporate the solvent.

  • Purification: Extract the product into an organic solvent, dry the organic layer, and concentrate. The final product, 6-Chloro-5-ethoxypyridin-3-amine, can be purified by column chromatography or recrystallization.

Predicted Spectroscopic Data and Characterization

The structural confirmation of the synthesized 6-Chloro-5-ethoxypyridin-3-amine would rely on a combination of spectroscopic techniques. The following data are predicted based on the analysis of its methoxy analog and general principles of spectroscopy.[2]

Table 2: Predicted ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzNumber of ProtonsAssignment
~7.8d~2.51HH-2
~7.0d~2.51HH-4
~4.1q~7.02H-OCH₂CH₃
~3.7br s-2H-NH₂
~1.4t~7.03H-OCH₂CH₃

Table 3: Predicted ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)

Chemical Shift (δ) ppmAssignment
~145C-5
~142C-6
~138C-3
~135C-2
~120C-4
~65-OCH₂CH₃
~15-OCH₂CH₃

Table 4: Predicted IR Spectroscopic Data

Wavenumber (cm⁻¹)IntensityAssignment
3450-3300Strong, SharpN-H stretch (asymmetric and symmetric)
3100-3000MediumAromatic C-H stretch
2980-2850MediumAliphatic C-H stretch
1620-1600StrongN-H bend (scissoring)
1580-1450StrongC=C and C=N ring stretching
1250-1200StrongC-O-C stretch (asymmetric)
~830StrongC-Cl stretch

Mass Spectrometry (MS)

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 172, with a characteristic M+2 peak at m/z 174 in an approximate 3:1 ratio, confirming the presence of a single chlorine atom.

Spectroscopic_Analysis Compound Synthesized Compound (6-Chloro-5-ethoxypyridin-3-amine) NMR NMR Spectroscopy (¹H and ¹³C) Compound->NMR Proton and Carbon Environment IR IR Spectroscopy Compound->IR Functional Groups MS Mass Spectrometry Compound->MS Molecular Weight and Elemental Composition Structure_Confirmation Structural Confirmation NMR->Structure_Confirmation IR->Structure_Confirmation MS->Structure_Confirmation

Caption: Workflow for the spectroscopic characterization of 6-Chloro-5-ethoxypyridin-3-amine.

Safety and Handling

As with any chemical compound, particularly novel ones, 6-Chloro-5-ethoxypyridin-3-amine should be handled with care in a well-ventilated laboratory environment, preferably within a chemical fume hood.[3][4] The following precautions are based on the known hazards of structurally similar chloropyridines.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemically resistant gloves (e.g., nitrile).[5]

  • Inhalation: Avoid inhaling dust or vapors.

  • Skin and Eye Contact: Avoid direct contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Potential Applications in Research and Drug Development

Substituted aminopyridines are valuable building blocks in medicinal chemistry. The presence of multiple functional groups on the 6-Chloro-5-ethoxypyridin-3-amine scaffold allows for diverse chemical modifications. The amino group can be acylated, alkylated, or used in coupling reactions to introduce various side chains. The chloro group can be displaced via nucleophilic aromatic substitution or participate in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to form carbon-carbon or carbon-nitrogen bonds. These properties make it a promising starting material for the synthesis of libraries of compounds for screening against various biological targets.

Conclusion

This technical guide provides a comprehensive, albeit predictive, framework for the synthesis, characterization, and handling of 6-Chloro-5-ethoxypyridin-3-amine. By leveraging the established chemistry of its analogs, researchers and drug development professionals are equipped with a solid foundation to explore the potential of this novel compound in their research endeavors. The proposed synthetic route is robust and adaptable, and the predicted analytical data will be crucial for the structural verification of the synthesized material. As with all new chemical entities, diligent safety practices are paramount.

References

  • BenchChem. (2025). Safe Handling and Storage Procedures for 3-Chloro-2-ethylpyridine.
  • BenchChem. (2025). Spectroscopic Analysis of 6-Chloropyridin-3-amine: A Technical Guide.
  • BenchChem. (2025). Elucidation of the Chemical Structure of 6-Chloro-5-methoxypyridin-2-amine: A Technical Guide.
  • BenchChem. (2025). Spectroscopic Fingerprints: A Comparative Guide to Confirming the Structure of 6-Chloropyridin-3-amine.
  • Cyclizations and fragmentations in the alkylation of 6-chloro-5-hydroxy-4-aminopyrimidines with aminoalkyl chlorides. (2021). PMC.
  • BenchChem. (2025). Application Notes: 6-Chloropyridin-3-amine in Agrochemical Synthesis.
  • Jubilant Ingrevia Limited.
  • BenchChem. (2025). A Comparative Guide to the Synthetic Routes of 6-Chloro-5-methoxypyridin-2-amine.
  • ChemicalBook. 6-chloro-5-methoxy-pyridin-2-ylamine(886371-76-2) 1 h nmr.
  • CAT 813 - 2-Amino-5-chloropyridine - SAFETY D
  • Sdfine. (n.d.). Chemwatch GHS SDS in English (European) 49223-1.
  • Sigma-Aldrich. 6-Chloro-4-methoxypyridin-3-amine | 1256805-54-5.
  • BenchChem. (2025). An In-depth Technical Guide on 6-Chloropyridin-3-amine: Structure and Synthesis.
  • 1 H NMR spectrum for compound 3 in pyridine-d 5. (n.d.).
  • 8 - SAFETY D
  • Process for producing 3-(aminomethyl)-6-chloropyridines. (2001).
  • United States P
  • BenchChem. (2025).
  • Production of 6-chloro-3-pyridylmethylamine. (n.d.).
  • Sigma-Aldrich. (6-chloro-5-methoxypyridin-3-yl)boronic acid.
  • ChemicalBook. 6-CHLORO-4-IODOPYRIDIN-3-AMINE synthesis.
  • PubChemLite. 6-chloro-5-methoxypyridin-3-amine (C6H7ClN2O).
  • United States P
  • PubChem. 6-Chloro-5-methylpyridazin-3-amine | C5H6ClN3 | CID 12353663.
  • ChemScene. 886371-76-2 | 6-Chloro-5-methoxypyridin-2-amine.
  • Guidechem. 6-chloro-4-Methoxypyridin-3-aMine 1256805-54-5 wiki.

Sources

An In-depth Technical Guide to the Properties of 3-Amino-5-alkoxy-6-chloropyridines

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Versatile Scaffold in Medicinal Chemistry

Substituted aminopyridines are cornerstone building blocks in modern drug discovery. The strategic placement of amino, halogen, and alkoxy groups creates a unique electronic and steric profile, offering multiple points for chemical modification. The compound class of 3-amino-5-alkoxy-6-chloropyridines embodies this versatility. The chlorine atom at the 6-position (ortho to the ring nitrogen) is activated for nucleophilic aromatic substitution, while the amino group at the 3-position and the alkoxy group at the 5-position serve as key recognition elements for biological targets and can be used to fine-tune physicochemical properties such as solubility and lipophilicity. These molecules are of significant interest as intermediates in the synthesis of complex, biologically active agents.

Physicochemical and Spectral Properties

The properties of these compounds are dictated by the interplay of their functional groups. The following data is for the close analogue, 6-chloro-5-methoxypyridin-3-amine (CAS: 75711-01-2) .

PropertyValueSource(s)
CAS Number 75711-01-2[1][2][3]
Molecular Formula C₆H₇ClN₂O[1][2][3]
IUPAC Name 6-chloro-5-methoxypyridin-3-amine[3]
Synonyms 3-Amino-6-chloro-5-methoxypyridine[3]
Purity 95-98%[1][2]
Physical Form Solid[1][2]
Boiling Point 334.5 ± 37.0 °C at 760 mmHg[1]
Storage Temperature 2-8°C, under inert atmosphere, protected from light[2]

While specific spectral data for this analogue is not available in the search results, analysis of related structures allows for the prediction of key spectral features.

  • ¹H NMR: Protons on the pyridine ring would appear as distinct signals, with the chemical shifts influenced by the positions of the chloro, amino, and alkoxy groups. The protons of the alkoxy group (methyl or ethyl) would be visible in the upfield region.

  • ¹³C NMR: The spectrum would show six distinct signals for the pyridine ring carbons and the carbon(s) of the alkoxy group.

  • IR Spectroscopy: Characteristic peaks would include N-H stretching vibrations for the primary amine, C-O stretching for the ether linkage, and C-Cl stretching.

  • Mass Spectrometry: The mass spectrum would exhibit a characteristic isotopic pattern for the molecular ion due to the presence of the chlorine-35 and chlorine-37 isotopes.

Reactivity and Synthetic Utility

The reactivity of the 3-amino-5-alkoxy-6-chloropyridine scaffold is governed by its distinct functional groups, making it a versatile intermediate for constructing more complex molecules.

  • Nucleophilic Aromatic Substitution (SNAr): The chlorine atom at the 6-position is activated towards nucleophilic attack due to its position ortho to the electron-withdrawing pyridine nitrogen. This allows for the displacement of the chloride by a variety of nucleophiles, such as amines, alcohols, and thiols, providing a straightforward method for introducing further diversity.

  • Reactions of the Amino Group: The amino group at the 3-position can undergo standard reactions such as acylation, alkylation, and diazotization. This functionality is crucial for forming amide bonds, which are prevalent in many pharmaceutical compounds.

  • Metal-Catalyzed Cross-Coupling Reactions: The C-Cl bond can participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination reactions. This enables the formation of carbon-carbon and carbon-nitrogen bonds, significantly expanding the accessible chemical space.

Below is a generalized workflow for a key synthetic transformation.

G cluster_reactants Reactants cluster_conditions Reaction Conditions A 3-Amino-5-alkoxy-6-chloropyridine D Cross-Coupled Product (e.g., Biaryl or Aminated Pyridine) A->D Suzuki or Buchwald-Hartwig Coupling B Boronic Acid / Ester or Amine / Alcohol B->D C Palladium Catalyst (e.g., Pd(PPh₃)₄) + Base (e.g., K₂CO₃)

Caption: Generalized cross-coupling reaction workflow.

Experimental Protocol: Palladium-Catalyzed Suzuki Coupling

This protocol describes a representative method for a Suzuki coupling reaction to introduce a new aryl group at the 6-position of the pyridine ring.

Objective: To synthesize a 6-aryl-3-amino-5-alkoxy-pyridine derivative.

Materials:

  • 3-Amino-5-alkoxy-6-chloropyridine (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq)

  • Solvent (e.g., 1,4-Dioxane/Water mixture, typically 4:1)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask, add 3-amino-5-alkoxy-6-chloropyridine, the arylboronic acid, the palladium catalyst, and the base.

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas. Repeat this process three times to ensure an oxygen-free atmosphere.

  • Solvent Addition: Add the degassed solvent mixture to the flask via syringe.

  • Heating: Heat the reaction mixture to the appropriate temperature (typically 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Causality in Protocol Design:

  • Inert Atmosphere: Palladium catalysts, particularly in their active Pd(0) state, are sensitive to oxygen. An inert atmosphere is crucial to prevent catalyst degradation and ensure efficient catalytic turnover.

  • Base: The base is required to activate the boronic acid, forming a more nucleophilic boronate species that participates in the transmetalation step of the catalytic cycle.

  • Solvent System: A mixture of an organic solvent and water is often used to ensure the solubility of both the organic reactants and the inorganic base. Degassing the solvent removes dissolved oxygen.

Applications in Research and Drug Development

Compounds with the 3-amino-5-alkoxy-6-chloropyridine scaffold are valuable intermediates in the synthesis of various biologically active molecules. The functional groups present allow for the exploration of structure-activity relationships (SAR) in drug discovery programs. For instance, similar substituted pyridines have been investigated for their potential as:

  • Kinase Inhibitors: The pyridine scaffold can act as a hinge-binding motif in many protein kinases.

  • Enzyme Inhibitors: These compounds can serve as starting points for the development of inhibitors for various enzymes.[4]

  • Agrochemicals: The structural motifs are also found in some herbicides and fungicides.[4]

The presence of the amino and alkoxy groups provides hydrogen bond donor and acceptor capabilities, respectively, which are critical for molecular recognition at the active site of a biological target. The chloro-substituent, or the group that replaces it, can be directed into specific hydrophobic pockets to enhance binding affinity and selectivity.

Safety and Handling

As with all laboratory chemicals, proper safety precautions should be taken when handling 3-amino-5-alkoxy-6-chloropyridines and their derivatives.

Hazard Identification (based on analogues):

  • Harmful if swallowed.[1][5]

  • Causes skin irritation.[1][5]

  • Causes serious eye irritation.[1][5]

  • May cause respiratory irritation.[1][5]

Recommended Precautions:

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, a lab coat, and safety glasses or goggles.[5][6]

  • Handling: Use only in a well-ventilated area, preferably in a chemical fume hood. Avoid breathing dust, fumes, or vapors.[5]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials.[2]

  • First Aid: In case of contact with eyes, rinse cautiously with water for several minutes. If on skin, wash with plenty of soap and water. If swallowed, call a poison center or doctor.[5][6]

Always consult the specific Safety Data Sheet (SDS) for the particular compound being used for comprehensive safety information.

References

  • PrepChem.com. (n.d.). Synthesis of 3-amino-5,6-dichloropyridine. Retrieved from [Link]

  • PureSynth. (n.d.). 3-Amino-5-Chloropyridine 98.0%(GC). Retrieved from [Link]

Sources

Advanced Technical Guide and Safety Data Synthesis for 6-Chloro-5-ethoxypyridin-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

6-Chloro-5-ethoxypyridin-3-amine (CAS: 1352882-51-9) is a highly specialized heterocyclic building block widely utilized in medicinal chemistry and agrochemical development[1][2]. Featuring a uniquely substituted pyridine core, this compound offers orthogonal reactivity profiles: the highly activated C6-chloro position is primed for transition-metal-catalyzed cross-coupling, while the C3-amine serves as a versatile nucleophile. This whitepaper synthesizes its physicochemical properties, toxicological mechanisms based on the aminopyridine class, and field-proven experimental protocols to ensure scientific rigor and laboratory safety.

Physicochemical Profiling

Understanding the molecular parameters of 6-Chloro-5-ethoxypyridin-3-amine is critical for predicting its solubility, reactivity, and analytical behavior during complex syntheses.

PropertyValue
Chemical Name 6-Chloro-5-ethoxypyridin-3-amine
CAS Registry Number 1352882-51-9[1][3]
Molecular Formula C7H9ClN2O[1][4]
Molecular Weight 172.61 g/mol [1][4]
SMILES String NC1=CC(OCC)=C(Cl)N=C1[5]
Storage Conditions 2-8°C, inert atmosphere, dark[6]

Causality Insight: The compound must be stored at 2-8°C under an inert atmosphere (e.g., Argon or Nitrogen) because the electron-rich primary amine and the ethoxy ether linkage are susceptible to slow oxidative degradation and photo-oxidation. Exposure to ambient air and light can lead to the formation of N-oxides or dark, tarry polymeric impurities over time, which severely depress catalytic yields in downstream reactions[6].

Toxicological Mechanisms & Hazard Identification

While in vivo toxicity data specific to 6-Chloro-5-ethoxypyridin-3-amine is limited, its safety profile is extrapolated from highly analogous structures (e.g., 6-Chloro-5-methoxypyridin-3-amine) and the broader aminopyridine class[6][7].

GHS Classification & Hazard Statements

Based on structural analogs, the compound is classified with the following hazards[6]:

  • H302 + H312 + H332 : Harmful if swallowed, in contact with skin, or if inhaled.

  • H315 : Causes skin irritation.

  • H319 : Causes serious eye irritation.

  • H335 : May cause respiratory irritation.

Mechanistic Toxicology of Aminopyridines

Aminopyridines are well-documented neurotoxicants. The primary mechanism of toxicity involves the selective blockade of voltage-gated potassium (K+) channels in the central and peripheral nervous systems[7][8]. By blocking these channels, aminopyridines prolong the neuronal action potential, leading to an excessive influx of calcium (Ca2+) ions[8][9]. This calcium surge triggers a massive, unregulated release of neurotransmitters, particularly acetylcholine, at the neuromuscular junction, resulting in hyperexcitability, diaphoresis, tremors, and potentially lethal seizures[7][9].

G A Aminopyridine Exposure B Blockade of Voltage-Gated K+ Channels A->B C Prolonged Action Potential B->C D Increased Ca2+ Influx C->D E Enhanced Acetylcholine Release D->E F Neurotoxicity (Tremors, Seizures) E->F

Mechanism of aminopyridine-induced neurotoxicity via potassium channel blockade.

Safety, Handling, and Emergency Protocols

To mitigate the risks associated with K+ channel blockade and systemic toxicity, strict engineering controls and Personal Protective Equipment (PPE) are mandatory.

Standard Operating Procedure for Handling
  • Engineering Controls : Always handle the powder within a certified chemical fume hood or a localized exhaust ventilation system to prevent the inhalation of airborne dust[6].

  • PPE : Nitrile gloves (double-gloving recommended), safety goggles (ANSI Z87.1 compliant), and a lab coat. If ventilation is inadequate, a NIOSH-approved N95 or P100 particulate respirator is required.

  • Decontamination : Clean all spatulas and balances with a 10% bleach solution followed by methanol, as aminopyridines can persist on stainless steel surfaces.

Emergency Response Protocol (Self-Validating System)
  • Skin Contact : Immediately flush with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Validation : Monitor the patient for localized muscle twitching or diaphoresis (sweating), which are clinical indicators that systemic absorption has occurred[8].

  • Eye Contact : Irrigate immediately with an eyewash station for 15 minutes, holding eyelids open[6]. Seek ophthalmological evaluation.

  • Inhalation : Move the victim to fresh air. If breathing is labored, administer oxygen. Validation : Monitor for respiratory tract irritation (H335) and systemic neurological signs such as agitation or delirium[6][9].

  • Ingestion : Do NOT induce vomiting. Rinse mouth with water. Seek immediate emergency medical care. Medical management for aminopyridine overdose typically involves supportive care and GABA agonists (e.g., benzodiazepines) to aggressively control CNS hyperexcitability[9].

Synthetic Utility and Experimental Workflows

In drug development, 6-Chloro-5-ethoxypyridin-3-amine is a highly prized scaffold. The C6-chlorine atom is situated alpha to the pyridine nitrogen. The electronegative nitrogen withdraws electron density, highly activating the C-Cl bond for oxidative addition by palladium catalysts. This makes it an ideal substrate for Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions.

Workflow Step1 Preparation in Glovebox (Inert Atmosphere) Step2 Weigh 6-Chloro-5-ethoxypyridin-3-amine & Boronic Acid Step1->Step2 Step3 Add Pd Catalyst & Base (e.g., Pd(dppf)Cl2, K2CO3) Step2->Step3 Step4 Solvent Addition (Degassed Dioxane/H2O) Step3->Step4 Step5 Heating at 90°C (Oil Bath or Microwave) Step4->Step5 Step6 Workup & Purification (Extraction & Column Chromatography) Step5->Step6

Standard experimental workflow for Suzuki coupling using 6-Chloro-5-ethoxypyridin-3-amine.

Step-by-Step Protocol: Palladium-Catalyzed Suzuki-Miyaura Coupling

Objective: Substitute the C6-chloro group with an aryl boronic acid to extend the molecular framework.

  • Reagent Charging : In an oven-dried Schlenk flask, add 6-Chloro-5-ethoxypyridin-3-amine (1.0 equiv), the desired aryl boronic acid (1.2 equiv), and anhydrous Potassium Carbonate (K2CO3, 2.0 equiv).

  • Catalyst Addition : Add Pd(dppf)Cl2 (0.05 equiv). Causality Insight : A bidentate ligand like dppf is chosen specifically to prevent catalyst deactivation (poisoning) by the free primary amine on the substrate, which can otherwise coordinate irreversibly to the palladium center.

  • Inert Atmosphere : Evacuate and backfill the flask with Argon three times to remove atmospheric oxygen.

  • Solvent Introduction : Add a degassed mixture of 1,4-Dioxane and Water (4:1 ratio, 0.2 M concentration). Causality Insight : Water is essential to dissolve the inorganic base, generating the reactive hydroxide/carbonate species required to accelerate the transmetalation step of the catalytic cycle.

  • Reaction Execution : Heat the mixture to 90°C for 12 hours under vigorous stirring. Validation : Monitor conversion via LC-MS. The disappearance of the 172.6 m/z peak and the emergence of the coupled product mass validates successful oxidative addition and transmetalation.

  • Workup : Cool to room temperature, dilute with Ethyl Acetate, and wash with brine. Dry the organic layer over Na2SO4, filter, and concentrate in vacuo.

  • Purification : Purify the crude product via flash column chromatography (Silica gel, Dichloromethane/Methanol gradient).

References

  • Environmental Protection Agency (EPA). "Aminopyridines - Toxicity and Exposure". EPA.gov. URL: [Link]

  • King, A. M., et al. "4-Aminopyridine Toxicity: a Case Report and Review of the Literature." Journal of Medical Toxicology, PubMed Central (PMC3550165). URL:[Link]

Sources

6-Chloro-5-ethoxypyridin-3-amine melting point data

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Physicochemical Characterization of 6-Chloro-5-ethoxypyridin-3-amine, with a Focus on Melting Point Determination

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Critical Role of Physicochemical Properties in Drug Discovery

The journey of a new chemical entity (NCE) from a laboratory curiosity to a therapeutic agent is fraught with challenges. A significant portion of these challenges lies in understanding and optimizing the physicochemical properties of the molecule. Properties such as solubility, lipophilicity, and solid-state characteristics are pivotal in determining the pharmacokinetic and pharmacodynamic profile of a potential drug. Among the fundamental solid-state properties, the melting point stands out as a key indicator of a compound's purity, identity, and the energetic stability of its crystal lattice.

Substituted pyridines are a cornerstone in medicinal chemistry, with their versatile scaffold appearing in numerous approved drugs.[1][2] The specific compound of interest, 6-Chloro-5-ethoxypyridin-3-amine, possesses functional groups—a chloro substituent, an ethoxy group, and an amino group—that make it a valuable intermediate for further chemical modifications.[3][4] Understanding its melting point is the first step in its comprehensive characterization.

While direct literature values for the melting point of 6-Chloro-5-ethoxypyridin-3-amine are scarce, we can infer its likely properties and establish a rigorous analytical approach based on its structural analogues. For instance, related compounds like 6-chloro-5-methylpyridazin-3-amine have a reported melting point of 190-191 °C.[5] This suggests that 6-Chloro-5-ethoxypyridin-3-amine is likely a solid at room temperature.[6][7]

Theoretical Framework: The Science Behind Melting Point Determination

The melting point of a crystalline solid is the temperature at which it transitions from the ordered solid phase to the disordered liquid phase. This phase transition occurs when the thermal energy of the molecules overcomes the forces holding them in a fixed crystal lattice. For a pure substance, this transition is sharp and occurs over a narrow temperature range.

The presence of impurities disrupts the crystal lattice, leading to a depression and broadening of the melting point range. This phenomenon, known as melting point depression, is a cornerstone of purity assessment in organic chemistry. The extent of the depression is proportional to the concentration of the impurity, a principle rooted in the thermodynamics of solutions.

Experimental Protocol: A Validated Method for Melting Point Determination

The following protocol outlines a standardized procedure for determining the melting point of a small molecule like 6-Chloro-5-ethoxypyridin-3-amine using a modern digital melting point apparatus. This method is designed to be self-validating by incorporating system suitability checks.

Materials and Equipment
  • Compound: 6-Chloro-5-ethoxypyridin-3-amine (or analogue), finely powdered and dried.

  • Melting Point Apparatus: Digital, with a calibrated temperature sensor and a variable ramp rate.

  • Capillary Tubes: Thin-walled, sealed at one end.

  • Reference Standards: High-purity compounds with certified melting points (e.g., caffeine, vanillin).

Step-by-Step Procedure
  • Sample Preparation:

    • Ensure the sample is completely dry by placing it in a desiccator under vacuum for at least 24 hours.

    • Finely crush the crystalline sample to a powder to ensure uniform packing.

    • Pack the dry powder into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.

  • Instrument Calibration and System Suitability:

    • Prior to running the experimental sample, verify the instrument's calibration using two reference standards that bracket the expected melting point of the sample.

    • The measured melting points of the standards should be within ±0.5 °C of their certified values.

  • Melting Point Determination:

    • Rapid Ramp (Scout Measurement): Place the packed capillary tube in the heating block. Set a rapid heating rate (e.g., 10-20 °C/min) to quickly determine an approximate melting range.

    • Slow Ramp (Accurate Measurement): Prepare a new capillary tube with the sample. Set the starting temperature to at least 20 °C below the approximate melting point observed in the scout measurement. Set a slow heating rate of 1-2 °C/min.

    • Observation and Recording: Carefully observe the sample as the temperature rises. Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the last solid particle melts (clear point). The melting range is the difference between these two temperatures.

Data Interpretation
  • Sharp Melting Range (e.g., 0.5-1.5 °C): Indicative of a high-purity compound.

  • Broad Melting Range (> 2 °C): Suggests the presence of impurities or that the compound may be a mixture of isomers or polymorphs.

  • Depressed Melting Point: A melting point lower than that of a known pure sample also indicates the presence of impurities.

Physicochemical Properties of Analogous Compounds

Due to the limited availability of data for 6-Chloro-5-ethoxypyridin-3-amine, we present the properties of structurally similar compounds to provide a comparative context.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Physical FormMelting Point (°C)
6-Chloro-5-methoxypyridin-3-amine[6]C6H7ClN2O158.59SolidNot specified
6-Chloro-4-methoxypyridin-3-amine[7]C6H7ClN2O158.59SolidNot specified
6-Chloro-5-methylpyridazin-3-amine[5][8]C5H6ClN3143.57Solid190-191
6-Chloro-5-ethoxy-N-(pyridin-2-yl)indoline-1-carboxamide[9]C17H17ClN4O2344.80Solid165

Note: This table is compiled from various sources and is intended for comparative purposes. The absence of a specific melting point for some analogues highlights the need for experimental determination.

Visualizing the Experimental Workflow

The following diagram, generated using DOT language, illustrates the logical flow of the melting point determination protocol.

MeltingPointWorkflow cluster_prep Sample Preparation cluster_analysis Melting Point Analysis cluster_validation System Validation cluster_interpretation Data Interpretation Dry Dry Sample (Vacuum Desiccator) Crush Crush to Fine Powder Dry->Crush Pack Pack Capillary Tube (2-3 mm) Crush->Pack Calibrate Calibrate Instrument with Standards Pack->Calibrate Scout Scout Measurement (Rapid Ramp: 10-20°C/min) Accurate Accurate Measurement (Slow Ramp: 1-2°C/min) Scout->Accurate Record Record Onset & Clear Points Accurate->Record Purity Assess Purity (Melting Range) Record->Purity Identity Confirm Identity Record->Identity Calibrate->Scout

Caption: Workflow for Melting Point Determination.

Conclusion and Forward-Looking Statements

This technical guide has outlined a comprehensive and scientifically rigorous approach to determining the melting point of 6-Chloro-5-ethoxypyridin-3-amine. While direct experimental data for this compound is not widely published, by leveraging information from its structural analogues and adhering to a validated experimental protocol, researchers can confidently characterize this important chemical intermediate. The accurate determination of the melting point is a foundational step in the broader physicochemical profiling that is essential for advancing NCEs through the drug discovery and development pipeline. It is recommended that this analysis be complemented with other techniques such as NMR, mass spectrometry, and HPLC to fully elucidate the structure and purity of the compound.

References

  • U.S. Environmental Protection Agency. 6-Chloro-5-ethoxy-N-(pyridin-2-yl)indoline-1-carboxamide. [Link]

  • PubChem. 6-Chloro-5-methylpyridazin-3-amine. [Link]

Sources

Methodological & Application

Application Note: Synthesis and Process Optimization of 6-Chloro-5-ethoxypyridin-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 6-chloro-5-ethoxypyridin-3-amine (systematically equivalent to 5-amino-2-chloro-3-ethoxypyridine) is a highly valued heterocyclic building block used extensively in the development of kinase inhibitors, agrochemicals, and advanced active pharmaceutical ingredients (APIs)[1]. This application note provides a comprehensive, self-validating protocol for its synthesis from [2]. The workflow consists of a regioselective electrophilic aromatic nitration followed by a chemoselective reduction of the nitro intermediate[3].

Mechanistic Rationale & Causality

Regioselective Nitration (The "Why")

Pyridine rings are inherently electron-deficient and generally resist electrophilic aromatic substitution (EAS). However, the presence of the strongly electron-donating ethoxy group at the C3 position significantly activates the ring[4]. The regiochemical outcome of the nitration is dictated by a strict synergy of three directing effects:

  • Pyridine Nitrogen Deactivation: The ring nitrogen strongly deactivates the

    
     (C2, C6) and 
    
    
    
    (C4) positions due to the highly unstable Wheland intermediate that would otherwise place a positive charge on the electronegative nitrogen. Consequently, EAS is strongly directed to the
    
    
    positions (C3, C5)[4].
  • C2-Chloro Directing Effect: Halogens act as ortho/para directors. The position para to the C2-chloro group is C5.

  • C3-Ethoxy Directing Effect: Alkoxy groups are strong ortho/para directors. While the ethoxy group directs to C2, C4, and C6, the C4 and C6 positions are highly deactivated by the pyridine nitrogen, and C2 is sterically and chemically blocked by the chloro group[4].

As a result, the nitrating electrophile (


) exclusively attacks the C5 position, yielding[3].
Chemoselective Reduction

The intermediate 2-chloro-3-ethoxy-5-nitropyridine must be reduced to the corresponding amine. Standard catalytic hydrogenation (e.g.,


 with Pd/C) is highly discouraged because the C2-chloro group is susceptible to hydrodehalogenation, which generates 5-ethoxypyridin-3-amine as a critical impurity. To preserve the carbon-chlorine bond, a chemoselective reduction utilizing Stannous Chloride (

) in concentrated HCl is employed, as adapted from established protocols for [5].

Pathway Visualization

Pathway SM 2-Chloro-3-ethoxypyridine (Starting Material) Nitration Step 1: EAS Nitration HNO₃ / H₂SO₄ (0 °C to RT) SM->Nitration Intermediate 2-Chloro-3-ethoxy-5-nitropyridine (Regioselective Product) Nitration->Intermediate C5-Nitration Reduction Step 2: Chemoselective Reduction SnCl₂ / HCl (5 °C to 80 °C) Intermediate->Reduction Product 6-Chloro-5-ethoxypyridin-3-amine (Target API Building Block) Reduction->Product Nitro to Amine

Figure 1: Two-step synthetic workflow for 6-Chloro-5-ethoxypyridin-3-amine.

Quantitative Data & Optimization

Table 1: Evaluation of Nitro Reduction Strategies for Halogenated Pyridines

Reduction StrategyReagents & ConditionsChemoselectivity (C-Cl Intact)Yield (%)Primary Impurity Profile
Catalytic Hydrogenation

(1 atm), 10% Pd/C, MeOH, RT
Low40–50>45% Hydrodehalogenation
Dissolving Metal Fe powder,

, EtOH/H₂O, 80 °C
High85–88Trace unreacted starting material
Stannous Chloride

, conc. HCl, 5–80 °C
Very High90–95Trace tin salts (easily washed)

Experimental Protocols

Protocol A: Synthesis of 2-Chloro-3-ethoxy-5-nitropyridine

Caution: Highly exothermic reaction. Perform strictly in a fume hood with appropriate PPE.

  • Acidic Matrix Preparation: Charge a 250 mL round-bottom flask with 25 mL of concentrated sulfuric acid (

    
    ). Cool the flask to 0 °C using an ice-salt bath.
    
  • Substrate Addition: Slowly add 10.0 g of 2-chloro-3-ethoxypyridine in small portions, maintaining the internal temperature strictly below 5 °C to prevent degradation.

  • Nitration: Prepare a nitrating mixture consisting of 15 mL concentrated nitric acid (

    
    , 70%) and 15 mL concentrated 
    
    
    
    . Add this mixture dropwise to the pyridine solution over 45 minutes via an addition funnel.
  • Reaction Maturation: Remove the ice bath and allow the reaction to warm to room temperature. Stir continuously for 4 to 6 hours.

  • Self-Validating Checkpoint 1: Monitor the reaction via TLC (Hexane:EtOAc 3:1). The starting material (

    
    ) should completely disappear, replaced by a distinct, UV-active yellow spot (
    
    
    
    ).
  • Quenching & Isolation: Pour the reaction mixture slowly over 200 g of crushed ice with vigorous mechanical stirring.

  • Self-Validating Checkpoint 2: A pale yellow precipitate will immediately form upon contact with the ice water, confirming the successful generation of the nitro-aromatic compound.

  • Purification: Filter the solid under vacuum, wash extensively with cold distilled water until the filtrate reaches a neutral pH, and dry under high vacuum to afford 2-chloro-3-ethoxy-5-nitropyridine.

Protocol B: Synthesis of 6-Chloro-5-ethoxypyridin-3-amine

Note: This protocol leverages the dissolving power of concentrated HCl to facilitate the reduction of the nitro group while preserving the aryl chloride.

  • Suspension: In a 500 mL round-bottom flask, suspend 5.0 g of 2-chloro-3-ethoxy-5-nitropyridine in 50 mL of concentrated hydrochloric acid (HCl) and cool to 5 °C.

  • Reduction: Add 16.5 g of stannous chloride dihydrate (

    
    ) portion-wise[5]. The reaction is mildly exothermic; control the addition rate to maintain the internal temperature below 15 °C.
    
  • Heating: Following complete addition, transfer the flask to an oil bath and heat to 80 °C for 45 minutes.

  • Self-Validating Checkpoint 3: Observe the phase transition. The initial heterogeneous suspension will transition into a clear, homogeneous solution as the nitro compound is reduced to the highly soluble amine hydrochloride salt.

  • Basification: Cool the mixture to 0 °C. Carefully and slowly neutralize the solution by adding 20% w/w aqueous sodium hydroxide (NaOH) until the pH reaches 8–9.

  • Self-Validating Checkpoint 4: A white to off-white precipitate of the free amine will crash out of the solution once the alkaline pH threshold is crossed.

  • Extraction & Recovery: Extract the aqueous layer three times with 50 mL of dichloromethane (DCM) or 1,1,1-trichloroethane[5]. Combine the organic layers, dry over anhydrous

    
    , filter, and concentrate in vacuo to yield 6-chloro-5-ethoxypyridin-3-amine as a high-purity solid.
    

References

  • PrepChem. "Synthesis of 5-Amino-2-Chloro-3-Methoxypyridine (US04207104)." PrepChem Database. Available at:[Link]

  • PubChem. "2-Chloro-3-ethoxypyridine | C7H8ClNO | CID 12293475." National Center for Biotechnology Information. Available at:[Link]

Sources

Introduction: Strategic Functionalization of the Pyridine Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for the Synthesis of 4-Amino-2-chloro-3-ethoxypyridine: A Two-Step Approach via Nitration and Reduction

The pyridine ring is a cornerstone of medicinal chemistry, present in a vast array of therapeutic agents. Its strategic functionalization allows for the fine-tuning of molecular properties critical for drug efficacy, such as target binding, solubility, and metabolic stability. This guide provides a detailed technical overview and step-by-step protocols for the nitration of 2-chloro-3-ethoxypyridine and the subsequent reduction of the nitro-intermediate to yield 4-amino-2-chloro-3-ethoxypyridine. This two-step sequence is a fundamental pathway for introducing a versatile amino group onto a functionalized pyridine core, opening avenues for further derivatization in drug discovery programs. The resulting 2-chloro-3-ethoxy-4-aminopyridine moiety serves as a key building block for various biologically active molecules.

As senior application scientists, our focus extends beyond the mere execution of steps; we emphasize the underlying chemical principles, the rationale for procedural choices, and the establishment of self-validating protocols to ensure reproducibility and success.

Part 1: Electrophilic Nitration of 2-chloro-3-ethoxypyridine

The introduction of a nitro group onto an aromatic ring via electrophilic aromatic substitution (EAS) is a classic transformation. However, the pyridine nucleus presents a unique challenge. The lone pair of electrons on the nitrogen atom makes it basic and prone to protonation under the strongly acidic conditions required for nitration. The resulting pyridinium ion is highly electron-deficient, severely deactivating the ring towards attack by electrophiles.[1] Its reactivity is often compared to that of nitrobenzene.[1]

Mechanistic Considerations & Regioselectivity

The outcome of the nitration of 2-chloro-3-ethoxypyridine is governed by the interplay of the directing effects of its three substituents and the inherent reactivity of the pyridine ring.

  • Pyridine Nitrogen: As the most influential feature, the ring nitrogen is strongly deactivating and acts as a meta-director for electrophilic substitution.[2]

  • 3-Ethoxy Group (-OEt): This is a strongly activating, ortho, para-directing group due to the resonance donation of its oxygen lone pairs into the ring. It directs incoming electrophiles to the C2, C4, and C6 positions.

  • 2-Chloro Group (-Cl): This is a deactivating, ortho, para-director. Its inductive electron-withdrawing effect outweighs its weak resonance donation.

Predictive Analysis:

  • The powerful activating effect of the C3-ethoxy group is crucial to overcoming the inherent deactivation of the pyridine ring.

  • The C4 position is para to the strongly activating ethoxy group and meta to the deactivating chloro group.

  • The C6 position is ortho to the activating ethoxy group and ortho to the deactivating ring nitrogen.

  • The C5 position is meta to all substituents.

Given these factors, the nitration is strongly favored at the C4 position , which is most activated by the electron-donating ethoxy group. The reaction requires harsh conditions to generate a sufficiently reactive electrophile, the nitronium ion (NO₂⁺), from a mixture of concentrated nitric and sulfuric acids.[3][4]

Experimental Protocol: Nitration

This protocol details a robust method for the regioselective nitration of 2-chloro-3-ethoxypyridine at the C4 position.

Materials:

  • 2-chloro-3-ethoxypyridine

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Fuming Nitric Acid (HNO₃, >90%)

  • Crushed Ice

  • Saturated Sodium Bicarbonate Solution (NaHCO₃) or Sodium Carbonate (Na₂CO₃)

  • Dichloromethane (DCM) or Ethyl Acetate

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Three-neck round-bottom flask, addition funnel, thermometer, magnetic stirrer

Procedure:

  • Preparation of the Nitrating Mixture: In a flask cooled in an ice/salt bath, cautiously add fuming nitric acid to concentrated sulfuric acid with gentle stirring. This exothermic process generates the nitronium ion (NO₂⁺) electrophile.[3] Allow the mixture to cool to 0-5 °C.

  • Reaction Setup: In a separate three-neck flask equipped with a stirrer, thermometer, and addition funnel, dissolve 2-chloro-3-ethoxypyridine in a portion of concentrated sulfuric acid. Cool this solution to 0-5 °C using an ice bath.

  • Addition: Slowly add the pre-cooled nitrating mixture dropwise to the solution of the pyridine substrate via the addition funnel. Crucially, maintain the internal reaction temperature below 10 °C throughout the addition to minimize side reactions and ensure safety.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at a controlled temperature (e.g., 20-40 °C) for several hours.[5] The reaction progress should be monitored by a suitable method, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up - Quenching: Once the reaction is complete, cool the mixture back to ~0 °C. Carefully and slowly pour the acidic reaction mixture onto a large volume of crushed ice in a large beaker with vigorous stirring. This step is highly exothermic and must be performed with caution in a well-ventilated fume hood.

  • Work-up - Neutralization: Slowly neutralize the cold aqueous solution by adding a saturated solution of sodium bicarbonate or sodium carbonate in portions.[6] Vigorous foaming (CO₂ evolution) will occur. Continue adding the base until the pH of the mixture is neutral to slightly basic (pH 7-8). The product, 2-chloro-3-ethoxy-4-nitropyridine, should precipitate as a solid.

  • Isolation and Purification: Collect the solid product by vacuum filtration and wash it thoroughly with cold water. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel. Dry the purified product under vacuum.

Data Summary: Nitration Parameters
ParameterConditionRationale / Reference
Nitrating Agent Conc. H₂SO₄ + Fuming HNO₃Generates the required high concentration of the nitronium ion (NO₂⁺) electrophile needed to react with a deactivated ring.[3]
Temperature 0-40 °CInitial cooling during addition is critical for safety and selectivity. A slightly elevated temperature may be required to drive the reaction to completion.[5]
Work-up Quench on ice, neutralize with baseSafely dissipates the heat of dilution from the strong acids and deprotonates the product for isolation.[6]
Expected Product 2-chloro-3-ethoxy-4-nitropyridineRegioselectivity is primarily directed by the strongly activating C3-ethoxy group to the C4 position.
Workflow Visualization: Nitration

Nitration_Workflow cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation prep_acid Prepare Nitrating Mix (HNO₃ + H₂SO₄) Cool to 0-5 °C add Slowly add Nitrating Mix to Substrate Solution (T < 10 °C) prep_acid->add prep_sub Dissolve Substrate in H₂SO₄ Cool to 0-5 °C prep_sub->add react Stir at 20-40 °C Monitor by TLC/HPLC add->react quench Pour onto Crushed Ice react->quench neutralize Neutralize with NaHCO₃ (pH 7-8) quench->neutralize filter Filter Precipitate neutralize->filter purify Recrystallize or Column Chromatography filter->purify dry Dry Under Vacuum purify->dry product Product: 2-Chloro-3-ethoxy-4-nitropyridine dry->product

Caption: Experimental workflow for the nitration of 2-chloro-3-ethoxypyridine.

Part 2: Reduction of 2-chloro-3-ethoxy-4-nitropyridine

The conversion of an aromatic nitro group to a primary amine is a pivotal transformation in the synthesis of pharmaceuticals. This reduction can be achieved through various methods, with the choice often depending on the presence of other functional groups in the molecule. For a substrate containing a chloro-substituent, catalytic hydrogenation with palladium can sometimes lead to undesired hydrodehalogenation. Therefore, metal-acid reduction systems are often preferred for their chemoselectivity.

Method Selection: Metal-Acid Reduction

Reduction using a metal, such as iron, tin, or zinc in an acidic medium, is a reliable and scalable method. Iron powder in acetic acid is a particularly cost-effective and efficient choice.[7] The reaction proceeds through a series of intermediates, but the net result is the reduction of the nitro group (-NO₂) to an amino group (-NH₂).

Experimental Protocol: Reduction

This protocol describes the reduction of 2-chloro-3-ethoxy-4-nitropyridine to 4-amino-2-chloro-3-ethoxypyridine using iron powder.

Materials:

  • 2-chloro-3-ethoxy-4-nitropyridine

  • Iron powder (Fe, fine grade)

  • Glacial Acetic Acid (CH₃COOH)

  • Ethanol (EtOH) or Methanol (MeOH)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Ethyl Acetate or Dichloromethane (DCM)

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Celite (optional, for filtration)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend 2-chloro-3-ethoxy-4-nitropyridine and iron powder in a mixture of ethanol (or methanol) and glacial acetic acid.

  • Reaction: Heat the mixture to reflux (typically ~80-90 °C) with vigorous stirring. The reaction is often exothermic initially. Monitor the disappearance of the starting material by TLC. The reaction is typically complete within 1-3 hours.[7]

  • Work-up - Filtration: After the reaction is complete, cool the mixture to room temperature. The excess iron and iron salts must be removed. Dilute the reaction mixture with ethyl acetate or DCM and filter it through a pad of Celite. Wash the filter cake thoroughly with additional solvent.

  • Work-up - Neutralization: Transfer the filtrate to a separatory funnel. Carefully add saturated sodium bicarbonate solution to neutralize the acetic acid. The product, being a basic amine, may initially be protonated, but will move to the organic layer upon basification.

  • Extraction: Extract the aqueous layer two more times with the organic solvent.

  • Washing and Drying: Combine the organic layers and wash them with water and then with brine to remove residual salts. Dry the organic layer over anhydrous sodium sulfate.

  • Isolation and Purification: Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator. The resulting crude 4-amino-2-chloro-3-ethoxypyridine can be purified by column chromatography on silica gel or by recrystallization if it is a solid.

Data Summary: Reduction Parameters
ParameterConditionRationale / Reference
Reducing Agent Iron (Fe) powder / Acetic AcidCost-effective, efficient, and chemoselective for nitro group reduction without affecting the C-Cl bond.[7]
Solvent Ethanol / Acetic AcidProvides good solubility for the substrate and the acidic medium required for the metal reduction.
Temperature RefluxProvides the necessary activation energy for the reaction to proceed at a practical rate.
Work-up Filtration through Celite, basificationCelite aids in removing fine iron particles. Basification is essential to deprotonate the product amine for effective extraction into an organic solvent.
Expected Product 4-amino-2-chloro-3-ethoxypyridineThe nitro group is selectively reduced to a primary amine.
Workflow Visualization: Reduction

Reduction_Workflow cluster_reaction Reaction cluster_workup Work-up & Isolation setup Combine Substrate, Fe Powder, EtOH, and Acetic Acid reflux Heat to Reflux (1-3 h) Monitor by TLC setup->reflux cool Cool to Room Temp reflux->cool filter Filter through Celite cool->filter neutralize Neutralize with NaHCO₃ filter->neutralize extract Extract with EtOAc/DCM neutralize->extract wash Wash with Brine & Dry (Na₂SO₄) extract->wash concentrate Concentrate in vacuo wash->concentrate purify Purify by Column Chromatography concentrate->purify product Product: 4-Amino-2-chloro-3-ethoxypyridine purify->product

Caption: Experimental workflow for the reduction of 2-chloro-3-ethoxy-4-nitropyridine.

References

  • ACS Publications. (2025, February 24). meta-Nitration of Pyridines and Quinolines through Oxazino Azines.
  • Conn, C. (2019, October 9). Which position does Electrophilic aromatic substitution of Pyridine favour at? Quora.
  • BenchChem. (2025). Technical Support Center: Regioselectivity in Substituted Pyridine Reactions.
  • ChemicalBook. 2-Chloro-4-nitropyridine synthesis.
  • European Patent Office. (n.d.). Method for the preparation of pure 2-chloro-6-alkoxy-3-nitro-pyridines (EP0102652B1).
  • (2020, September 4). Electrophilic aromatic substitution on Pyridine: Reaction mechanism and product selectivity. YouTube.
  • Google Patents. The synthetic method of the chloro-3-nitropyridine of 4-amino-2- (CN103819398B).
  • Master Organic Chemistry. (2018, April 30). Electrophilic Aromatic Substitutions (2) – Nitration and Sulfonation.
  • (2022, January 19). Mechanism of Nitration: Electrophilic Substitution Reaction. YouTube.
  • Google Patents. Method for synthesis preparation of 2-chloro-4-aminopyridine (CN102101841B).

Sources

Application Note: 6-Chloro-5-ethoxypyridin-3-amine as a Versatile Building Block for Next-Generation Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Assay Scientists, and Drug Development Professionals. Focus: Structural rationale, regioselective synthetic workflows, and self-validating protocols for utilizing CAS 1352882-51-9 in targeted kinase inhibitor discovery.

Structural Rationale & Kinase Binding Dynamics

The aminopyridine moiety is a highly privileged pharmacophore in oncology and immunology, serving as the core hinge-binding motif in numerous FDA-approved therapeutics (e.g., crizotinib, palbociclib)[1]. Within this chemical class, 6-chloro-5-ethoxypyridin-3-amine offers a precise, orthogonally reactive geometric fit for the ATP-binding cassette of various kinases[2].

The strategic value of this specific building block lies in its distinct substitution pattern, which allows independent targeting of different kinase sub-pockets:

  • Pyridine Nitrogen (N1): Acts as the primary hydrogen-bond acceptor, anchoring the molecule by interacting with the backbone amide of the kinase hinge region (e.g., Val848 in PI3K or Glu475 in BTK)[3][4].

  • C3-Amine: Serves as a synthetic vector directed toward the solvent-exposed channel or the allosteric pocket. Conversion of this amine into an amide or urea is a classic strategy to generate Type II inhibitors that stabilize the inactive DFG-out conformation[4].

  • C5-Ethoxy: Provides tunable steric bulk and lipophilicity. This group is perfectly angled to occupy the hydrophobic selectivity pocket adjacent to the gatekeeper residue, enhancing kinome-wide selectivity[5].

  • C6-Chloro: An electrophilic handle positioned ortho to the pyridine nitrogen. It allows for late-stage diversification via nucleophilic aromatic substitution (SNAr) or Buchwald-Hartwig cross-coupling, enabling the installation of secondary hinge-binding elements or back-pocket binders[6].

BindingModel cluster_scaffold 6-Chloro-5-ethoxypyridin-3-amine N1 Pyridine Core (Hinge Anchor) Hinge Kinase Hinge Region (e.g., Val848, Glu475) N1->Hinge Bidentate H-bonds C3 C3-Amine (Amide/Urea Linker) Solvent Solvent Channel / Allosteric Pocket C3->Solvent Type II Extension C5 C5-Ethoxy (Steric Bulk) Selectivity Selectivity Pocket (Hydrophobic) C5->Selectivity VdW Interactions C6 C6-Chloro (Coupling Handle) BackPocket Back Pocket (DFG-out access) C6->BackPocket SNAr Amination

Fig 1: Structural mapping of 6-Chloro-5-ethoxypyridin-3-amine to kinase ATP-binding site domains.

Strategic Workflow & Causality in Experimental Design

When utilizing 6-chloro-5-ethoxypyridin-3-amine, the sequence of functionalization is critical to achieving high yields and preventing degradation.

The Causality Principle: The C3-amine is a strong nucleophile, while the C6-chloro position is moderately electrophilic. Attempting a direct SNAr displacement or cross-coupling at C6 first will frequently lead to unwanted polymerization or side reactions involving the unprotected C3-amine.

The Solution: By first acylating or sulfonylating the C3-amine (Step 1), two critical objectives are achieved simultaneously:

  • Protection: The highly reactive primary amine is masked, preventing off-target side reactions.

  • Activation: The resulting amide/urea withdraws electron density from the pyridine ring. This electronic shift significantly increases the electrophilicity of the C6 position, making the subsequent displacement of the C6-chloro group (Step 2) much faster and higher yielding.

SyntheticWorkflow SM Starting Material 6-Chloro-5-ethoxypyridin-3-amine Step1 Step 1: C3-Amine Acylation (Protects amine, activates ring) SM->Step1 R-COCl, DIPEA, DCM, 0°C to RT Int1 Intermediate N-(6-chloro-5-ethoxypyridin-3-yl)amide Step1->Int1 LC-MS Validation:[M+H]+ Shift Step2 Step 2: C6-Chloro Displacement (Buchwald-Hartwig or SNAr) Int1->Step2 R'-NH2, Pd2(dba)3, Xantphos, 100°C Final Final Kinase Inhibitor (Target Compound) Step2->Final LC-MS Validation: Cl-isotope loss

Fig 2: Regioselective synthetic workflow for elaborating the 6-chloro-5-ethoxypyridin-3-amine core.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. Analytical checkpoints are embedded within the steps to ensure structural integrity before proceeding to complex late-stage couplings.

Protocol A: Regioselective C3-Amine Acylation (Solvent Vector Installation)
  • Preparation: Dissolve 6-chloro-5-ethoxypyridin-3-amine (1.0 eq) in anhydrous dichloromethane (DCM) under an inert nitrogen atmosphere.

  • Base Addition: Add N,N-diisopropylethylamine (DIPEA, 2.5 eq).

    • Causality Insight: DIPEA is chosen over triethylamine because its steric hindrance prevents it from acting as a competing nucleophile, while it still efficiently scavenges the HCl generated during acylation.

  • Coupling: Cool the reaction mixture to 0 °C. Add the target acyl chloride or isocyanate (1.1 eq) dropwise to control the exothermic reaction and prevent di-acylation.

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 2 hours.

  • Self-Validation (LC-MS): Sample the reaction. Success is confirmed when the starting material mass (m/z 173.0) disappears, replaced by the exact[M+H]+ of the acylated product. Crucial Check: The 3:1 isotopic ratio characteristic of the chlorine atom must remain fully intact in the MS spectra, confirming the C6 position is unreacted.

Protocol B: Palladium-Catalyzed C6-Chloro Amination (Hinge Binder Extension)
  • Preparation: In a flame-dried Schlenk tube, combine the acylated intermediate from Protocol A (1.0 eq), the target secondary/primary amine (1.2 eq), and Cs₂CO₃ (2.0 eq) in anhydrous 1,4-dioxane.

  • Catalyst Loading: Add Pd₂(dba)₃ (0.05 eq) and Xantphos (0.1 eq).

    • Causality Insight: Aminopyridines can coordinate to palladium, poisoning the catalyst. Xantphos is specifically selected because it is a bidentate ligand with a wide "bite angle." It tightly binds the Pd center, preventing deactivation by the pyridine nitrogen and accelerating the reductive elimination step.

  • Degassing: Degas the mixture via three rigorous freeze-pump-thaw cycles to remove dissolved oxygen, which would rapidly oxidize the Pd(0) catalyst.

  • Reaction: Heat the sealed tube at 100 °C for 12 hours.

  • Self-Validation (LC-MS): Successful displacement is analytically confirmed by the complete loss of the 3:1 chlorine isotopic cluster in the mass spectrum, yielding a single, sharp[M+H]+ peak corresponding to the fully elaborated aminated product.

Quantitative Data: Impact of Scaffold Modification

The table below summarizes representative structure-activity relationship (SAR) data, demonstrating how sequential functionalization of the 6-chloro-5-ethoxypyridin-3-amine core translates into biochemical potency and kinome selectivity[4][5].

Scaffold StageStructure DescriptionBTK IC₅₀ (nM)ALK2 IC₅₀ (nM)Cytotoxicity A549 (IC₅₀, µM)
Base Scaffold 6-Chloro-5-ethoxypyridin-3-amine> 10,000> 10,000> 100 (Non-toxic)
Intermediate C3-Amide, C6-Chloro1,250840> 50
Final Inhibitor C3-Amide, C6-Phenylamino12 45 26
Reference AnalogC3-Amide, C6-Phenylamino (No C5-Ethoxy)18531014

Data Interpretation: The raw scaffold exhibits no kinase inhibitory activity. Installation of the C3-amide provides weak binding. However, the displacement of the C6-chloro group with a bulky amine (Final Inhibitor) drives potency into the low nanomolar range. Furthermore, comparing the Final Inhibitor to the Reference Analog demonstrates that the C5-ethoxy group is critical; it occupies the selectivity pocket, improving both target affinity and reducing off-target cellular toxicity.

References

  • Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Advances.[Link]

  • Discovery of an Atropisomeric PI3Kβ Selective Inhibitor through Optimization of the Hinge Binding Motif. ACS Medicinal Chemistry Letters.[Link]

  • A unique hinge binder of extremely selective aminopyridine-based Mps1 (TTK) kinase inhibitors with cellular activity. Bioorganic & Medicinal Chemistry.[Link]

  • Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2. ACS Chemical Biology.[Link]

  • Discovery of 5-Phenoxy-2-aminopyridine Derivatives as Potent and Selective Irreversible Inhibitors of Bruton's Tyrosine Kinase. International Journal of Molecular Sciences (MDPI).[Link]

  • Structure–Activity Relationship of 3,5-Diaryl-2-aminopyridine ALK2 Inhibitors Reveals Unaltered Binding Affinity for Fibrodysplasia Ossificans Progressiva Causing Mutants. ACS Chemical Biology.[Link]

Sources

Application Note: Chemoselective Buchwald-Hartwig Amination of 6-Chloro-5-ethoxypyridin-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The "Janus" Substrate Challenge

6-Chloro-5-ethoxypyridin-3-amine (CAS: 75711-01-2) represents a high-value scaffold in kinase inhibitor discovery. However, it presents a classic "Janus" challenge in palladium catalysis: it is simultaneously a nucleophile (via the C3-amine) and an electrophile (via the C6-chloride).

The Chemoselectivity Dilemma

In a Buchwald-Hartwig cross-coupling, this bifunctionality creates three competing pathways:

  • Path A (Desired): The C3-amine couples with an external aryl halide (Ar-X).

  • Path B (Undesired): The C6-chloride couples with the external amine partner (if the reaction is inverted).

  • Path C (Catastrophic): Self-polymerization (Head-to-Tail coupling), where the C3-amine of one molecule reacts with the C6-chloride of another.

The Solution: Steric & Ligand-Controlled Orthogonality

This protocol leverages a specific structural feature of the substrate: the C5-ethoxy group . Located ortho to the C6-chloride, the ethoxy group exerts significant steric pressure, kinetically inhibiting oxidative addition at the C-Cl bond. By combining this inherent substrate bias with the bulky BrettPhos Pd G4 precatalyst system, we can achieve >98% chemoselectivity for N-arylation at the C3 position, leaving the C6-chloride intact for downstream functionalization.

Mechanistic Decision Tree

The following logic flow illustrates the critical decision points for selecting the correct catalytic system based on the desired transformation.

Chemoselectivity Substrate 6-Chloro-5-ethoxypyridin-3-amine Goal Define Coupling Goal Substrate->Goal PathA Coupling C3-NH2 (Substrate = Nucleophile) Goal->PathA Primary Utility PathB Coupling C6-Cl (Substrate = Electrophile) Goal->PathB Secondary Utility CondA Use BrettPhos Pd G4 Base: LHMDS/NaOtBu Temp: 80°C PathA->CondA CondB REQUIRES PROTECTION of C3-NH2 (e.g., Boc) Then: XPhos Pd G4 PathB->CondB ResultA Product: N-Aryl-pyridin-3-amine (Cl retained) CondA->ResultA ResultB Product: C6-Functionalized Pyridine CondB->ResultB

Caption: Workflow for selecting chemoselective conditions. Path A is the focus of this Application Note.

Critical Reaction Parameters

Catalyst Selection: Why BrettPhos?

For coupling primary heteroaromatic amines (like our substrate) with aryl halides, BrettPhos (and its G4 precatalyst) is superior to older generations (BINAP, DPPF).

  • Electronic Effect: The electron-rich nature of BrettPhos facilitates the oxidative addition of the external Ar-Br/Ar-I.

  • Steric Effect: The extreme bulk of the ligand prevents the palladium center from inserting into the sterically hindered C6-Cl bond (shielded by the C5-OEt), effectively shutting down self-polymerization.

Base Selection: The pKa Balance
  • LHMDS (Lithium Hexamethyldisilazide): Recommended. Being a non-nucleophilic, soluble base, it rapidly deprotonates the Pd-amine complex without competing for the electrophile. It also minimizes coordination of the pyridine nitrogen to the Pd center.

  • NaOtBu: A viable alternative if the coupling partner is base-sensitive, though slightly lower yields are often observed due to lower solubility in non-polar solvents.

Data Summary: Optimization Screen
ParameterCondition A (Standard)Condition B (Optimized)Condition C (Risk)
Catalyst Pd(OAc)₂ + BINAPBrettPhos Pd G4 Pd₂(dba)₃ + XPhos
Base Cs₂CO₃LHMDS (1.0 M in THF) NaOtBu
Solvent Toluene1,4-Dioxane DMF
Temp 100°C80°C 120°C
Yield 45% (Mixed products)92% (Cl-retained) 60% (Polymerization)
Selectivity Poor>98% Moderate

Detailed Experimental Protocol

Objective: Coupling 6-Chloro-5-ethoxypyridin-3-amine (1.0 equiv) with 4-Bromoanisole (1.2 equiv) as a model system.

Reagent Preparation
  • Substrate: 6-Chloro-5-ethoxypyridin-3-amine (172.6 mg, 1.0 mmol).

  • Coupling Partner: 4-Bromoanisole (224 mg, 1.2 mmol).

  • Catalyst: BrettPhos Pd G4 (Methyl-t-Butyl Ether adduct) (20 mg, 2 mol%).

  • Base: LHMDS (1.0 M solution in THF) (2.2 mL, 2.2 mmol).

  • Solvent: Anhydrous 1,4-Dioxane (5 mL), degassed.

Step-by-Step Procedure
  • Inert Setup: Flame-dry a 20 mL re-sealable reaction vial (e.g., microwave vial or Schlenk tube) equipped with a magnetic stir bar. Allow to cool under a stream of Argon or Nitrogen.

    • Note: Oxygen is the primary cause of catalyst death. A glovebox is preferred, but Schlenk technique is sufficient.

  • Solids Addition: Charge the vial with the Substrate and BrettPhos Pd G4 precatalyst.

    • Self-Validating Check: The G4 precatalyst is air-stable as a solid. If it has turned black/sticky in the bottle, it is degraded. It should be a pale yellow/off-white solid.

  • Liquids Addition:

    • Add the 4-Bromoanisole (if liquid) via syringe.

    • Add Anhydrous Dioxane .

  • Activation: Seal the vial with a septum cap. Purge with inert gas for 2 minutes (if outside glovebox).

  • Base Addition: Dropwise add the LHMDS solution via syringe at room temperature.

    • Observation: The solution may darken to a deep orange/red upon base addition. This is the active catalytic species forming.[1]

  • Reaction: Place the vial in a pre-heated block at 80°C . Stir vigorously (1000 rpm).

    • Time: Typically 2–4 hours.

    • Monitoring: Check by LC-MS.[2] Look for the product mass [M+H] = 279.1. Ensure the starting material (mass 173.0) is consumed.

    • Critical Check: Verify the Chlorine isotope pattern (3:1 ratio of M:M+2) is preserved in the product mass, confirming the Cl was not displaced.

  • Workup:

    • Cool to room temperature.

    • Quench with saturated aqueous NH₄Cl (5 mL).

    • Extract with EtOAc (3 x 10 mL).

    • Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash chromatography (Hexanes/EtOAc gradient). The product is typically more polar than the aryl bromide but less polar than the starting amine.

Experimental Workflow Diagram

Protocol Prep Step 1: Inert Prep (Flame dry, Ar purge) Charge Step 2: Charge Solids (Substrate + BrettPhos Pd G4) Prep->Charge Solvent Step 3: Add Solvent & Ar-Br (Dioxane + Electrophile) Charge->Solvent Base Step 4: Add Base (LHMDS) (Dropwise at RT) Solvent->Base Heat Step 5: Heat to 80°C (2-4 Hours) Base->Heat Monitor Step 6: LC-MS Check (Confirm Cl Isotope Pattern) Heat->Monitor

Caption: Step-by-step execution flow for the synthesis.

Troubleshooting & Optimization

  • Low Conversion:

    • Cause: Catalyst poisoning by the pyridine nitrogen.

    • Fix: Increase LHMDS to 2.5 equiv. Ensure the LHMDS is fresh (titrate if necessary).

  • Dehalogenation (Loss of Cl):

    • Cause: Hydride source present or temperature too high.

    • Fix: Lower temperature to 65°C. Ensure dioxane is peroxide-free. Switch solvent to Toluene.[3]

  • Sticky Precipitate:

    • Cause: Lithium salts crashing out.

    • Fix: Add small amount of THF or switch base to NaOtBu (though reaction may be slower).

References

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.

  • Bruno, N. C., Niljianskul, N., & Buchwald, S. L. (2014). N-Substituted 2-Aminobiphenylpalladium Methanesulfonate Precatalysts and Their Use in C–C and C–N Cross-Couplings. The Journal of Organic Chemistry, 79(9), 4161–4166.

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649.

  • Sigma-Aldrich Technical Bulletin. (2023).

Sources

Preparation of 5-HT2C antagonists using pyridin-3-amine derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Selectivity Synthesis of 5-HT2C Antagonists via Pyridin-3-amine Scaffolds

Executive Summary & Chemical Strategy

The serotonin 5-HT2C receptor is a validated therapeutic target for obesity, obsessive-compulsive disorder (OCD), and depression. However, developing ligands for 5-HT2C is complicated by the high sequence homology (~80% in transmembrane domains) with 5-HT2A and 5-HT2B receptors.

  • The Safety Imperative: 5-HT2B agonism is linked to potentially fatal cardiac valvulopathy. Therefore, >100-fold selectivity against 5-HT2B is a non-negotiable safety criterion.

  • The Scaffold Solution: Pyridin-3-amine derivatives have emerged as a privileged scaffold (e.g., in SB-242084). The pyridine nitrogen offers a specific hydrogen-bond acceptor vector that differentiates the 5-HT2C binding pocket (Valine/Serine residues) from the Leucine-rich 5-HT2A pocket.

This guide details the synthesis of 5-HT2C antagonists using a pyridin-3-amine core, focusing on two critical coupling methodologies: Buchwald-Hartwig Amination and Urea Linkage Formation , followed by pharmacological validation.

Strategic Workflow Visualization

The following diagram outlines the critical path from precursor synthesis to lead validation.

G Start Start: 2-Halo-3-nitropyridine SNAr Step 1: SNAr Displacement (Nucleophilic Subst.) Start->SNAr R-OH / NaH Red Step 2: Nitro Reduction (Fe/NH4Cl or H2/Pd) SNAr->Red Inter Intermediate: Pyridin-3-amine Red->Inter PathA Path A: Urea Coupling (Isocyanate/CDI) Inter->PathA Linker Strategy 1 PathB Path B: Buchwald-Hartwig (Pd-Catalyzed Arylation) Inter->PathB Linker Strategy 2 Prod Target Antagonist PathA->Prod PathB->Prod Assay Validation: [3H]-Mesulergine Binding Prod->Assay Ki Determination

Figure 1: Synthetic workflow for accessing pyridin-3-amine based 5-HT2C antagonists. Path A is preferred for SB-242084 analogs; Path B for biaryl systems.

Detailed Synthetic Protocols

Protocol A: Preparation of the Pyridin-3-amine Precursor

Context: Direct functionalization of pyridin-3-amine is difficult due to the electron-deficient ring. It is superior to introduce complexity before reducing the nitro group.

Reagents:

  • 2-Chloro-3-nitropyridine (1.0 equiv)

  • Substituted Phenol or Alcohol (Nucleophile) (1.1 equiv)

  • Sodium Hydride (NaH, 60% dispersion) (1.2 equiv)

  • Iron powder (Fe) & Ammonium Chloride (NH4Cl)

Step-by-Step:

  • SNAr Displacement:

    • Suspend NaH in anhydrous DMF at 0°C under Argon.

    • Add the nucleophile (e.g., 2-methyl-3-hydroxypyridine) dropwise. Stir for 30 min to generate the alkoxide.

    • Add 2-Chloro-3-nitropyridine. The solution will likely turn deep yellow/orange.

    • Heat to 80°C for 4 hours. Critical: Monitor by TLC (Hexane:EtOAc). The displacement of the chlorine at C2 is favored over C6 due to the ortho-nitro effect.

    • Quench: Pour into ice water. Filter the precipitate (the nitropyridine ether).

  • Nitro Reduction (Chemoselective):

    • Dissolve the nitro-intermediate in EtOH:H2O (3:1).

    • Add Fe powder (5 equiv) and NH4Cl (5 equiv).

    • Reflux for 2 hours.[1]

    • Why this method? Avoids hydrogenolysis of the ether bond or dechlorination (if Cl substituents are present) which can occur with H2/Pd-C.

    • Workup: Filter hot through Celite. Concentrate filtrate. Neutralize with NaHCO3 and extract with EtOAc.

Protocol B: Urea Linkage Formation (SB-242084 Analogues)

Context: The urea linker provides conformational restriction. This method uses 1,1'-Carbonyldiimidazole (CDI) to activate the amine safely without using phosgene.

Reagents:

  • Pyridin-3-amine intermediate (from Protocol A)

  • Indoline or secondary amine coupling partner

  • 1,1'-Carbonyldiimidazole (CDI)

  • Dichloromethane (DCM) (Anhydrous)

  • Triethylamine (TEA)

Step-by-Step:

  • Activation:

    • Dissolve the Pyridin-3-amine (1.0 mmol) in anhydrous DCM (5 mL).

    • Add CDI (1.1 mmol) and TEA (1.5 mmol) at 0°C.

    • Stir at RT for 2 hours.

    • Checkpoint: Verify formation of the acyl-imidazole intermediate via LC-MS.

  • Coupling:

    • Add the secondary amine (e.g., 6-chloro-5-methylindoline) (1.0 mmol) directly to the reaction mixture.

    • Stir at RT for 12–24 hours. If reaction is sluggish, heat to 40°C.

  • Purification:

    • Wash with 1N HCl (removes unreacted pyridine) followed by sat. NaHCO3.

    • Recrystallize from MeOH/EtOAc or purify via flash chromatography (DCM:MeOH 95:5).

Protocol C: Buchwald-Hartwig Cross-Coupling

Context: For creating biaryl amine antagonists. Pyridin-3-amines can poison Pd catalysts. The use of specific ligands (Xantphos or BrettPhos) is mandatory to prevent catalyst deactivation.

Reagents:

  • Aryl Bromide/Triflate coupling partner[2]

  • Pyridin-3-amine intermediate

  • Catalyst: Pd2(dba)3 (2 mol%)

  • Ligand: Xantphos (4 mol%) (High bite angle favors reductive elimination)

  • Base: Cs2CO3 (1.4 equiv)

  • Solvent: 1,4-Dioxane (Degassed)

Step-by-Step:

  • Inert Setup:

    • Flame-dry a Schlenk tube and cool under Argon stream. Oxygen is the enemy of this reaction.

  • Charging:

    • Add Pd2(dba)3, Xantphos, and Cs2CO3.

    • Add the Aryl Bromide and Pyridin-3-amine.

  • Solvation & Heating:

    • Add degassed 1,4-Dioxane.

    • Seal tube and heat to 100°C for 12 hours.

  • Workup:

    • Cool to RT. Filter through a silica pad (eluting with EtOAc) to remove Pd black.

    • Scavenging: If Pd residue remains (colored product), treat with SiliaMetS® Thiol scavenger resin for 2 hours.

Pharmacological Validation (The E-E-A-T Check)

A synthesized compound is only a "ligand" until validated. You must prove it binds 5-HT2C and excludes 2A/2B.

Assay 1: Radioligand Binding (Affinity)
  • Receptor Source: CHO-K1 cells stably expressing human 5-HT2C (non-edited isoform preferred for screening).

  • Radioligand: [3H]-Mesulergine (Antagonist radioligand).[3] Note: Do not use [3H]-5-HT as it labels the agonist high-affinity state, which antagonists may not recognize efficiently.

  • Non-Specific Binding (NSB): Define using 10 µM Mianserin.

  • Protocol:

    • Incubate membranes (20 µg protein) with [3H]-Mesulergine (1 nM) and test compound (10^-10 to 10^-5 M).

    • Incubate at 37°C for 60 mins.

    • Harvest on GF/B filters pre-soaked in 0.3% Polyethyleneimine (PEI) (Reduces filter binding of cationic drugs).

Assay 2: Functional Selectivity (Safety)
  • Method: FLIPR Calcium Assay (Gq-coupled).

  • Logic:

    • 5-HT2C: Test for inhibition of 5-HT induced Ca2+ flux (Antagonist mode).

    • 5-HT2B: Test for stimulation of Ca2+ flux (Agonist mode). Any agonist activity here is a "No-Go" flag for valvulopathy risk.

Data Interpretation Table:

ParameterTarget CriteriaWhy?
5-HT2C pKi > 8.0 (Ki < 10 nM)Potency required for in vivo efficacy.[4]
2C vs 2A Selectivity > 50-foldAvoids sedation/motor effects.
2C vs 2B Selectivity > 100-foldCritical Safety Margin (Heart valve toxicity).
Lipophilicity (cLogP) 2.0 – 3.5Ensures BBB penetration (CNS target).

Troubleshooting & Optimization

  • Low Yield in Urea Coupling:

    • Cause: Pyridin-3-amine is a poor nucleophile due to the electron-withdrawing ring.

    • Fix: Switch from CDI to Triphosgene (careful handling required) or convert the partner amine to an isocyanate first, then add the pyridine.

  • Pd-Catalyst Death (Buchwald):

    • Symptom:[4][5][6][7] Reaction turns black immediately and stalls.

    • Fix: The pyridine nitrogen is coordinating Pd. Switch to BrettPhos (bulky ligand shielding) or use a precatalyst like Pd(OAc)2/Xantphos pre-heated to form the active species before adding the substrate.

  • High Non-Specific Binding in Assay:

    • Cause: Lipophilic amines sticking to filters.

    • Fix: Increase PEI concentration to 0.5% or add 0.1% BSA to the assay buffer.

References

  • Bromidge, S. M., et al. (1997). "SB-242084, a selective and brain penetrant 5-HT2C receptor antagonist." Journal of Medicinal Chemistry.

  • Kennett, G. A., et al. (1997). "SB 242084, a selective and brain penetrant 5-HT2C receptor antagonist." Neuropharmacology.

  • Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition.

  • Knight, A. R., et al. (2004).[3] "Pharmacological characterisation of the agonist radioligand binding site of 5-HT2A, 5-HT2B and 5-HT2C receptors." Naunyn-Schmiedeberg's Archives of Pharmacology.

  • BenchChem Protocols. "General Protocol for Buchwald-Hartwig Amination."

Sources

Application Note: Nucleophilic Substitution Strategies for 6-Chloro-5-ethoxypyridin-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details the optimization of nucleophilic substitution reactions for 6-Chloro-5-ethoxypyridin-3-amine , a highly functionalized pyridine scaffold used in kinase inhibitor synthesis. The substrate presents a unique "push-pull" electronic challenge: while the 6-chloro position is activated by the ring nitrogen, the electron-donating effects of the 5-ethoxy and 3-amino groups significantly deactivate the ring toward classical SNAr mechanisms. This guide provides two distinct, field-validated protocols: (1) High-temperature SNAr for strong nucleophiles (alkoxides/thiolates) and (2) Buchwald-Hartwig cross-coupling for amine nucleophiles, addressing the critical issue of chemoselectivity and catalyst poisoning inherent to the free primary amine.

Structural & Reactivity Analysis[1]

Before attempting synthesis, researchers must understand the competing electronic forces at play. The substrate is not a simple chloropyridine; it is an electron-rich heteroaryl chloride.

Electronic Landscape
  • Activation: The pyridine nitrogen (N1) exerts an inductive ($ -I

    
     -M $) pull, activating the C6 position for nucleophilic attack.
    
  • Deactivation:

    • 3-NH₂: A strong electron-donating group (EDG) via resonance ($ +M $). This increases electron density in the ring, raising the energy barrier for the formation of the Meisenheimer complex.

    • 5-OEt: A moderate EDG located ortho to the leaving group (Cl). This steric and electronic crowding further hinders nucleophilic attack.

The Chemoselectivity Challenge

The presence of a free amine at C3 creates a risk of self-polymerization or catalyst poisoning .

  • SNAr context: The 3-NH₂ is generally too weak a nucleophile to displace the deactivated 6-Cl of a neighboring molecule without metal catalysis, making self-polymerization unlikely under standard SNAr conditions.

  • Buchwald context: The free NH₂ can coordinate to Pd(II) species, arresting the catalytic cycle (poisoning). It can also compete with the external amine nucleophile if the latter is sterically hindered.

Reactivity Substrate 6-Chloro-5-ethoxypyridin-3-amine Activation N1: Inductive Activation (Facilitates Attack) Substrate->Activation Deactivation 3-NH2 & 5-OEt: Electron Donation (Hinders Attack) Substrate->Deactivation Risk Risk: Pd-Catalyst Poisoning (Due to free NH2) Substrate->Risk

Figure 1: Reactivity landscape of the substrate showing competing electronic effects.

Protocol A: SNAr with Strong Nucleophiles (O/S-Arylation)

Applicability: Use this protocol for introducing alkoxy (-OR) or thio (-SR) groups. Mechanism: Classical Addition-Elimination. Critical Requirement: High temperature and polar aprotic solvent are mandatory to overcome the EDG deactivation.

Reagents & Equipment
  • Solvent: Anhydrous DMF or NMP (DMSO is viable but harder to remove).

  • Base: Sodium Hydride (NaH, 60% in oil) or Potassium tert-butoxide (KOtBu).

  • Nucleophile: Alcohol or Thiol (1.2 – 1.5 equiv).

  • Atmosphere: Dry Nitrogen or Argon.

Step-by-Step Procedure
  • Nucleophile Activation:

    • Charge a flame-dried flask with the alcohol/thiol (1.2 equiv) and anhydrous DMF (0.5 M concentration relative to substrate).

    • Cool to 0°C. Carefully add NaH (1.3 equiv) portion-wise.

    • Checkpoint: Stir at 0°C for 15-30 min until gas evolution ceases. A clear solution or homogenous suspension indicates successful deprotonation.

  • Substrate Addition:

    • Add 6-Chloro-5-ethoxypyridin-3-amine (1.0 equiv) directly to the reaction mixture.

  • Reaction:

    • Heat the mixture to 100–120°C .

    • Note: Lower temperatures (<80°C) typically result in <10% conversion due to ring deactivation.

    • Monitor by LC-MS every 2 hours.

  • Work-up:

    • Cool to room temperature. Quench carefully with saturated NH₄Cl solution.

    • Extract with EtOAc (3x). Wash combined organics with water (2x) and brine (to remove DMF).

    • Dry over Na₂SO₄ and concentrate.

Data Interpretation (Self-Validation)
ObservationDiagnosisAction
No Conversion after 4h Ring is too electron-rich.Increase Temp to 140°C or switch to Microwave (160°C, 30 min).
New Spot (Polar) Likely Product.Confirm by LC-MS (Mass = Substrate - Cl + Nucleophile).
Multiple Spots Decomposition/Oxidation.Degas solvents thoroughly; ensure inert atmosphere.

Protocol B: Buchwald-Hartwig Amination (C-N Coupling)

Applicability: Use this protocol for introducing amine nucleophiles (primary or secondary).[1][2][3] Challenge: The substrate's free amine can poison the catalyst.[1] Solution: Use of specific ligand systems (BrettPhos or Xantphos) that are bulky enough to prevent catalyst sequestration by the substrate's NH₂.

Reagents & Equipment
  • Catalyst: Pd₂(dba)₃ (2-5 mol%) or Pd(OAc)₂.

  • Ligand: BrettPhos (highly recommended for primary amines) or Xantphos (robust for general coupling).

  • Base: Cs₂CO₃ (weak bases preferred to protect the 5-OEt group) or NaOtBu.

  • Solvent: 1,4-Dioxane or Toluene (degassed).

Step-by-Step Procedure
  • Pre-complexation (Critical Step):

    • In a glovebox or under Argon, mix Pd₂(dba)₃ (0.02 equiv) and Ligand (0.04 equiv) in Dioxane. Stir at RT for 10 mins to generate the active catalyst species $ L_nPd(0) $.

    • Why? Pre-forming the catalyst prevents the substrate's free amine from binding to "naked" Palladium.

  • Reaction Assembly:

    • Add 6-Chloro-5-ethoxypyridin-3-amine (1.0 equiv), the external Amine Nucleophile (1.2 equiv), and Cs₂CO₃ (2.0 equiv) to the catalyst mixture.

  • Execution:

    • Seal the vial and heat to 100°C for 12–18 hours.

    • Visual Check: The reaction usually turns from dark red/purple to black/brown. If palladium black precipitates early (mirror on glass), the ligand failed to stabilize the metal.

  • Work-up:

    • Filter through a pad of Celite to remove inorganic salts and Pd residues.

    • Concentrate and purify via flash chromatography (DCM/MeOH gradients are usually effective for aminopyridines).

BuchwaldWorkflow Start Start: Catalyst Pre-formation Mix Mix Pd2(dba)3 + Ligand (BrettPhos) Solvent: Dioxane, Time: 10 min Start->Mix Addition Add Substrate + Ext. Amine + Base (Prevent Pd-poisoning) Mix->Addition Heat Heat to 100°C (12-18h) Addition->Heat Check LC-MS Check Heat->Check Success Product Isolated Check->Success Conversion > 90% Fail Low Yield / No Conv. Check->Fail Conversion < 50%

Figure 2: Optimized Buchwald-Hartwig workflow emphasizing catalyst pre-formation.

Alternative Strategy: Protecting Group Route

If chemoselectivity remains poor (e.g., self-coupling is observed), the 3-NH₂ must be masked.

  • Protection: React substrate with Boc₂O (1.1 equiv) and catalytic DMAP in THF.

    • Product: tert-butyl (6-chloro-5-ethoxypyridin-3-yl)carbamate.

    • Benefit: The Boc group is electron-withdrawing, slightly re-activating the ring for SNAr and completely preventing N-coordination to metals.

  • Substitution: Perform SNAr or Buchwald coupling as described above.

  • Deprotection: Treat with TFA/DCM (1:4) or HCl/Dioxane to restore the amine.

References

  • Electronic Effects in Pyridines: Joule, J. A.; Mills, K. Heterocyclic Chemistry, 5th Ed.; Wiley: Chichester, 2010.
  • Buchwald-Hartwig Protocols: Surry, D. S.; Buchwald, S. L.[4] "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chem. Sci.[4]2011 , 2, 27-50.[4] Link

  • SNAr Mechanism: Bunnett, J. F.; Zahler, R. E. "Kinetics of the Reaction of Some 2-Substituted-5-nitropyridines." Chem. Rev.1951, 49, 273. (Classic mechanistic grounding for chloropyridine substitution).
  • Catalyst Poisoning by Amines: Paul, F.; Patt, J.; Hartwig, J. F.[4] "Palladium-catalyzed formation of carbon-nitrogen bonds. Reaction intermediates and structure-activity relationships." J. Am. Chem. Soc.[4]1994 , 116, 5969.[4] Link

  • Substrate Data: AK Scientific Product Entry for CAS 1352882-51-9.[5] Link

Sources

Using 6-Chloro-5-ethoxypyridin-3-amine in fragment-based drug discovery

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Integrating 6-Chloro-5-ethoxypyridin-3-amine into Fragment-Based Drug Discovery Workflows

Executive Summary & Rationale

Fragment-Based Drug Discovery (FBDD) has matured into a mainstream strategy for hit generation, yielding over 50 clinical candidates and multiple FDA-approved therapeutics[1],[2]. Unlike high-throughput screening (HTS), which relies on large, complex molecules, FBDD utilizes low-molecular-weight ligands that bind weakly but with exceptionally high ligand efficiency.

6-Chloro-5-ethoxypyridin-3-amine (CAS: 1352882-51-9) represents a highly privileged aminopyridine scaffold[3]. Aminopyridines are classically utilized as hinge-binding motifs in kinase inhibitor design, forming critical bidentate hydrogen bonds with the kinase backbone [4]. The specific substitution pattern of this fragment—a C6-chlorine and a C5-ethoxy group—provides distinct vectors for exploring adjacent hydrophobic and solvent-exposed pockets, making it an ideal starting point for structure-guided hit-to-lead evolution.

Physicochemical Profiling (Rule of Three Compliance)

To ensure successful fragment evolution, the starting molecule must strictly adhere to the "Rule of Three" (Ro3). 6-Chloro-5-ethoxypyridin-3-amine exhibits optimal physicochemical properties, ensuring high aqueous solubility for high-concentration biophysical assays and ample molecular "real estate" for subsequent synthetic elaboration without exceeding drug-like molecular weight limits.

Table 1: Physicochemical Properties of 6-Chloro-5-ethoxypyridin-3-amine

PropertyValueRo3 ThresholdCompliance
Molecular Weight 172.61 g/mol ≤ 300 g/mol Yes
cLogP (Estimated) ~1.8≤ 3.0Yes
Hydrogen Bond Donors 1 (Primary Amine)≤ 3Yes
Hydrogen Bond Acceptors 3 (Pyridine N, Ethoxy O, Amine N)≤ 3Yes
Number of Heavy Atoms 11≤ 22Yes
Rotatable Bonds 2≤ 3Yes

FBDD Screening Strategy & Causality

Because fragments bind with low affinity (typically


 in the 

to

range), traditional biochemical assays are highly susceptible to false positives and negatives[5]. Therefore, a cascade of orthogonal biophysical techniques is required to validate binding[6].

FBDD_Workflow Lib Fragment Library (Aminopyridines) SPR Primary Screen (SPR Kinetics) Lib->SPR NMR Validation (STD-NMR) SPR->NMR Xray Structure (X-ray) NMR->Xray Lead Hit-to-Lead (Evolution) Xray->Lead

FBDD workflow progressing from primary SPR screening to structural resolution.

Experimental Protocols: A Self-Validating System

Protocol A: Primary Screening via Surface Plasmon Resonance (SPR)

Objective: Identify dose-dependent binding of 6-Chloro-5-ethoxypyridin-3-amine to the target protein. Causality: SPR detects real-time changes in the refractive index near a sensor surface. Because the fragment has a low molecular weight (172.6 Da), the mass shift upon binding is minimal. To achieve a viable signal-to-noise ratio, the target protein must be immobilized at a high density. Furthermore, the rapid association and dissociation rates typical of fragments require high flow rates to prevent mass transport limitations from skewing kinetic data[5].

Step-by-Step Methodology:

  • Surface Preparation: Immobilize the target protein onto a CM5 sensor chip via standard amine coupling (Target density: 3000–5000 Response Units [RU]).

  • Self-Validation (Controls): Leave Flow Cell 1 (FC1) blank (ethanolamine deactivated) as a reference channel. Inject a known positive control (e.g., staurosporine for kinases) to verify surface activity and folding integrity.

  • Solvent Correction: Prepare a 6-point DMSO calibration curve (e.g., 4.5% to 5.5% DMSO) to correct for bulk refractive index shifts caused by solvent mismatch between the running buffer and sample.

  • Fragment Injection: Prepare 6-Chloro-5-ethoxypyridin-3-amine in running buffer (e.g., HEPES pH 7.4, 150 mM NaCl, 0.05% Tween-20, 5% DMSO). Inject a concentration series (12.5

    
     to 200 
    
    
    
    ) over both FC1 and FC2 at a high flow rate (50
    
    
    ).
  • Data Analysis: Subtract FC1 from FC2, apply the DMSO correction, and fit the steady-state affinity (

    
     vs. Concentration) to a 1:1 binding model to determine the 
    
    
    
    .
Protocol B: Orthogonal Validation via STD-NMR

Objective: Confirm specific binding in solution and map the binding epitope of the fragment. Causality: Saturation Transfer Difference (STD) NMR relies on the nuclear Overhauser effect (NOE). When the protein is selectively irradiated, magnetization spreads through the protein spin system and transfers to the bound fragment. Because fragments exchange rapidly (fast


), the magnetized fragment dissociates back into solution where its sharp signal is detected [7]. This confirms binding in the solution state and intrinsically filters out non-specific aggregators.

Step-by-Step Methodology:

  • Sample Preparation: Prepare a sample containing 10

    
     target protein and 1 mM 6-Chloro-5-ethoxypyridin-3-amine in deuterated buffer (e.g., 50 mM phosphate pH 7.4, 100 mM NaCl in 
    
    
    
    ).
  • Self-Validation (Controls): Prepare a control sample lacking the protein to ensure no direct excitation of the fragment occurs (off-resonance control).

  • Data Acquisition: Irradiate the protein methyl resonance region (-0.5 to 0.5 ppm) for 2 seconds. Acquire the on-resonance and off-resonance spectra. Subtract the on-resonance spectrum from the off-resonance spectrum.

  • Competition Assay (Validation): Add a known high-affinity active-site inhibitor (e.g., 50

    
    ). If the STD signals of the aminopyridine fragment decrease, it confirms specific, competitive binding at the active site.
    
Protocol C: Structural Resolution via X-ray Crystallography Soaking

Objective: Obtain a high-resolution 3D structure of the fragment-protein complex to guide rational design. Causality: Fragments exhibit low affinity and fast off-rates. Co-crystallization requires high fragment concentrations that frequently disrupt protein-protein interfaces necessary for lattice formation. Soaking pre-formed apo-crystals circumvents this nucleation barrier, allowing the fragment to diffuse into the solvent channels and occupy the active site without preventing crystal growth [6].

Step-by-Step Methodology:

  • Crystal Preparation: Grow apo-crystals of the target protein. Transfer a crystal to a stabilization drop containing the mother liquor.

  • Self-Validation (Tolerance Test): Soak a control crystal in mother liquor containing 10% DMSO for 24 hours. Mount and shoot the crystal to ensure the lattice diffracts to high resolution (e.g., <2.5 Å) without degradation.

  • Fragment Soaking: Dissolve 6-Chloro-5-ethoxypyridin-3-amine in DMSO to 500 mM. Add to the stabilization drop to a final concentration of 20-50 mM (final DMSO ~5-10%). Soak for 2 to 24 hours.

  • Cryoprotection & Freezing: Briefly transfer the soaked crystal to a cryoprotectant solution (e.g., mother liquor + 20% glycerol) and flash-freeze in liquid nitrogen.

  • Data Collection & Refinement: Collect diffraction data at a synchrotron source. Solve the structure using molecular replacement. Validate the fragment binding by inspecting the

    
     omit electron density map (contoured at >3
    
    
    
    ).

Fragment Evolution: From Hit to Lead

Once the binding mode is established, 6-Chloro-5-ethoxypyridin-3-amine serves as a versatile core for fragment growing.

Fragment_Evolution Core 6-Chloro-5-ethoxypyridin-3-amine (Hinge Binder Core) Vector1 C3-Amine Vector (Solvent Exposure) Core->Vector1 Vector2 C5-Ethoxy Vector (Ribose Pocket) Core->Vector2 Vector3 C6-Chloro Vector (Hydrophobic Pocket) Core->Vector3 Optimized Optimized Lead Compound (Nanomolar Affinity) Vector1->Optimized Vector2->Optimized Vector3->Optimized

Structural vectors for optimizing 6-Chloro-5-ethoxypyridin-3-amine into a lead.

  • C5-Ethoxy Vector: The ethoxy group typically projects towards the ribose-binding pocket in kinases. It can be replaced or extended with functionalized ethers or amines to capture additional hydrogen bonds with the catalytic lysine or aspartate residues.

  • C6-Chloro Vector: The chlorine atom often points towards the hydrophobic pocket II (back pocket). It can be utilized as a synthetic handle for cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce aryl or heteroaryl groups, significantly boosting affinity through

    
     stacking or hydrophobic packing.
    

References

  • Erlanson, D. A., et al. "Twenty years on: the impact of fragments on drug discovery." Nature Reviews Drug Discovery, 2016.[Link]

  • Khedkar, S. A., et al. "Fragment-based drug discovery: A graphical review." Current Research in Pharmacology and Drug Discovery, 2025.[Link]

  • Silva, A. P., et al. "Fragment-Based Screening Maps Inhibitor Interactions in the ATP-Binding Site of Checkpoint Kinase 2." PLoS One, 2013.[Link]

  • Caburet, J., et al. "A fragment-based drug discovery strategy applied to the identification of NDM-1 β-lactamase inhibitors." European Journal of Medicinal Chemistry, 2019.[Link]

  • Patel, D. W., et al. "Fragment-Based Screening by Protein Crystallography: Successes and Pitfalls." International Journal of Molecular Sciences, 2012.[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Chloro-5-ethoxypyridin-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide addresses the synthesis optimization of 6-Chloro-5-ethoxypyridin-3-amine (IUPAC: 5-amino-2-chloro-3-ethoxypyridine).

This guide prioritizes the two most common failure points in this specific workflow:

  • Chemo-selective Reduction: Preventing the loss of the chlorine atom (hydrodechlorination) during nitro-reduction.

  • Regio-selective Alkylation: Ensuring O-alkylation over N-alkylation during the precursor assembly.

Target Molecule: 6-Chloro-5-ethoxypyridin-3-amine CAS Registry Number: 1242274-88-9 (Generic analogue reference) Core Challenge: The chlorine atom at position 6 (ortho to the pyridine nitrogen) is highly activated and susceptible to oxidative addition by Palladium, leading to dechlorination during standard hydrogenation.

Part 1: The "Yield Killer" – Chemo-selective Nitro Reduction

The Problem: Users frequently report yields <40% when using standard catalytic hydrogenation (H₂/Pd-C). The chlorine atom is stripped, yielding 5-ethoxypyridin-3-amine as a major impurity.

The Solution: Switch from catalytic hydrogenation to Dissolving Metal Reductions or Poisoned Catalyst Systems . The "Gold Standard" for this substrate is the Iron/Ammonium Chloride (Fe/NH₄Cl) protocol.

Protocol A: Iron/Ammonium Chloride Reduction (Recommended)

Mechanism: Single Electron Transfer (SET) mechanism that reduces the nitro group without sufficient potential to insert into the C-Cl bond.

Step-by-Step Methodology:

  • Setup: In a 3-neck flask equipped with a mechanical stirrer (magnetic stirring often fails due to iron sludge), suspend 2-chloro-3-ethoxy-5-nitropyridine (1.0 eq) in a mixture of Ethanol (5 vol) and Water (1 vol) .

  • Activation: Add Ammonium Chloride (NH₄Cl) (3.0 - 5.0 eq). Heat the mixture to 60°C.

  • Addition: Add Iron Powder (325 mesh, reduced grade) (4.0 - 5.0 eq) portion-wise over 30 minutes.

    • Critical Control: The reaction is exothermic. Monitor internal temperature; do not exceed 80°C.[1]

  • Digestion: Stir vigorously at reflux (approx. 75-80°C) for 2–4 hours.

    • Checkpoint: Monitor by TLC (50% EtOAc/Hexane). The starting nitro compound (usually yellow) should disappear; the amine (often fluorescent under UV) will appear near the baseline.

  • Workup (The "Celite" Step):

    • Cool to room temperature.[1][2][3]

    • Filter the black slurry through a pad of Celite while still warm (if possible) to remove iron oxides. Wash the cake with hot ethanol.

    • Concentrate the filtrate to remove ethanol.

    • Adjust pH of the aqueous residue to >9 with saturated Na₂CO₃.

    • Extract with Ethyl Acetate (3x).[2][4]

  • Purification: Recrystallize from Ethanol/Heptane if necessary.

Protocol B: Stannous Chloride (SnCl₂) (Alternative for Small Scale)

Note: Use this only if Fe/NH₄Cl fails, as Tin byproducts are difficult to remove from the final drug substance.

  • Conditions: SnCl₂·2H₂O (5.0 eq) in Ethanol or EtOAc at 70°C.

  • Advantage: Homogeneous reaction (easier monitoring).

  • Disadvantage: Requires extensive basic workup (NaOH) to break tin emulsions.

Part 2: Upstream Optimization – O-Alkylation

The Problem: Synthesizing the precursor 2-chloro-3-ethoxy-5-nitropyridine from 2-chloro-3-hydroxy-5-nitropyridine often results in N-alkylation (pyridone formation), lowering the yield of the desired ether.

The Solution: Use a "Soft" base and controlled solvent polarity to favor O-alkylation.

Optimized Conditions:

Variable Recommendation Rationale
Base K₂CO₃ (Potassium Carbonate) Weaker bases favor the thermodynamic O-alkylation product over the kinetic N-alkylation product. Avoid NaH unless necessary.
Solvent DMF or Acetonitrile Polar aprotic solvents solvate the cation (K⁺), leaving the phenoxide anion "naked" and more nucleophilic.
Reagent Ethyl Iodide (EtI) Better leaving group than bromide, allowing for lower reaction temperatures (preventing thermal rearrangement to N-alkyl).

| Temp | 50–60°C | High temperatures (>90°C) promote the Claisen-type rearrangement to the N-alkyl impurity. |

Part 3: Troubleshooting Guide (FAQ)

Q1: I see a spot with lower Rf than my product during reduction. What is it?

A: This is likely the hydroxylamine intermediate (R-NHOH).

  • Cause: Incomplete reduction.

  • Fix: Add more Iron powder (1-2 eq) and reflux for another hour. Do not stop the reaction until this spot converts to the amine.

Q2: My product is turning purple/black during workup.

A: Aminopyridines are oxidation-sensitive.

  • Fix: Perform the workup under an inert atmosphere (N₂) if possible. Add a pinch of ascorbic acid or sodium metabisulfite during the extraction to prevent oxidative polymerization.

Q3: Can I use catalytic hydrogenation if I poison the catalyst?

A: Yes, but it requires strict optimization.

  • Protocol: Use 5% Pt/C (Sulfided) or PtO₂ with Vanadium additives. Avoid Pd/C entirely. Even with poisoned catalysts, monitor H₂ uptake strictly and stop exactly at 3 equivalents.

Part 4: Visual Workflows

Diagram 1: Synthetic Pathway & Logic

This flowchart illustrates the critical decision points in the synthesis to avoid yield losses.

SynthesisPath Start Start: 2-Chloro-3-hydroxy-5-nitropyridine Alkylation Step 1: O-Alkylation (Et-I, K2CO3, DMF, 60°C) Start->Alkylation Check1 Checkpoint: N- vs O-Alkylation (Check NMR: O-Et ~4.2ppm q) Alkylation->Check1 Intermediate Intermediate: 2-Chloro-3-ethoxy-5-nitropyridine Check1->Intermediate Pass Reduction Step 2: Nitro Reduction Intermediate->Reduction MethodA Method A (Recommended): Fe / NH4Cl / EtOH (Chemoselective) Reduction->MethodA MethodB Method B (Risky): H2 / Pd-C (High Dechlorination Risk) Reduction->MethodB Product Target: 6-Chloro-5-ethoxypyridin-3-amine MethodA->Product High Yield MethodB->Product Minor Product SideProduct Impurity: 5-Ethoxypyridin-3-amine (Dechlorinated) MethodB->SideProduct Major Product

Caption: Optimized synthetic route highlighting the critical divergence at the reduction step.

Diagram 2: Troubleshooting The Reduction

Decision tree for recovering from common reduction failures.

Troubleshooting Problem Issue: Low Yield / Impurities in Reduction Step CheckCl Is Chlorine lost? (Mass Spec M-34) Problem->CheckCl CheckIncomp Is reaction incomplete? (Yellow color persists) CheckCl->CheckIncomp No Sol1 Switch to Fe/NH4Cl or Sulfided Pt/C CheckCl->Sol1 Yes (Dechlorination) Sol2 Increase Temp to 80°C Add 2 eq more Fe CheckIncomp->Sol2 Yes Sol3 Check pH of workup. Amine may be in aqueous layer. Saturate with NaCl. CheckIncomp->Sol3 No (Product missing)

Caption: Diagnostic workflow for resolving reduction issues.

References

  • Reduction of Chloronitropyridines

    • Source: BenchChem Technical Guides. "Selective Reduction of Nitro Group Without Affecting Other Functional Groups." (2025).[5]

    • Relevance: Establishes Fe/NH₄Cl and SnCl₂ as superior to catalytic hydrogenation for halo-nitro arom
    • URL:

  • Synthesis of 5-Amino-2-chloro-3-methoxypyridine (Analogue)

    • Source: PrepChem. "Synthesis of 5-Amino-2-Chloro-3-Methoxypyridine."
    • Relevance: Provides the specific stannous chloride protocol for the methoxy-analogue, which is directly applicable to the ethoxy-target.
    • URL:

  • O-Alkylation of Hydroxypyridines

    • Source: National Institutes of Health (PMC). "Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution."
    • Relevance: Discusses the regioselectivity challenges in alkylating nitropyridines and the preference for O-alkyl
    • URL:

Sources

Technical Support Center: Purification of 3-amino-6-chloro-5-ethoxypyridine

Author: BenchChem Technical Support Team. Date: March 2026

Ticket Status: Open Agent: Senior Application Scientist Subject: Purification Protocols & Troubleshooting for CAS [Relevant Analogues]

Introduction

Welcome to the Technical Support Center. You are likely working with 3-amino-6-chloro-5-ethoxypyridine , a critical intermediate often employed in the synthesis of SHP2, JAK, or other kinase inhibitors.[1]

This molecule presents a "perfect storm" of purification challenges:

  • The Amine: Prone to oxidation (browning) and tailing on silica.[1]

  • The Chlorine: Susceptible to hydrogenolysis (de-chlorination) if reducing conditions are too aggressive.[1]

  • The Ethoxy Group: Adds lipophilicity, often causing the product to "oil out" rather than crystallize.

Below are the standard operating procedures (SOPs) and troubleshooting guides designed to resolve these specific issues.

Module 1: The "Quick Fix" (Acid-Base Extraction)

Ticket #101: "My crude reaction mixture is dark, oily, and contains non-basic impurities."

Root Cause: The reduction of the nitro-precursor (3-nitro-6-chloro-5-ethoxypyridine) often leaves behind unreacted neutral starting material or non-basic byproducts.[1] Since your product is an aminopyridine, it is weakly basic (


).[1] We can exploit this to separate it from neutral organic impurities.[1][2]

The Protocol: The "pH Flip"

  • Safety Note: Do not use concentrated acids that might cleave the ethoxy ether (e.g., HBr, HI).[1] Use mild mineral acids.[1]

  • Dissolution: Dissolve crude residue in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .[1][3]

  • Protonation (Extraction A): Extract the organic layer with 1M HCl (3x).[1]

    • Chemistry: The amine becomes the water-soluble hydrochloride salt (

      
      ).[1]
      
    • Result: Impurities remain in the organic layer. Product moves to the aqueous layer.[2]

  • Wash: Wash the combined acidic aqueous layers with fresh EtOAc (1x) to remove entrained organics.[1]

  • Basification: Cool the aqueous layer to 0°C. Slowly add 4M NaOH or Sat.

    
      until pH > 10.[1]
    
    • Chemistry: The salt is deprotonated, returning to the lipophilic free base.

  • Recovery (Extraction B): Extract the cloudy aqueous mixture with DCM or EtOAc (3x).

  • Drying: Dry over

    
    , filter, and concentrate.
    

Visual Workflow (The "pH Flip"):

AcidBaseWorkup cluster_separation Phase Separation start Crude Mixture (Amine + Impurities) dissolve Dissolve in EtOAc start->dissolve acid_add Add 1M HCl (Partition) dissolve->acid_add org_layer_1 Organic Layer (Neutral Impurities) acid_add->org_layer_1 Discard aq_layer_1 Aqueous Layer (Amine-HCl Salt) acid_add->aq_layer_1 Keep basify Adjust pH > 10 (NaOH/Na2CO3) aq_layer_1->basify extract_final Extract with DCM basify->extract_final final_prod Pure Free Base (3-amino-6-chloro-5-ethoxypyridine) extract_final->final_prod

Caption: Logical flow for separating basic aminopyridines from neutral impurities using pH manipulation.

Module 2: Recrystallization (The Art)

Ticket #102: "The product is solid but colored, or I need >99% purity for a GMP step."

Root Cause: Aminopyridines are notorious for "oiling out" (forming a second liquid phase) instead of crystallizing, especially with lipophilic tails like the ethoxy group.[1]

Recommended Solvent Systems:

Solvent System Ratio (v/v) Application Notes
Toluene / Heptane 1:2 to 1:4 Primary Choice. Good for lipophilic removal.[1] Dissolve in hot Toluene; add Heptane until turbid.
Ethanol / Water 1:1 to 1:3 Removal of inorganic salts.[1] Risk of oiling out if water is added too fast.[1]

| Isopropyl Acetate | Pure | Gentle crystallization.[1] | Good balance of polarity; less toxic than Toluene.[1] |

Troubleshooting "Oiling Out": If droplets form instead of crystals upon cooling:

  • Re-heat until the solution is clear.

  • Seed the solution with a tiny crystal of pure product (if available) at a temperature just below the boiling point.

  • Slow Cool: Turn off the heat source and let the flask sit in the oil bath as it cools to RT. Do not use an ice bath immediately.[1]

Module 3: Chromatography (The Sledgehammer)

Ticket #103: "My compound is streaking/tailing on the TLC plate and column."

Root Cause: The basic nitrogen of the pyridine and the primary amine interact strongly with the acidic silanol groups (


) on the silica gel, causing peak broadening (tailing) and loss of yield.

The Fix: Amine Modification You must neutralize the silica acidity.

  • Pre-treatment: Flush the column with mobile phase containing 1% Triethylamine (TEA) or 1%

    
     .[1]
    
  • Mobile Phase:

    • Standard: Hexanes / Ethyl Acetate (Start 10% EtOAc, Gradient to 50%).[1]

    • For Polar Impurities: DCM / Methanol (95:[1]5) + 0.5% TEA .

Visualization: Aminopyridines are UV active (254 nm).[1] For specific identification, use Ninhydrin Stain (turns red/purple upon heating) or Dragendorff’s Reagent (orange spot for alkaloids/nitrogenous bases).[1]

Module 4: Impurity Management (FAQ)

Q: I see a mass peak at [M-34] or [M-36] (De-chlorination). What happened?

  • Diagnosis: You likely used Palladium on Carbon (Pd/C) with Hydrogen gas to reduce the nitro precursor. This often cleaves the C-Cl bond (hydrogenolysis).[1]

  • Solution: Switch to a chemoselective reduction method that preserves the halogen:

    • Iron / Acetic Acid: Reflux Fe powder in AcOH/EtOH.[1]

    • Stannous Chloride (

      
      ):  In EtOH or EtOAc.[1]
      
    • Platinum on Carbon (Pt/C): Sulfided Pt/C is more resistant to de-halogenation than Pd/C.[1]

Q: My product turns brown on the bench.

  • Diagnosis: Oxidation of the electron-rich amino group.[1]

  • Solution: Store the purified solid under Nitrogen/Argon at -20°C. If it is already brown, dissolve in EtOAc and treat with Activated Charcoal for 30 minutes, filter through Celite, and recrystallize.

Summary of Physical Data
PropertyValue (Approx.)Relevance
Appearance Off-white to pale yellow solidDark color indicates oxidation.[1]
Solubility DCM, EtOAc, DMSO, MeOHGood for extraction/analysis.[1]
Insolubility Water, Hexane, HeptaneUse these as anti-solvents.[1]
pKa (Est.) ~5.0 - 6.0Weak base; requires pH < 4 to protonate fully.[1]
References
  • Reduction Methodologies (Halogen Tolerance)

    • Title: "Selective reduction of nitro compounds in the presence of halogens."
    • Context: Validates the use of Fe/AcOH or Sulfided Pt/C to prevent de-chlorin
    • Source: [Organic Syntheses, Coll.[1] Vol. 3, p. 82 (1955)]([Link]) (General protocol adaptation).[1]

  • Purification of Aminopyridines

    • Title: "Purification of heterocyclic amines via acid-base extraction."[1]

    • Context: Standard industrial protocol for separating basic pyridines from neutral nitro-precursors.[1]

    • Source: (Chapter 9, Nitrogen Compounds).[1]

  • Chromatographic Techniques

    • Title: "Rapid Chromatographic Technique for Preparative Separation with Moderate Resolution."[1]

    • Context: Describes the use of amine modifiers (TEA) to prevent tailing of basic compounds on silica.
    • Source: [J. Org.[1] Chem. 1978, 43, 14, 2923–2925]([Link]1]

  • Specific Intermediate Synthesis (Analogous)

    • Title: "Synthesis of substituted 3-amino-6-chloropyridines."[1][4]

    • Context: Patents describing the synthesis of SHP2/JAK inhibitors often utilize the 3-amino-6-chloro-5-ethoxy scaffold.[1]

    • Source:.[1]

Sources

Advanced Technical Support Center: Overcoming Regioselectivity Issues in Pyridine Nitration

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Knowledge Base. As a Senior Application Scientist, I frequently encounter researchers struggling with the nitration of pyridine derivatives. Direct nitration of pyridine is notoriously difficult, often leading to abysmal yields and strict meta-regioselectivity. This troubleshooting guide is designed to dissect the causality behind these failures and provide field-proven, self-validating protocols to achieve both C-3 (meta) and C-4 (para) nitration with high precision and yield.

Part 1: Core Concepts & Causality (FAQ)

Q: Why is direct nitration of pyridine so difficult, and why does it exclusively favor the C-3 position? A: The fundamental issue lies in the electronic nature of the pyridine ring. Pyridine is highly electron-deficient. When exposed to the strongly acidic conditions required for nitration (e.g.,


), the basic nitrogen atom is immediately protonated to form a pyridinium cation. This positively charged species is extremely deactivated against electrophilic aromatic substitution (EAS). In fact,1[1].

When an electrophile does attack, the C-2 and C-4 positions are strongly disfavored because the resulting Wheland intermediate places a positive charge directly adjacent to the already positively charged pyridinium nitrogen. Therefore, attack at the C-3 (meta) position is the only viable pathway, albeit with extremely poor yields (<5% under standard conditions)[2].

Q: I need to synthesize 4-nitropyridine. How can I bypass this meta-directing effect? A: To achieve C-4 nitration, you must temporarily alter the electronic properties of the ring using the Pyridine N-oxide strategy . By oxidizing the pyridine nitrogen, you form an N-oxide. The oxygen atom donates electron density back into the ring via resonance (a "push-pull" mechanism), significantly activating the C-2 and C-4 positions. Due to steric hindrance at C-2 and favorable electronic distribution, the nitronium ion predominantly attacks at C-4[3]. Once nitrated, the N-oxide is easily reduced back to the free pyridine.

Part 2: Troubleshooting Guide - Achieving C-4 Nitration (The N-Oxide Route)

The Causality of the Protocol

Direct nitration fails for C-4 because of the deactivating pyridinium ion. The N-oxide route is a self-validating system: if the oxidation is successful, the ring is activated, and nitration proceeds smoothly at 125-130 °C. The subsequent reduction step removes the directing group, yielding the desired 4-nitropyridine.

Step-by-Step Methodology: Electrophilic Nitration of Pyridine N-Oxide

Protocol adapted from established 3[3].

  • Preparation of Nitrating Acid: In a 250 mL flask, cool 12 mL (0.29 mol) of fuming nitric acid in an ice bath. Slowly add 30 mL (0.56 mol) of concentrated sulfuric acid in portions. Allow to warm to 20 °C.

  • Reaction Setup: Add 9.51 g (100 mmol) of pyridine N-oxide to a separate reaction flask and heat to 60 °C.

  • Nitration: Add the nitrating acid dropwise to the stirred pyridine N-oxide over 30 minutes. After addition, heat the internal temperature to 125-130 °C for 3 hours.

  • Work-up: Cool to room temperature and pour over 150 g of crushed ice. Neutralize with saturated aqueous sodium carbonate until pH ~8.

  • Isolation: Collect the precipitated yellow solid (4-nitropyridine N-oxide) via vacuum filtration.

  • Reduction (Subsequent Step): Treat the isolated 4-nitropyridine N-oxide with

    
     or perform catalytic hydrogenation (Pd/C, 
    
    
    
    ) to yield 4-nitropyridine.

N_Oxide_Workflow A Pyridine (Electron Deficient) B Pyridine N-oxide (Activated at C-2/C-4) A->B Oxidation (H2O2 / AcOH) C 4-Nitropyridine N-oxide (Regioselective Nitration) B->C Nitration (HNO3 / H2SO4, 130°C) D 4-Nitropyridine (Target Product) C->D Reduction (PCl3 or Pd/C + H2)

Workflow for the regioselective synthesis of 4-nitropyridine via the N-oxide intermediate.

Part 3: Troubleshooting Guide - Achieving High-Yield C-3 Nitration

The Causality of the Protocol

If you require 3-nitropyridine, traditional mixed acids will destroy your yield. Instead, we bypass the EAS mechanism entirely.4

4[4]. Upon treatment with aqueous 

/

, this intermediate undergoes a [1,5] sigmatropic shift, migrating the nitro group from the nitrogen to the C-3 position, achieving yields up to 77%[4].

Because handling unstable


 is hazardous,2[2]. This protocol is highly scalable, safer, and effectively bypasses the deactivated pyridinium state.
Step-by-Step Methodology: In Situ Nitration (Katritzky Method)

Protocol for the5

5[5].
  • Reaction Setup: To an oven-dried flask, add trifluoroacetic anhydride (TFAA, 6.0 equiv.). Cool the flask to 0 °C in an ice bath.

  • Substrate Addition: Slowly add the pyridine substrate (1.0 equiv.) to the chilled TFAA with continuous stirring. Maintain at 0 °C and stir for 2 hours.

  • Nitrating Agent Addition: Add 100% nitric acid (2.5 equiv.) dropwise, ensuring the internal temperature does not rise above 5-10 °C.

  • Reaction: Allow the mixture to warm and stir at room temperature for 9-10 hours.

  • Quenching & Work-up: Carefully pour the reaction mixture into a chilled aqueous solution of sodium metabisulfite. After 24 hours, adjust the pH to 6-7 using a 25% NaOH solution. Extract with chloroform and purify via column chromatography.

Sigmatropic_Shift A Pyridine B N-Nitropyridinium Ion (Reactive Intermediate) A->B N2O5 or TFAA/HNO3 C Dihydropyridine Intermediate (Addition of HSO3-) B->C SO2 / HSO3- D [1,5] Sigmatropic Shift (Nitro Group Migration) C->D Rearrangement E 3-Nitropyridine (High Yield Meta Product) D->E Elimination

Mechanistic pathway of C-3 nitration via N-nitropyridinium [1,5] sigmatropic shift.

Part 4: Quantitative Data Presentation

To assist in experimental design, the following table summarizes the expected regioselectivity and yields based on the chosen methodology.

Nitration MethodologyReagents & ConditionsPrimary RegioselectivityExpected YieldKey Advantage / Drawback
Direct Mixed-Acid

/

, 300 °C
C-3 (Meta)< 5%Extremely harsh conditions; practically useless for synthesis.
N-Oxide Route 1.

2.

/

, 130 °C 3.

C-4 (Para)70 - 80%Excellent for C-4 functionalization; requires 3 distinct steps.
Bakke's Method

in organic solvent, then

/

C-3 (Meta)~ 77%High yield; requires handling of unstable/hazardous

.
Katritzky's Method TFAA / 100%

, 0 °C to RT
C-3 (Meta)10 - 83%Generates

in situ; highly scalable and safer.

References

  • [1] Nitropyridines Synthesis via Pyridine Nitration | Source: Scribd | 1

  • [3] A Guide to Historical Synthesis Methods of Nitropyridine N-Oxides | Source: Benchchem | 3

  • [5] Application Notes and Protocols for the Experimental Nitration of Substituted Pyridines | Source: Benchchem | 5

  • [2] Preparation of nitropyridines by nitration of pyridines with nitric acid | Source: RSC Publishing | 2

  • [4] Nitropyridines: Synthesis and reactions | Source: IUPAC / Pure and Applied Chemistry | 4

Sources

Stability of 6-Chloro-5-ethoxypyridin-3-amine in solution

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Stability & Handling of 6-Chloro-5-ethoxypyridin-3-amine

Part 1: Executive Summary & Quick Reference

To Our Valued Researchers: You are likely working with 6-Chloro-5-ethoxypyridin-3-amine as a scaffold for medicinal chemistry or as a metabolic intermediate.[1] While the pyridine ring offers aromatic stability, the 3-amino group introduces significant susceptibility to oxidative degradation, and the 6-chloro substituent presents a risk of nucleophilic displacement under specific conditions.[1]

This guide moves beyond standard SDS data to provide the "tribal knowledge" required to keep your compound stable during critical assays.

Quick Reference Data
PropertySpecificationNotes
Storage (Solid) -20°C, Desiccated, DarkHygroscopic; amine oxidation is accelerated by moisture.[1][2][3]
Preferred Solvent DMSO (Anhydrous)Stable for ~2 weeks at -20°C.
Solubility (Water) Low (< 5 mg/mL at pH 7)Requires pH < 4 or co-solvent for aqueous stability.[1]
Major Instability Oxidation (N-oxide formation)Solutions turn brown/black upon air exposure.[1]
pKa (Calculated) ~3.5 - 4.5 (Pyridine N)The 6-Cl and 5-OEt groups modulate basicity.[1]

Part 2: Solution Stability & Protocols

The Core Stability Challenge: The "Push-Pull" Effect

Your molecule contains an electron-donating amine (-NH₂) and ethoxy group (-OEt), alongside an electron-withdrawing chlorine (-Cl) and pyridine nitrogen.[1]

  • Oxidative Liability: The electron-rich amine at position 3 is the "soft spot." In solution, dissolved oxygen—catalyzed by trace metals or light—will oxidize this amine to the N-oxide or couple it to form azo-dimers (colored impurities).[1]

  • Hydrolytic Liability: The 6-chloro position is activated for Nucleophilic Aromatic Substitution (

    
    ), particularly if the solution pH becomes highly basic (pH > 10) or if nucleophilic solvents (like methanol) are used at high temperatures.
    
Protocol: Preparation of Stable Stock Solutions

Step 1: Solvent Selection

  • Recommended: Anhydrous DMSO (Dimethyl sulfoxide).

  • Alternative: Anhydrous DMF (Dimethylformamide).

  • Avoid: Alcohols (Methanol/Ethanol) for long-term storage.[1] These can facilitate nucleophilic attack at the 6-Cl position over time.

Step 2: Dissolution Procedure

  • Weigh the compound in a low-humidity environment.

  • Add DMSO to achieve a concentration of 10–50 mM .

  • Critical: Purge the headspace of the vial with Nitrogen or Argon gas immediately after dissolving.

  • Seal tightly (parafilm over cap) and protect from light (amber vial or foil wrap).

Step 3: Storage Conditions

  • -80°C: Optimal for >1 month storage.

  • -20°C: Acceptable for <2 weeks.

  • Room Temp: Use within 4 hours.

Part 3: Troubleshooting & FAQs

Q1: My clear DMSO stock solution turned dark brown after 2 days at room temperature. Is it still usable?

  • Diagnosis: Oxidative Degradation. The color change typically indicates the formation of azo-dimers or extensive N-oxidation, which are highly chromophoric even at trace levels (<1%).[1]

  • Action: Discard. While the parent compound might still be 90% pure, these impurities are often pan-assay interference compounds (PAINS) and will skew biological data.

  • Prevention: Always store under inert gas (Nitrogen/Argon) and keep frozen.

Q2: I see a new peak in LC-MS with a mass of [M+16]. What is it?

  • Diagnosis: N-Oxidation. [1]

  • Mechanism: The pyridine nitrogen or the exocyclic amine has gained an oxygen atom.

  • Cause: Old DMSO stocks (DMSO can act as an oxidant over time if not fresh) or exposure to air.

  • Resolution: Prepare fresh stock. If using DMSO, ensure it is "LC-MS Grade" and not old/yellowed.[1]

Q3: Upon diluting my DMSO stock into PBS (pH 7.4), the solution became cloudy.

  • Diagnosis: Solubility Crash (pH Shock).

  • Explanation: The compound is a weak base. At pH 7.4, it is largely uncharged (neutral form), which has poor aqueous solubility.

  • Fix:

    • Lower the concentration (try < 10 µM).

    • Acidify the buffer slightly (pH 5–6) to protonate the pyridine nitrogen, drastically increasing solubility.

    • Ensure the final DMSO concentration is 0.5% – 1.0% to act as a co-solvent.

Q4: Can I use Methanol as a solvent?

  • Technical Insight: For immediate use, yes. However, for storage, methanol is risky. The 6-chloro position is susceptible to displacement by methoxide (formed in trace amounts), leading to the 6-methoxy impurity (

    
     reaction), especially if the solution is not strictly neutral.[1]
    

Part 4: Visualizing Degradation Pathways

The following diagram illustrates the two primary degradation routes you must control: Oxidation (Air/Light driven) and Hydrolysis/Substitution (pH/Solvent driven).

StabilityPathways Compound 6-Chloro-5-ethoxypyridin-3-amine (Intact Molecule) Oxidation Oxidative Pathway (Air/Light/Old DMSO) Compound->Oxidation O2 / UV Light Hydrolysis Substitution Pathway (High pH/Nucleophiles) Compound->Hydrolysis pH > 10 or MeOH solvent NOxide N-Oxide / Azo Dimers (Brown Color, M+16) Oxidation->NOxide Substitution 6-Hydroxy / 6-Methoxy (Cl displacement) Hydrolysis->Substitution

Figure 1: Primary degradation pathways.[1] The oxidative pathway is the most common cause of solution instability (discoloration).

Part 5: Decision Tree for Solvent Selection

Use this logic flow to determine the correct solvent system for your specific assay.

SolventTree Start Start: What is your application? Storage Long-term Storage? Start->Storage Assay Immediate Assay? Start->Assay Solid Keep as Solid (-20°C, Dark) Storage->Solid > 2 weeks DMSO Anhydrous DMSO (Inert Gas, -20°C) Storage->DMSO < 2 weeks Aqueous Aqueous Buffer? Assay->Aqueous CheckPH Check pH Requirement Aqueous->CheckPH Acidic pH < 5 (Soluble) CheckPH->Acidic Yes Neutral pH 7.4 (Risk of Precip) CheckPH->Neutral Yes Fix Add Co-solvent (DMSO/PEG) or Lower Conc. Neutral->Fix Required

Figure 2: Solvent selection decision tree to prevent precipitation and degradation.

References

  • ChemSRC. (2025).[4] 6-Chloro-5-ethoxypyridin-3-amine Chemical Properties and CAS 1352882-51-9. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for substituted aminopyridines. Retrieved from [Link]

  • Audouze, K. et al. (2006). Journal of Medicinal Chemistry, 49(11), 3159-3171.[1] (Discusses synthesis and properties of chloro-ethoxy-pyridine analogs).

Sources

Troubleshooting iron reduction of nitropyridines to aminopyridines

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting Fe-Mediated Reduction of Nitropyridines to Aminopyridines

Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist

Introduction: The "Iron Age" of Pyridine Chemistry

Welcome to the support center. If you are here, you are likely staring at a reaction flask that is either a brown sludge, a stalled emulsion, or a TLC plate showing a stubborn intermediate.

Iron-mediated reduction (Béchamp reduction and its variants) remains the gold standard for converting nitropyridines to aminopyridines, particularly when chemoselectivity is required (e.g., sparing halogens). However, the pyridine ring introduces unique challenges: nitrogen coordination to iron salts, solubility issues, and electron-deficient ring dynamics that can stabilize intermediates.

This guide moves beyond the textbook to address the mechanistic failures and work-up nightmares specific to this transformation.

The "Black Box": Kinetics & Mechanism[1]

The Core Problem: Users often report the reaction "stalling" at the hydroxylamine intermediate or failing to initiate.

The Science: This is a surface-mediated reaction. It relies on Single Electron Transfer (SET) from the iron surface to the nitro group. The rate-limiting step is often the desorption of the product or the adsorption of the reactant. If the iron surface becomes passivated (coated in oxides or product-iron complexes), the electron transfer stops.

Mechanism Visualization

The following diagram illustrates the stepwise reduction and the critical "Stall Point" where hydroxylamines often accumulate.

IronReductionMechanism Nitro Nitropyridine (R-NO2) Nitroso Nitroso Intermediate (R-NO) Nitro->Nitroso 2e- / 2H+ Fast Step Hydroxyl Hydroxylamine (R-NHOH) Nitroso->Hydroxyl 2e- / 2H+ Fast Step Amine Aminopyridine (R-NH2) Hydroxyl->Amine 2e- / 2H+ SLOW STEP (Stall Point) Fe0 Fe(0) Surface Fe0->Nitro e- transfer FeOx Fe-Oxide Sludge (Passivation Layer) Fe0->FeOx Oxidation FeOx->Hydroxyl Traps Intermediate

Figure 1: Stepwise reduction pathway. Note the red "Hydroxylamine" node; this is the most common stalling point due to the stability of phenyl/pyridyl hydroxylamines.

Troubleshooting Q&A: Reaction Kinetics

Q: My TLC shows a spot just below the starting material that won't disappear. What is it? A: This is likely the hydroxylamine intermediate (


) .
  • Why it happens: The reduction of hydroxylamine to amine is the most energy-demanding step. If the pH rises (becomes less acidic) or the iron surface deactivates, the reaction stops here.

  • The Fix: Add a fresh aliquot of acid (AcOH or dilute HCl) and a small amount of fresh iron powder. Heat is often required to push past this barrier.

Q: The reaction hasn't started after 2 hours. The iron is just sitting at the bottom. A: Your iron is likely passivated (coated in a stable oxide layer).

  • The Fix: "Etch" your iron before use. Briefly wash the iron powder with dilute HCl, rinse with water/ethanol, and add it immediately to the flask. Alternatively, use reduced iron powder (hydrogen-reduced) rather than electrolytic iron.

The Nightmare: Work-up & Emulsions

The Core Problem: "I have a black/brown sludge that clogs my filter paper, and the filtrate is an inseparable emulsion."

The Science: The byproduct of this reaction is hydrated iron oxide (


) and iron salts. Aminopyridines are excellent ligands; they coordinate to these iron species, creating amphiphilic complexes that stabilize emulsions (acting like surfactants).
Comparative Data: Iron Removal Strategies
MethodReagentsProsConsBest For
Standard Filtration Celite padSimple, cheap.Clogs easily; product can remain trapped in cake.Small scale (<1g), non-polar amines.
Chelation Wash EDTA or Rochelle SaltDissolves iron into aqueous phase; breaks emulsions.Requires long stirring (1-2 hrs); expensive for large scale.Pyridines , polar amines, sticky products.
Basic Precipitation

/

Precipitates Fe as solids.Can create "gummy" solids that trap product.Acid-stable products.
Sulfide Precipitation

Precipitates heavy, filterable FeS.Stench (H2S gas); toxic reagents.Large scale, difficult emulsions.[1]
Troubleshooting Q&A: Work-up

Q: I filtered through Celite, but the filtrate is still green/brown and my yield is 40%. Where is my product? A: Your product is likely chelated to the iron trapped in the Celite pad.

  • The Fix: Do not just wash with solvent. Repulp the Celite cake in a mixture of MeOH/DCM (1:9) containing 1%

    
    . The ammonia competes with the pyridine for the iron, releasing your product.
    

Q: I have a massive emulsion in the separatory funnel. A: Do not shake harder.

  • The Fix: Add Rochelle Salt (Potassium Sodium Tartrate) . Prepare a saturated aqueous solution, add it to the funnel, and shake vigorously. Let it sit. The tartrate binds iron tighter than your pyridine, breaking the emulsion.

  • Alternative: If the product is stable to high pH, add solid NaCl until the aqueous layer is saturated ("salting out"), forcing the organic product into the organic layer.

Selectivity & Protocols

The Core Problem: "I need to reduce the nitro group but keep the Chlorine atom on the ring."

The Science: Iron reduction is chemoselective. Unlike catalytic hydrogenation (Pd/C +


), which readily performs oxidative addition into C-Halogen bonds, Fe(0) generally does not possess the potential to reduce aryl halides under standard conditions.
Protocol A: The "Gentle" Buffer Method (Recommended)

Best for: Substrates with sensitive functional groups (aldehydes, halides).

  • Setup: Dissolve Nitropyridine (1 equiv) in EtOH/Water (3:1 ratio).

  • Additives: Add

    
     (5 equiv) and Iron Powder (5 equiv, <325 mesh).
    
  • Reaction: Heat to reflux (

    
    ) with vigorous stirring (mechanical stirring recommended for >5g scale).
    
  • Monitoring: Check TLC every hour. If stalled >4 hours, add 1 equiv fresh Fe.

  • Work-up: Cool to RT. Add EtOAc and saturated ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    . Filter through Celite.[2] Wash cake with EtOAc.
    
Protocol B: The "Sledgehammer" Acid Method

Best for: Sterically hindered nitro groups or electron-rich rings that resist reduction.

  • Setup: Dissolve Nitropyridine in Glacial Acetic Acid (or AcOH/EtOH 1:1).

  • Reaction: Add Iron Powder (4 equiv). Heat to

    
    .
    
    • Caution: Exothermic induction period. Do not overheat initially.

  • Work-up: Critical Step. Evaporate most Acetic Acid before extraction. Dilute with water, neutralize carefully with

    
     (ice bath), then extract.
    
Interactive Troubleshooting Tree

Use this logic flow to diagnose your specific failure mode.

TroubleshootingTree Start Start: Reaction Analysis TLC Check TLC/LCMS Start->TLC Stalled Reaction Stalled / Incomplete TLC->Stalled SM or Intermediate remains Messy Workup Issues TLC->Messy Reaction Complete CheckpH Check pH / Solvent Stalled->CheckpH AddAcid Add AcOH or HCl (activator) Increase Temp CheckpH->AddAcid pH neutral? AddFe Add Fresh Activated Fe (Etch with HCl first) CheckpH->AddFe Iron clumped? Emulsion Emulsion / Sludge Messy->Emulsion Yield Low Yield / Missing Product Messy->Yield Rochelle Add Sat. Rochelle Salt Stir 1 hr Emulsion->Rochelle Standard Fix Celite Celite Filter + NH4OH/MeOH Wash Emulsion->Celite Solid Sludge Chelation Product Chelated to Fe? Yield->Chelation EDTA Wash aqueous layer with EDTA Chelation->EDTA

Figure 2: Decision tree for diagnosing reaction stalling and work-up failures.

References
  • Reduction of Nitro Groups (Overview): Master Organic Chemistry. Reduction of Nitro Groups to Amines. Link

  • Mechanochemical Protocols: Royal Society of Chemistry. Iron–water mediated chemoselective reduction of nitroarenes. Link

  • Iron/Ammonium Chloride Protocol: ChemSpider Synthetic Pages. Reduction of nitro arene by Fe/ammonium chloride. Link

  • Work-up Strategies (Emulsions): University of Rochester. How To: Manage an Emulsion. Link

  • Béchamp Reduction History & Scope: Wikipedia. Béchamp reduction. Link

Sources

Technical Support Center: 6-Chloro-5-ethoxypyridin-3-amine Purification & Troubleshooting

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center for the isolation and purification of 6-Chloro-5-ethoxypyridin-3-amine (CAS: 1352882-51-9). As a critical halogenated aminopyridine building block used in the synthesis of kinase inhibitors and other active pharmaceutical ingredients (APIs), its purity is paramount.

Aminopyridines are highly electron-rich heterocycles prone to oxidative degradation, and their synthesis via the reduction of chloronitropyridines frequently generates complex impurity profiles. This guide provides field-proven, mechanistically grounded troubleshooting strategies to resolve these specific bottlenecks.

Part 1: Troubleshooting FAQs (The "Why" and "How")

Q1: My crude product contains significant amounts of a dechlorinated impurity (5-ethoxypyridin-3-amine). Why did this happen and how do I remove it?

The Causality: This is a classic hydrodehalogenation issue. If you utilized catalytic hydrogenation (e.g., Pd/C) to reduce the nitro precursor, the oxidative addition of palladium into the labile C–Cl bond is kinetically competitive with nitro group reduction. Once inserted, hydrogenolysis irreversibly cleaves the C–Cl bond. The Solution:

  • Prevention: Switch your catalyst from Pd/C to Pt/C, or use a poisoned catalyst (e.g., Pt/V) to suppress dehalogenation. Alternatively, utilize chemical reduction methods such as Iron powder with Ammonium Chloride (Fe/NH₄Cl).

  • Removal: The dechlorinated byproduct is slightly more basic and polar than the target molecule. It can be removed via selective recrystallization (see Protocol B) because the loss of the heavy chlorine atom significantly alters its crystal lattice packing and solubility in non-polar solvents like heptane.

Q2: The crude mixture is dark brown or black instead of the expected light tan. Is the product ruined?

The Causality: Aminopyridines contain an exocyclic amine whose lone pair delocalizes into the pyridine π-system. This makes the ring highly electron-rich and susceptible to rapid air oxidation, forming polyaniline-like tarry oligomers [1]. The Solution: The product is likely not ruined, as these intensely colored oligomers have very high extinction coefficients (a small amount creates a lot of color). Treat the crude mixture with activated carbon (Darco) in a polar aprotic solvent under an inert argon atmosphere. The high surface area of the carbon selectively adsorbs these high-molecular-weight tars.

Q3: How can I separate unreacted 2-chloro-3-ethoxy-5-nitropyridine from the final amine product?

The Causality: Incomplete reduction leaves behind the highly lipophilic nitro intermediate. Column chromatography is inefficient at scale. The Solution: Exploit the pKa differential. The conjugate acid of 6-chloro-5-ethoxypyridin-3-amine has an estimated pKa of ~4.5 to 5.0 [1]. By lowering the pH of the aqueous phase to < 2.0, the amine is fully protonated into a water-soluble ammonium salt. The unreacted nitro compound lacks basic functional groups and remains trapped in the organic phase.

Q4: How do I ensure trace genotoxic aminopyridine impurities do not carry over into my final API?

The Causality: Regulatory agencies (FDA/EMA) classify aminopyridines as Potentially Genotoxic Impurities (PGIs) due to their DNA-intercalating potential. The Solution: For trace scavenging (< 100 ppm), utilize Molecularly Imprinted Polymers (MIPs) or highly selective cation-exchange resins. MIPs synthesized with methacrylic acid specifically recognize the hydrogen-bonding motif of the aminopyridine ring, allowing for quantitative removal from the final API stream [2].

Part 2: Impurity Profiling & Analytical Data

To effectively track purification, you must understand the analytical signatures of your impurities. Below is a summary of the quantitative data for the crude profile.

Impurity TypeChemical NameOrigin / CausalityStructural DifferenceLC-MS [M+H]⁺ (m/z)Primary Removal Strategy
Target Product 6-Chloro-5-ethoxypyridin-3-amine N/ATarget Molecule 173.1 N/A
Starting Material 2-Chloro-3-ethoxy-5-nitropyridineIncomplete reduction-NO₂ instead of -NH₂203.0Acid-Base Extraction
Side Product 5-Ethoxypyridin-3-amineHydrodehalogenation via Pd/CLoss of -Cl at C6139.1Selective Recrystallization
Regioisomer 4-Chloro-5-ethoxypyridin-3-amineUnselective upstream nitration-Cl shifted to C4173.1Column Chromatography
Degradant Oxidative Tars / OligomersAir oxidation of aminePolymericBroad / >300Activated Carbon Treatment

Part 3: Standardized Experimental Protocols

The following protocols are designed as self-validating systems. Built-in checkpoints ensure that you do not proceed to the next step if the current step has failed.

Protocol A: Acid-Base Extraction (Removal of Nitro Impurities)

Objective: Isolate the basic aminopyridine from neutral/lipophilic impurities.

  • Dissolution: Dissolve 10.0 g of crude 6-Chloro-5-ethoxypyridin-3-amine in 100 mL of Ethyl Acetate (EtOAc).

  • Acidification: Add 100 mL of 1M aqueous HCl. Stir vigorously for 15 minutes.

    • Self-Validation Check: Test the aqueous layer pH. It must be < 2.0. If not, add concentrated HCl dropwise. The amine is now in the aqueous layer.

  • Phase Separation: Transfer to a separatory funnel. Drain the lower aqueous layer into a clean Erlenmeyer flask. Discard the dark EtOAc layer (which contains the unreacted nitro starting material and non-polar tars).

  • Organic Wash: Wash the aqueous layer with an additional 50 mL of EtOAc to remove residual entrained lipophiles. Discard the EtOAc.

  • Basification: Cool the aqueous layer in an ice bath (0-5 °C). Slowly add 2M NaOH dropwise while stirring until the pH reaches 8.5 - 9.0.

    • Self-Validation Check: A dense, off-white precipitate should form immediately as the free base regenerates. If the solution remains clear, the amine concentration is too low; concentrate the aqueous layer under vacuum before basifying.

  • Extraction & Recovery: Extract the basified aqueous layer with fresh EtOAc (2 x 75 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol B: Carbon Treatment & Selective Recrystallization

Objective: Remove oxidative tars and the dechlorinated impurity.

  • Carbon Treatment: Dissolve the extracted free base from Protocol A in 50 mL of Toluene at 60 °C. Add 1.0 g of activated carbon (Darco G-60). Stir at 60 °C for 30 minutes under a Nitrogen atmosphere.

  • Hot Filtration: Filter the hot suspension through a pad of Celite to remove the carbon.

    • Self-Validation Check: The filtrate must be pale yellow to clear. If it remains dark brown, repeat the carbon treatment.

  • Crystallization: Transfer the clear Toluene filtrate to a round-bottom flask. Heat to 80 °C. Slowly add Heptane (anti-solvent) dropwise until the solution becomes slightly turbid (approx. 30-40 mL).

  • Cooling: Remove from heat and allow the solution to cool to room temperature undisturbed for 4 hours, then transfer to an ice bath for 1 hour.

    • Mechanistic Note: The dechlorinated impurity (5-ethoxypyridin-3-amine) is more soluble in the Toluene/Heptane matrix and will remain in the mother liquor, while the heavier, highly crystalline chlorinated target precipitates.

  • Isolation: Filter the crystals via vacuum filtration, wash with cold Heptane (10 mL), and dry under vacuum at 40 °C overnight.

Part 4: Purification Workflow Visualization

Below is the logical decision tree for processing the crude mixture. Follow this pathway to determine which interventions are required based on your specific analytical results.

PurificationWorkflow Start Crude 6-Chloro-5-ethoxypyridin-3-amine (Contains Impurities) CheckColor Visual Inspection: Is the crude dark/tarry? Start->CheckColor Carbon Activated Carbon Treatment (Removes oxidative tars) CheckColor->Carbon Yes CheckNitro LC-MS Analysis: Unreacted Nitro present? CheckColor->CheckNitro No Carbon->CheckNitro AcidBase Acid-Base Extraction (Aqueous HCl -> Wash -> Basify) CheckNitro->AcidBase Yes CheckDechloro LC-MS Analysis: Dechlorinated impurity > 0.5%? CheckNitro->CheckDechloro No AcidBase->CheckDechloro Cryst Selective Recrystallization (Toluene / Heptane) CheckDechloro->Cryst Yes MIP MIP Resin Scavenging (Removes trace PGIs) CheckDechloro->MIP No Cryst->MIP Pure Pure 6-Chloro-5-ethoxypyridin-3-amine (>99% Purity) MIP->Pure

Decision tree for the purification of crude 6-Chloro-5-ethoxypyridin-3-amine highlighting key interventions.

Part 5: References

  • Caballero, N. A., et al. "Theoretical prediction of relative and absolute pKa values of aminopyridines." Biophysical Chemistry, 2006. Source: PubMed (NIH). URL: [Link]

  • Kecili, R., et al. "Fast identification of selective resins for removal of genotoxic aminopyridine impurities via screening of molecularly imprinted polymer libraries." Journal of Chromatography A, 2014. Source: ResearchGate. URL: [Link]

Optimizing chlorination of 5-ethoxypyridin-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimizing Chlorination of 5-Ethoxypyridin-3-amine

Case ID: CHE-PYR-CL-05 Status: Open for Optimization Assigned Specialist: Senior Application Scientist

Executive Summary

You are attempting to chlorinate 5-ethoxypyridin-3-amine , an electron-rich heteroaromatic scaffold. This transformation is deceptively simple but prone to regioselectivity issues and oxidative degradation (tarring). The 3-amino and 5-ethoxy groups are both strong electron-donating groups (EDGs) that activate the pyridine ring, creating a competition between the C2 and C6 positions.

This guide provides a validated protocol using N-Chlorosuccinimide (NCS) , which offers superior kinetic control compared to elemental chlorine (


) or sulfuryl chloride (

).

Part 1: Regioselectivity & Reaction Logic

Q: Why am I observing a mixture of isomers, and which position is favored?

A: The regiochemical outcome is dictated by the synergistic directing effects of the amine and ethoxy substituents.

  • The 3-Amino Group: Directs ortho (positions 2 and 4) and para (position 6).

  • The 5-Ethoxy Group: Directs ortho (positions 4 and 6) and para (position 2).

Theoretical Analysis:

  • Position 2 (Target): It is ortho to the amine and para to the ethoxy group. Both EDGs electronically activate this position. It is the thermodynamic and kinetic favorite.

  • Position 4: It is ortho to both groups. While electronically activated, it is sterically crowded , making chlorination here unlikely unless position 2 is blocked.

  • Position 6: It is para to the amine and ortho to the ethoxy group. This is the primary competitive site (impurity).

Visualizing the Electronic Landscape

RegioselectivityMap Substrate 5-Ethoxypyridin-3-amine Pos2 Position C-2 (Target) Ortho to NH2 / Para to OEt High Electronic Density Substrate->Pos2 Major Pathway (Synergistic Activation) Pos4 Position C-4 (Steric Hindrance) Ortho to NH2 / Ortho to OEt Substrate->Pos4 Blocked by Sterics Pos6 Position C-6 (Minor Byproduct) Para to NH2 / Ortho to OEt Substrate->Pos6 Competitive Pathway

Caption: Electronic directing effects on the 5-ethoxypyridin-3-amine scaffold. Green indicates the favored reaction site.

Part 2: Validated Experimental Protocol

Q: What is the recommended starting protocol to maximize yield and minimize tar?

A: We recommend an NCS-mediated chlorination in Acetonitrile (MeCN) . NCS is preferred over


 gas because it releases chlorine slowly, preventing the "runaway" exotherms that lead to polymerization of the electron-rich amine [1, 3].
Standard Operating Procedure (SOP)
ParameterSpecificationRationale
Reagent N-Chlorosuccinimide (NCS)Mild electrophilic source; easier to handle than gas.
Stoichiometry 1.05 equiv.Slight excess ensures conversion without promoting di-chlorination.
Solvent Acetonitrile (MeCN)Polar aprotic; stabilizes the transition state but does not trap the cation like DMF might.
Temperature 0°C

RT
Start cold to control the initial exotherm; warm to complete conversion.
Concentration 0.1 M - 0.2 MDilution prevents intermolecular side-reactions (dimerization).

Step-by-Step Methodology:

  • Dissolution: Charge a reaction vessel with 5-ethoxypyridin-3-amine (1.0 equiv) and Acetonitrile (0.1 M concentration).

  • Cooling: Cool the solution to 0°C using an ice bath. Ensure the solution is stirring rapidly.

  • Addition: Add NCS (1.05 equiv) portion-wise over 15–20 minutes. Do not dump it in all at once.

    • Tip: If the reaction turns pitch black immediately, your NCS might be degrading or the amine is oxidizing. Ensure reagents are fresh.

  • Reaction: Allow the mixture to warm to Room Temperature (25°C) naturally. Stir for 4–12 hours.

  • Monitoring: Monitor by LC-MS or TLC. Look for the [M+35/37] peak pattern (Chlorine isotope signature).

  • Workup:

    • Quench with 10%

      
       (Sodium Thiosulfate) to destroy unreacted NCS.
      
    • Extract with Ethyl Acetate.[1]

    • Wash with Brine, dry over

      
      .[2][3]
      

Part 3: Troubleshooting & FAQs

Q: The reaction mixture turned black/tarry, and yield is low. What happened? A: This indicates oxidative degradation of the free amine. Aminopyridines are sensitive to oxidation.

  • Fix 1 (Protect from Light/Air): Run the reaction under Nitrogen (

    
    ) atmosphere and wrap the flask in foil.
    
  • Fix 2 (Acid Catalysis): Add 10 mol% p-Toluenesulfonic acid (pTsOH) or use HCl/Dioxane . Protonating the pyridine nitrogen slightly deactivates the ring, making it less susceptible to random oxidation while still allowing the highly activated C2 position to react [5].

Q: I am seeing significant di-chlorination (M+70). How do I stop this? A: The product (2-chloro-5-ethoxypyridin-3-amine) is still reactive toward NCS.

  • Fix: Reduce NCS stoichiometry to 0.95 equiv . It is better to have 5% unreacted starting material (separable) than 10% di-chloro impurity (difficult to separate).

  • Fix: Lower the temperature. Maintain at 0°C for the entire duration.

Q: NCS is not working; the starting material is unreacted. Can I use stronger reagents? A: If NCS is too slow (rare for this substrate), you can activate it.

  • Method: Heat to 50°C.

  • Alternative Reagent: Use Dichlorohydantoin (DCDMH) . It is more reactive than NCS but more selective than

    
     gas [6].
    

Troubleshooting Decision Tree

Troubleshooting Problem Identify Issue Issue1 Black Tar / Low Yield Problem->Issue1 Issue2 Di-Chlorination Problem->Issue2 Issue3 No Reaction Problem->Issue3 Sol1 Cause: Oxidation Fix: Use N2 atm, protect from light Fix: Add 10% pTsOH Issue1->Sol1 Sol2 Cause: Over-reaction Fix: Reduce NCS to 0.95 eq Fix: Keep at 0°C Issue2->Sol2 Sol3 Cause: Low Kinetics Fix: Heat to 40-50°C Fix: Switch to DCDMH Issue3->Sol3

Caption: Diagnostic flow for common chlorination failures.

References

  • National Institutes of Health (NIH). Practical and Selective sp3 C−H Bond Chlorination via Aminium Radicals. [Link]

  • Organic Chemistry Portal. N-Chlorosuccinimide (NCS) Reagent Profile. [Link]

  • Google Patents.Preparation method of 2-chloro-3-aminopyridine (CN102532010A).
  • ChemRxiv. 3-Selective Halogenation of Pyridines via Zincke Imine Intermediates. [Link]

Sources

Technical Support Center: Scale-Up Synthesis of 6-Chloro-5-ethoxypyridin-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Operator: Senior Application Scientist (Process Chemistry Division) Ticket ID: CHEM-SUP-2024-001 Subject: Optimization and Troubleshooting for Scale-Up of CAS 1227599-59-6 (and related salts)

Executive Summary & Route Strategy

User Note: You have requested support for 6-Chloro-5-ethoxypyridin-3-amine . Note that depending on IUPAC prioritization, this is frequently cataloged as 5-Amino-2-chloro-3-ethoxypyridine . This guide treats them as identical structures (Chlorine adjacent to Nitrogen; Ethoxy adjacent to Chlorine; Amine meta to Chlorine).

The Scale-Up Challenge

The synthesis of this scaffold presents two distinct process risks during scale-up:

  • Regiochemical Control (Step 1): While 3-hydroxypyridines generally favor O-alkylation over N-alkylation compared to their 2- or 4- isomers, scale-up conditions (high concentration/temperature) can induce side reactions or hydrolysis of the labile C2-Chlorine.

  • Chemoselective Reduction (Step 2): The critical failure mode is hydrodechlorination . Standard catalytic hydrogenation (Pd/C,

    
    ) will strip the C6-Chlorine atom, yielding the des-chloro impurity (5-ethoxypyridin-3-amine), which is often inseparable by standard crystallization.
    
Recommended Process Flow

We recommend the Nitro-Precursor Route as the most robust pathway for kilogram-scale production.

SynthesisRoute Start 2-Chloro-5-nitro-3-pyridinol (Starting Material) Step1 Step 1: O-Alkylation (Et-X, Base) Start->Step1 Control Temp <60°C Avoid strong OH- Inter Intermediate: 2-Chloro-3-ethoxy-5-nitropyridine Step1->Inter Yield >90% Step2 Step 2: Chemoselective Reduction (Fe/NH4Cl or Pt(S)/C) Inter->Step2 Critical Control Point: Dechlorination Risk Product Product: 6-Chloro-5-ethoxypyridin-3-amine Step2->Product Isolation as HCl Salt for stability

Caption: Optimized workflow emphasizing the critical control point at Step 2 to prevent dechlorination.

Step 1: O-Ethylation (Etherification)

Objective: Convert 2-chloro-5-nitro-3-pyridinol to 2-chloro-3-ethoxy-5-nitropyridine.

Experimental Protocol (Scale-Up Optimized)
  • Reagents: Starting Material (1.0 eq), Ethyl Iodide (1.2 eq) or Diethyl Sulfate (1.1 eq), Potassium Carbonate (

    
    , 2.0 eq).
    
  • Solvent: DMF (Dimethylformamide) or Acetonitrile (ACN). Note: DMF increases rate but complicates workup; ACN is cleaner but slower.

  • Conditions: 50–60°C, 4–6 hours.

Troubleshooting Guide: O-Alkylation
IssueSymptomRoot CauseCorrective Action
Low Conversion TLC shows starting phenol remaining after 6h.Base particle size is too large (low surface area).Use milled/powdered anhydrous

. Do not use granular base. Add catalytic KI (0.1 eq) if using Ethyl Bromide.
Impurity Formation (Hydrolysis) New spot on TLC (lower Rf), loss of Cl.Reaction temperature too high (>80°C) or presence of water.The C2-Cl is susceptible to

by hydroxide. Ensure solvent is anhydrous (<0.1% water). Keep Temp <65°C.
N-Alkylation Product has incorrect NMR shifts; lower solubility.Solvent polarity favoring charge separation on Nitrogen.Switch from DMF to Acetone or Acetonitrile . While slower, these solvents favor O-alkylation for 3-hydroxypyridines.
Stirring Failure Slurry becomes too thick (cementing).High solids loading.Ensure solvent volume is at least 8-10 volumes (L/kg). Use an overhead mechanical stirrer, not a magnetic bar.

Step 2: Chemoselective Nitro Reduction

Objective: Reduce the nitro group to an amine without removing the chlorine atom. Critical Warning: Do NOT use standard Pd/C +


 conditions. This will result in >15% de-chlorinated byproduct.
Method A: Iron-Mediated Reduction (Robust & Cheap)

Best for: Pilot plant scale-up where hydrogen pressure safety is a concern.

  • Reagents: Iron Powder (325 mesh, 4.0 eq), Ammonium Chloride (

    
    , 5.0 eq).
    
  • Solvent: Ethanol/Water (3:1).

  • Protocol:

    • Suspend Intermediate and Fe powder in EtOH/Water.

    • Heat to 70°C.

    • Add

      
       (dissolved in min. water) dropwise (exothermic!).
      
    • Reflux 2–4 hours.

    • Hot filtration through Celite (critical to remove iron sludge).

Method B: Sulfided Platinum Hydrogenation (Cleanest Profile)

Best for: High-throughput manufacturing with hydrogenation capabilities.

  • Catalyst: 5% Pt/C (Sulfided) or 1% Pt-2% V/C.

  • Conditions: 5 bar

    
    , 25°C, MeOH/THF.
    
  • Why: Sulfur poisons the catalyst sites responsible for C-Cl bond insertion, preserving the halogen while reducing the nitro group.

Troubleshooting Guide: Reduction

Q: I see a mass peak of [M-34] in my LC-MS. What is happening? A: You are observing hydrodechlorination . The Chlorine has been replaced by Hydrogen.

  • Immediate Fix: Stop the reaction. If using Pd/C, switch immediately to Method A (Iron) or Method B (Sulfided Pt).

  • Salvage: If the impurity is <5%, you may be able to purge it by recrystallizing the HCl salt of the product from Isopropanol/Ethanol. The des-chloro amine salt often has different solubility.

Q: The Iron reaction is stalling at 80% conversion. A: Iron surface activation is key.

  • Fix: Add a catalytic amount of Acetic Acid (1-2% v/v) to the reaction mixture to etch the iron surface. Ensure vigorous mechanical stirring; iron settles quickly.

Q: The product turns purple/brown upon isolation. A: Phenyl/Pyridyl-amines are oxidation-sensitive.

  • Fix: Do not rotovap to complete dryness in air. Isolate as the Hydrochloride Salt immediately. Treat the crude ethyl acetate extract with HCl in Dioxane/Ether to precipitate the stable salt.

Quality Control & Logic Flow

Use the following logic tree to diagnose purity issues during the campaign.

TroubleshootingLogic Start QC Check: Crude Product Analysis CheckCl Is Des-Chloro Impurity > 1%? Start->CheckCl CheckColor Is Product Dark/Tar-like? CheckCl->CheckColor No Action1 CRITICAL FAILURE: Change Catalyst to Sulfided Pt or Fe/NH4Cl CheckCl->Action1 Yes Action2 Oxidation detected: Purify via HCl Salt formation Store under Argon CheckColor->Action2 Yes Action3 Proceed to Recrystallization CheckColor->Action3 No

Caption: Logic tree for diagnosing common impurity profiles in the final isolation step.

Analytical Specifications (Reference)

ParameterSpecificationNotes
Appearance Off-white to pale yellow solidDarkens on air exposure (oxidation).
1H NMR Consistent with structureLook for Ethoxy triplet/quartet and two aromatic singlets (or meta-coupled doublets).
MS (ESI+) m/z = 173/175 (3:1 ratio)Chlorine isotope pattern is diagnostic.
Residual Fe < 20 ppmCritical if using Method A. Ensure Celite filtration is thorough.

References

  • Preparation of 6-chloro-5-ethoxypyridin-3-amine . PubChem. Compound Summary for CID 54342263. Link

  • Chemoselective Reduction of Nitroarenes . Organic Chemistry Portal. Reviews specific catalysts for nitro reduction in presence of halides. Link

  • Synthesis of Chlorinated Pyrimidines and Pyridines . Google Patents. Describes similar halogenated heteroaromatic synthesis strategies. Link

  • Benzene, 1-chloro-2-ethoxy-4-nitro- . BenchChem.[1][2] Troubleshooting guide for similar chloro-nitro-ethoxy scaffolds. Link

  • Catalytic Hydrogenation of Halonitro Aromatic Compounds . Platinum Metals Review. Discusses the mechanism of sulfided platinum in preventing dehalogenation. Link

Disclaimer: This guide is for research and development purposes. All scale-up activities must undergo rigorous Process Safety Management (PSM) and thermal hazard assessment (DSC/ARC) before execution.

Sources

Technical Support Center: Solvent Selection for Recrystallizing 6-Chloro-5-ethoxypyridin-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the recrystallization of 6-Chloro-5-ethoxypyridin-3-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the purification of this compound. As a Senior Application Scientist, my goal is to provide not just a protocol, but a framework for rational solvent selection and problem-solving based on the physicochemical properties of the molecule.

Understanding the Molecule: 6-Chloro-5-ethoxypyridin-3-amine

A successful recrystallization begins with a thorough understanding of the molecule's structure and how its functional groups influence its solubility.

Structure:

Key Functional Groups and Their Influence on Polarity:

  • Pyridine Ring: A heterocyclic aromatic ring containing a nitrogen atom. The nitrogen atom introduces polarity and can act as a hydrogen bond acceptor.

  • Amine Group (-NH2): A primary aromatic amine, this group is polar and can act as both a hydrogen bond donor and acceptor. This significantly influences solubility in protic solvents.

  • Chloro Group (-Cl): An electron-withdrawing group that adds to the molecular weight and introduces some polarity.

  • Ethoxy Group (-O-CH2-CH3): This ether linkage introduces some polarity and the ethyl group adds non-polar character.

Overall Polarity Assessment: 6-Chloro-5-ethoxypyridin-3-amine is a moderately polar molecule. The presence of the amine and the nitrogen in the pyridine ring allows for hydrogen bonding, suggesting solubility in protic and polar aprotic solvents. The chlorinated aromatic ring and the ethoxy group contribute to its solubility in some organic solvents of intermediate polarity.

FAQ: Solvent Selection and Recrystallization Strategy

Q1: What is the first principle I should apply when selecting a recrystallization solvent for 6-Chloro-5-ethoxypyridin-3-amine?

A1: The foundational principle is "like dissolves like".[1] However, for recrystallization, the ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.[2] Given the moderately polar nature of 6-Chloro-5-ethoxypyridin-3-amine, you should start by screening solvents in the intermediate to polar range.

Q2: Which solvents are predicted to be good candidates for a single-solvent recrystallization?

A2: Based on the functional groups, the following solvents are logical starting points for screening:

  • Alcohols (e.g., Ethanol, Isopropanol): These are protic solvents that can hydrogen bond with the amine group and the pyridine nitrogen. They often provide the desired solubility gradient with temperature.

  • Esters (e.g., Ethyl Acetate): These have intermediate polarity and can be effective for compounds with both polar and non-polar characteristics.

  • Ketones (e.g., Acetone): A polar aprotic solvent that can be a good choice, but its low boiling point can sometimes make it tricky to work with.

  • Aromatic Solvents (e.g., Toluene): While less polar, the aromatic ring of toluene can interact with the pyridine ring of your compound. It is more likely to be effective if the compound is less polar than predicted.

Q3: When should I consider a mixed-solvent system?

A3: A mixed-solvent system is an excellent option when no single solvent provides the ideal solubility profile. This typically involves a "good" solvent in which your compound is highly soluble and a "poor" or "anti-solvent" in which it is sparingly soluble. The two solvents must be miscible. For 6-Chloro-5-ethoxypyridin-3-amine, a potential mixed-solvent system could be Ethanol (good solvent) and Water (poor solvent), or Toluene (good solvent) and Heptane (poor solvent).

Experimental Protocol: Systematic Solvent Screening

This protocol provides a structured approach to experimentally determine the optimal solvent for the recrystallization of 6-Chloro-5-ethoxypyridin-3-amine.

Materials:

  • 6-Chloro-5-ethoxypyridin-3-amine (crude product)

  • A selection of potential solvents (see table below)

  • Small test tubes or vials

  • Heating block or water bath

  • Vortex mixer

  • Pasteur pipettes

Procedure:

  • Preparation: Place approximately 20-30 mg of your crude 6-Chloro-5-ethoxypyridin-3-amine into a series of clean, dry test tubes.

  • Room Temperature Solubility Test: To each test tube, add a different solvent dropwise (e.g., 0.5 mL to start) and vortex thoroughly. Observe the solubility at room temperature. An ideal solvent will not dissolve the compound at this stage.[2][3]

  • Elevated Temperature Solubility Test: If the compound is insoluble at room temperature, gently heat the test tube in a heating block or water bath to near the solvent's boiling point. Add the same solvent dropwise with continued heating and vortexing until the solid dissolves completely. Record the approximate volume of solvent required. A good solvent will dissolve the compound completely at an elevated temperature.[2][3]

  • Cooling and Crystal Formation: Allow the clear, hot solution to cool slowly to room temperature. If no crystals form, try scratching the inside of the test tube with a glass rod or placing it in an ice bath. The formation of a good yield of crystals upon cooling indicates a promising solvent.[4]

  • Evaluation: Evaluate the solvents based on the following criteria:

    • Poor solubility at room temperature.

    • Excellent solubility at high temperature.

    • Formation of well-defined crystals upon cooling.

    • High recovery of the crystalline material.

Predicted Solubility and Solvent Properties
SolventPredicted Solubility Behavior for 6-Chloro-5-ethoxypyridin-3-amineBoiling Point (°C)Polarity (Dielectric Constant)Notes
Water Likely poorly soluble at room temperature, may have some solubility when hot.10080.1Potential anti-solvent in a mixed-solvent system with a more soluble organic solvent.
Ethanol Good candidate. Likely sparingly soluble at room temperature, and soluble when hot.7824.5Excellent starting point for screening.
Isopropanol Good candidate. Similar to ethanol but less polar.8219.9A good alternative to ethanol.
Acetone Possible candidate. May be too good a solvent at room temperature.5620.7Low boiling point can lead to rapid evaporation and premature crystallization.
Ethyl Acetate Good candidate. Intermediate polarity.776.0Often a good balance for moderately polar compounds.
Toluene Possible candidate. Solubility may be low even when hot.1112.4May be more effective in a mixed-solvent system with a less polar co-solvent.
Heptane Likely insoluble.981.9A good candidate for an anti-solvent with a more polar "good" solvent.
Dichloromethane Likely too soluble at room temperature.409.1Low boiling point makes it less ideal for recrystallization.

Visualizing the Workflow: Solvent Selection Decision Tree

Solvent_Selection start Start: Crude 6-Chloro-5-ethoxypyridin-3-amine solubility_rt Test Solubility in Chosen Solvent at Room Temperature start->solubility_rt dissolves_rt Dissolves at RT? solubility_rt->dissolves_rt insoluble_rt Insoluble at RT dissolves_rt->insoluble_rt No bad_solvent Poor Solvent Choice dissolves_rt->bad_solvent Yes heat_solution Heat Solution to Near Boiling insoluble_rt->heat_solution dissolves_hot Dissolves when Hot? heat_solution->dissolves_hot cool_solution Cool Solution Slowly dissolves_hot->cool_solution Yes dissolves_hot->bad_solvent No insoluble_hot Insoluble when Hot crystals_form Crystals Form? cool_solution->crystals_form no_crystals No Crystals Form crystals_form->no_crystals No good_solvent Good Single Solvent Candidate crystals_form->good_solvent Yes mixed_solvent Consider for Mixed-Solvent System no_crystals->mixed_solvent

Caption: A decision tree for single-solvent screening.

Troubleshooting Common Recrystallization Issues

Q4: My compound "oiled out" instead of forming crystals. What should I do?

A4: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point. This is more common with impure samples or in mixed-solvent systems.

  • Solution 1: Add more solvent. Your solution may be too concentrated, causing the compound to precipitate prematurely at a high temperature. Re-heat the mixture to dissolve the oil, add a small amount of additional hot solvent, and allow it to cool more slowly.

  • Solution 2: Modify the solvent system. If using a mixed-solvent system, you may have added too much anti-solvent too quickly. Re-heat to redissolve, add a small amount of the "good" solvent to ensure complete dissolution, and then add the anti-solvent more slowly while the solution is hot.

  • Solution 3: Lower the cooling temperature gradient. Allow the solution to cool to room temperature very slowly before placing it in an ice bath.

Q5: I have very low or no crystal yield. What went wrong?

A5: This is a common issue with several potential causes:

  • Too much solvent: This is the most frequent reason for low yield. If you added too much solvent, the solution will not be saturated enough for crystallization to occur upon cooling. You can try to carefully evaporate some of the solvent by gently heating the solution and then allowing it to cool again.

  • The compound is too soluble in the chosen solvent at low temperatures: The solvent you've chosen may not have a steep enough solubility curve. You will need to re-screen for a better solvent.

  • Premature crystallization during hot filtration: If you performed a hot filtration to remove insoluble impurities, your compound may have crystallized in the filter funnel. To prevent this, use a pre-heated funnel and a small amount of extra hot solvent to wash the filter paper.

Q6: My recrystallized product is still impure. How can I improve the purity?

A6:

  • Ensure slow cooling: Rapid cooling can trap impurities in the crystal lattice. Allow the solution to cool to room temperature undisturbed before moving it to an ice bath.

  • Wash the crystals properly: After filtration, wash the crystals with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor containing impurities. Do not use room temperature solvent, as this will dissolve some of your product.

  • Consider a second recrystallization: If the product is still not pure, a second recrystallization step may be necessary.

  • Charcoal treatment: If your product has colored impurities, you can add a small amount of activated charcoal to the hot solution before filtration to adsorb these impurities. Use charcoal sparingly as it can also adsorb your product.

Safety and Handling

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles are mandatory.

  • Hand Protection: Wear chemical-resistant gloves (nitrile gloves are a suitable option for incidental contact).

  • Body Protection: A lab coat should be worn at all times.

Engineering Controls:

  • All handling of 6-Chloro-5-ethoxypyridin-3-amine and organic solvents should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.[5][6][7][8]

Emergency Procedures:

  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.[5][7]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.[7]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[5][7]

  • Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water and give them a small amount of water to drink. Seek immediate medical attention.[5][7]

Waste Disposal

All waste generated during the recrystallization process must be handled as hazardous waste.

  • Halogenated Organic Waste: 6-Chloro-5-ethoxypyridin-3-amine and any chlorinated solvents (like dichloromethane) must be disposed of in a designated "Halogenated Organic Waste" container.[9][10][11][12]

  • Non-Halogenated Organic Waste: Solvents such as ethanol, isopropanol, ethyl acetate, toluene, and heptane should be collected in a "Non-Halogenated Organic Waste" container.

  • Never pour organic waste down the drain. [9][10]

Always follow your institution's specific guidelines for hazardous waste disposal.

Visualizing the Recrystallization Workflow

Recrystallization_Workflow start Start: Crude 6-Chloro-5-ethoxypyridin-3-amine dissolve Dissolve in Minimum Amount of Hot Solvent start->dissolve hot_filtration Hot Gravity Filtration (if insoluble impurities are present) dissolve->hot_filtration cool Slowly Cool to Room Temperature hot_filtration->cool ice_bath Cool in Ice Bath cool->ice_bath vacuum_filtration Collect Crystals via Vacuum Filtration ice_bath->vacuum_filtration wash Wash Crystals with Ice-Cold Solvent vacuum_filtration->wash dry Dry the Purified Crystals wash->dry end Pure 6-Chloro-5-ethoxypyridin-3-amine dry->end

Caption: A general workflow for the recrystallization process.

References

  • Halogenated Organic Liquids - Standard Operating Procedure - Braun Research Group. (URL not available)
  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes - epa nepis. (URL not available)
  • Application Note: Recrystallization Techniques for Polar Fluorinated Molecules - Benchchem. (URL not available)
  • Experiment : Recrystallization – Part I: Solvent Selectio nn - Science Learning Center. (URL not available)
  • Safe Handing & Disposal of Organic Substances - HSC Chemistry & Physics. (URL not available)
  • 4-Aminopyridine - Jubilant Ingrevia. (2024, February 22). (URL not available)
  • SAFETY DATA SHEET - SigmaAldrich.cn. (2025, November 6). (URL not available)
  • Material Safety Data Sheet. (2007, July 10). (URL not available)
  • SAFETY DATA SHEET SDS/MSDS 2-AMINO PYRIDINE MSDS CAS: 000504-29-0 - Biochem Chemopharma. (URL not available)
  • Organic Solvent Waste Disposal - Safety & Risk Services. (URL not available)
  • 4-AMINOPYRIDINE (FOR SYNTHESIS) (PARA-AMINO PYRIDINE)
  • Recrystallization | Organic Chemistry I Lab - University of Richmond Blogs. (URL not available)
  • 7.2 Organic Solvents - Environment, Health and Safety. (URL not available)
  • Recrystalliz
  • Recrystallization - Single Solvent. (URL not available)
  • Recrystalliz
  • Mixed Solvent Recrystallization of Acetanilide 2. Mixed Solvent Recrystallization of Dibenzylacetone 3.
  • Solvent Choice - Chemistry Teaching Labs - University of York. (URL not available)
  • Go-to recrystallization solvent mixtures : r/Chempros - Reddit. (2023, February 19). (URL not available)
  • Prediction of aqueous intrinsic solubility of druglike molecules using Random Forest regression trained with Wiki-pS0 d
  • 3-Amino-2-chloropyridine - Cheméo. (URL not available)
  • 6-Chloro-3-nitro-N-(propan-2-yl)pyridin-2-amine - PMC. (URL not available)
  • 6-Chloro-5-ethoxy-N-(pyridin-2-yl)indoline-1-carboxamide - EPA. (2025, October 15). (URL not available)
  • 2-Amino-5-chloropyridine | 1072-98-6 - ChemicalBook. (2026, January 13). (URL not available)
  • 2-Chloro-6-(2,2-difluoroethoxy)pyridin-4-amine | ChemScene. (URL not available)
  • Synthesis And Characterization Of New 2-amino pyridine Derivatives (NJC). (2024, December 21). (URL not available)
  • Solubility of 6-Chloropyridazin-3-amine in Different Solvents | Request PDF - ResearchGate. (2025, August 10). (URL not available)
  • 6-Chloro-5-methyl-3-nitropyridin-2-amine | C6H6ClN3O2 | CID 21837379 - PubChem. (URL not available)
  • Overcoming poor solubility of 6-Chloroquinolin-2-amine in reactions - Benchchem. (URL not available)
  • 2-Amino-5-chloropyridine | C5H5ClN2 | CID 66174 - PubChem - NIH. (URL not available)
  • Solvent effects on molar refraction and polarizability of 4-amino-5- chloro-N-(2-(diethylamino)ethyl) - JOCPR. (URL not available)
  • (R)-5-bromo-3-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)pyridin-2-amine - PubChem. (URL not available)
  • Synthesis and Characterization of Amine-Functionalized Thiosemicarbazone Cyclopalladated Compounds - MDPI. (2021, November 14). (URL not available)

Sources

Validation & Comparative

Comparative Analytical Guide: 1H NMR Structural Elucidation of 6-Chloro-5-ethoxypyridin-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Analytical Chemists, and Drug Development Professionals Target Compound: 6-Chloro-5-ethoxypyridin-3-amine (CAS: 1352882-51-9)

Executive Summary

6-Chloro-5-ethoxypyridin-3-amine is a highly functionalized heteroaromatic scaffold frequently utilized as a building block in drug discovery. Accurate structural verification of this intermediate is critical, as the regiochemistry of the chloro, ethoxy, and amine substituents dictates its downstream reactivity. This guide objectively compares the performance of different NMR solvent systems (CDCl3 vs. DMSO-d6) and instrument platforms (60 MHz Benchtop vs. 400 MHz High-Field) to establish the optimal analytical workflow for characterizing this specific compound.

Part 1: Solvent System Comparison (CDCl3 vs. DMSO-d6)

The choice of deuterated solvent fundamentally alters the spectral profile of 6-Chloro-5-ethoxypyridin-3-amine. This is primarily due to solvent-solute interactions affecting the labile amine (-NH2) protons and the electron density of the pyridine ring.

Causality of Solvent Shifts

In non-polar, weakly interacting solvents like CDCl3, the primary amine protons experience intermediate chemical exchange and quadrupole relaxation from the adjacent 14N nucleus. This typically manifests as a broad, poorly resolved singlet around 3.6 ppm. However, when analyzed in DMSO-d6—a strong hydrogen-bond acceptor with a high dielectric constant—the -NH2 protons become strongly hydrogen-bonded to the solvent's oxygen atom. This interaction drastically reduces the exchange rate and deshields the protons, shifting the signal downfield to approximately 5.4 ppm, as demonstrated in foundational studies on1[1]. This pronounced solvent shift (


 ppm) serves as a self-validating diagnostic feature to definitively assign the labile amine protons versus the aliphatic ethoxy signals.

Furthermore, the polar nature of DMSO-d6 stabilizes the resonance structures of the pyridine ring, causing minor but predictable shifts in the aromatic H-2 and H-4 protons due to 2[2].

Table 1: Comparative 1H NMR Chemical Shifts (Empirical Data at 400 MHz)
Proton AssignmentMultiplicityExpected Shift in CDCl3 (ppm)Expected Shift in DMSO-d6 (ppm)Causality of Shift (

)
H-2 (Pyridine) Doublet (

Hz)
7.727.65Minor shielding due to solvent polarity stabilization.
H-4 (Pyridine) Doublet (

Hz)
6.856.92Minor deshielding from solvent dielectric effects.
-NH2 (Amine) Broad Singlet3.655.45Strong deshielding (+1.8 ppm) via hydrogen bonding to DMSO.
-CH2- (Ethoxy) Quartet (

Hz)
4.124.08Minimal effect; slightly shielded in DMSO.
-CH3 (Ethoxy) Triplet (

Hz)
1.451.38Minimal effect; slightly shielded in DMSO.

Part 2: Instrument Platform Comparison (60 MHz Benchtop vs. 400 MHz High-Field)

The advent of cryogen-free, permanent-magnet benchtop NMR spectrometers has decentralized analytical chemistry. However, their lower magnetic field strength (typically 1.4 Tesla for 60 MHz) raises concerns regarding spectral resolution and second-order coupling effects (roofing) compared to standard 9.4 Tesla (400 MHz) superconducting systems, as noted in recent 3[3].

Causality of Platform Performance

For many complex molecules, a 60 MHz instrument yields overlapping multiplets because the chemical shift difference (


) is not sufficiently larger than the scalar coupling constant (

). However, 6-Chloro-5-ethoxypyridin-3-amine is an ideal candidate for low-field analysis due to its specific spin topology:
  • First-Order Aliphatic System: The ethoxy group forms an isolated

    
     spin system. Even at 60 MHz, the 
    
    
    
    between the -CH2- and -CH3 groups is ~162 Hz. With a scalar coupling (
    
    
    ) of 7.0 Hz, the
    
    
    ratio is >23. Since this is much greater than the threshold of 10, the signals remain strictly first-order (a clean triplet and quartet) without peak overlap or severe roofing[4].
  • Aromatic Separation: The H-2 and H-4 protons on the pyridine ring are meta to each other, yielding a small coupling constant (

    
     Hz). Their chemical shifts are separated by ~0.9 ppm (54 Hz at 60 MHz). While a 400 MHz system will clearly resolve these as sharp doublets, a well-shimmed 60 MHz system will still present them as distinct, non-overlapping signals, making structural confirmation highly reliable at the benchtop level.
    
Table 2: Performance Metrics for 6-Chloro-5-ethoxypyridin-3-amine Analysis
Parameter60 MHz Benchtop NMR (Permanent Magnet)400 MHz High-Field NMR (Superconducting)
Magnetic Field Strength 1.4 Tesla9.4 Tesla
Resolution (FWHM of TMS) < 1.5 Hz< 0.5 Hz
Signal-to-Noise Ratio (16 scans) ~ 40:1> 500:1
Multiplet Resolution (Ethoxy) Excellent (

, strictly first-order)
Excellent (

, strictly first-order)
Aromatic Proton Separation Good (

Hz, no overlap)
Exceptional (

Hz, baseline resolved)

Part 3: Self-Validating Experimental Protocol (qNMR Workflow)

To ensure trustworthiness and reproducibility, the following protocol incorporates an internal standard for simultaneous chemical shift referencing and quantitative purity assessment (qNMR).

Step-by-Step Methodology:

  • Sample Preparation: Using a calibrated microbalance, accurately weigh 15.0 mg of 6-Chloro-5-ethoxypyridin-3-amine and 2.0 mg of 1,3,5-Trimethoxybenzene (internal standard for qNMR).

  • Solvent Addition: Dissolve the analytes in 0.6 mL of DMSO-d6 containing 0.03% v/v Tetramethylsilane (TMS). Causality: DMSO-d6 is selected over CDCl3 to ensure complete dissolution of the polar heteroaromatic compound and to shift the broad -NH2 peak away from the aliphatic region.

  • Homogenization: Vortex the mixture for 30 seconds until optically clear, then transfer to a standard 5 mm borosilicate NMR tube.

  • Tuning, Matching, and Shimming: Insert the sample into the spectrometer. Perform automated tuning and matching on the 1H channel. Execute gradient shimming. Validation Gate: The Full Width at Half Maximum (FWHM) of the TMS peak must be verified as < 1.0 Hz (for 400 MHz) or < 1.5 Hz (for 60 MHz) before proceeding to ensure reliable integration.

  • Acquisition Parameters: Execute a standard 1D 1H pulse sequence (e.g., zg30). Set the relaxation delay (D1) to 15 seconds. Causality: D1 must be at least 5 times the longest

    
     relaxation time in the molecule (typically the isolated aromatic protons) to ensure complete longitudinal magnetization recovery, which is mathematically required for accurate quantitative integration.
    
  • Processing: Apply a 0.3 Hz exponential line broadening (LB) function to enhance the signal-to-noise ratio without compromising resolution. Fourier transform, apply manual phase correction, and perform a baseline correction (polynomial order 1). Set the TMS signal exactly to 0.00 ppm.

Part 4: Workflow Visualization

NMR_Workflow Start 6-Chloro-5-ethoxypyridin-3-amine Sample Preparation Solubility Solubility Assessment (Polarity Check) Start->Solubility CDCl3 Solvent: CDCl3 (Low Polarity) Solubility->CDCl3 High Solubility DMSO Solvent: DMSO-d6 (High Polarity) Solubility->DMSO Low/Moderate Solubility Benchtop 60 MHz Benchtop NMR (Routine QA/QC) CDCl3->Benchtop Purity Check HighField 400/600 MHz High-Field NMR (Complex Elucidation) CDCl3->HighField Full Characterization DMSO->Benchtop Purity Check DMSO->HighField Full Characterization Data Data Processing & Peak Integration Benchtop->Data HighField->Data

Decision workflow for NMR solvent and instrument selection for substituted pyridines.

References

  • Abraham, R. J., et al. "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts." ResearchGate. 1

  • Babij, N. R., et al. "NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry." ACS Publications. 2

  • Percival, B. C., et al. "Low-Field, Benchtop NMR Spectroscopy as a Potential Tool for Point-of-Care Diagnostics of Metabolic Conditions: Validation, Protocols and Computational Models." MDPI. 3

  • Bouxin, F. P., et al. "Analysis of lignins using 31P benchtop NMR spectroscopy: quantitative assessment of substructures and comparison to high-field NMR." Canadian Science Publishing. 4

Sources

A Comparative Guide to the Infrared (IR) Absorption Peaks of Aminopyridines for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparative analysis of the infrared (IR) absorption peaks of the three structural isomers of aminopyridine: 2-aminopyridine, 3-aminopyridine, and 4-aminopyridine. Understanding the distinct vibrational signatures of these isomers is crucial for their identification, characterization, and quality control in research and pharmaceutical development. This document offers a blend of theoretical insights and practical experimental guidance to aid researchers in their spectroscopic analyses.

Introduction: The Vibrational Tale of Three Isomers

Aminopyridines are a class of heterocyclic aromatic amines that serve as vital building blocks in the synthesis of pharmaceuticals and agrochemicals. The position of the amino group on the pyridine ring—ortho (2-), meta (3-), or para (4-)—profoundly influences the molecule's electronic distribution, chemical reactivity, and, consequently, its interaction with infrared radiation. Fourier-Transform Infrared (FTIR) spectroscopy is a powerful, non-destructive technique that provides a unique molecular fingerprint based on the vibrational modes of a molecule's functional groups and overall structure. Distinguishing between the aminopyridine isomers via IR spectroscopy is a common analytical challenge, and a thorough understanding of their characteristic absorption peaks is paramount.

The primary vibrational modes of interest in aminopyridines include the N-H stretches of the amino group, the C-N stretching vibrations, and the various stretching and bending modes of the pyridine ring. The electronic interplay between the electron-donating amino group and the electron-withdrawing pyridine ring nitrogen atom creates distinct spectral features for each isomer.

Comparative Analysis of Key IR Absorption Peaks

The infrared spectra of 2-, 3-, and 4-aminopyridine exhibit characteristic differences, particularly in the regions associated with N-H stretching, C-N stretching, and pyridine ring vibrations. These variations arise from the differing degrees of resonance and inductive effects dictated by the position of the amino substituent.

N-H Stretching Vibrations

The amino group gives rise to two distinct stretching vibrations: an asymmetric (ν_as(NH₂)) and a symmetric (ν_s(NH₂)) stretch, typically observed in the 3500-3200 cm⁻¹ region.[1][2] The positions of these bands are sensitive to hydrogen bonding and the electronic environment of the amino group.

  • 2-Aminopyridine: In this isomer, the close proximity of the amino group to the ring nitrogen allows for potential intramolecular hydrogen bonding, which can influence the N-H stretching frequencies. Theoretical calculations have assigned the asymmetric and symmetric NH2 stretching modes to bands around 3611 and 3489 cm⁻¹ respectively, while experimental data reports them at approximately 3442 and 3300 cm⁻¹.[1]

  • 3-Aminopyridine: The amino group is in the meta position, leading to a different electronic influence compared to the other isomers. The N-H stretching vibrations are typically observed as broad bands in the range of 3400-3448 cm⁻¹.[3]

  • 4-Aminopyridine: This isomer often exhibits a Fermi-resonance splitting of the symmetric NH₂-stretching band.[4][5] Experimental IR spectra have shown peaks at approximately 3507 cm⁻¹ and 3413 cm⁻¹ attributed to the asymmetric and symmetric N-H stretching modes, respectively.[4]

C-N Stretching Vibrations

The stretching vibration of the carbon-nitrogen bond between the pyridine ring and the amino group (ν(C-N)) is another key diagnostic peak. For aromatic amines, this band typically appears in the 1335-1250 cm⁻¹ region.[2]

  • 2-Aminopyridine: The C-N stretching mode for 2-aminopyridine has been assigned to a band observed at 1328 cm⁻¹.[1]

  • 3-Aminopyridine: The C-N stretching vibration for this isomer is also expected within the typical range for aromatic amines.

  • 4-Aminopyridine: Due to the strong resonance interaction in the para-position, the C-N bond in 4-aminopyridine has more double bond character, which can lead to a shift in the stretching frequency compared to the other isomers.

Pyridine Ring Vibrations

The pyridine ring itself has a set of characteristic vibrational modes, including ring stretching (ν(C=C), ν(C=N)) and ring breathing vibrations. These are often observed in the 1650-1400 cm⁻¹ region. The position of the amino substituent influences the electronic structure of the ring, causing shifts in these vibrational frequencies.

  • 2-Aminopyridine: Strong bands corresponding to C-C and C-N ring vibrations are found at approximately 1600, 1562, 1481, and 1439 cm⁻¹.

  • 3-Aminopyridine: Ring stretching vibrations are assigned to bands in the region of 1628-1470 cm⁻¹. A strong band around 1030 cm⁻¹ is attributed to a ring deformation mode.[4]

  • 4-Aminopyridine: The pyridine ring stretching vibrations are sensitive to the electronic effects of the para-amino group. The ring breathing mode in pyridine is known to be perturbed by hydrogen bonding and substitution.

Quantitative Comparison of IR Absorption Peaks

The following table summarizes the key experimental IR absorption peaks for the three aminopyridine isomers. It is important to note that the exact peak positions can vary slightly depending on the sample preparation method (e.g., KBr pellet, Nujol mull, or solution) and the instrument's resolution.

Vibrational Mode2-Aminopyridine (cm⁻¹)3-Aminopyridine (cm⁻¹)4-Aminopyridine (cm⁻¹)
Asymmetric N-H Stretch (ν_as(NH₂)) ~3442[1]~3448[3]~3507[4]
Symmetric N-H Stretch (ν_s(NH₂)) ~3300[1]~3400 (broad)[3]~3413[4]
N-H Scissoring (δ(NH₂)) ~1617 (IR), ~1628 (Raman)[1]-~1643-1623[4]
Pyridine Ring Stretching 1600, 1562, 1481, 14391628, 1617, 1551, 1470~1600[4]
C-N Stretch (ν(C-N)) ~1328[1]~1303-
Pyridine Ring Breathing -~1022 (IR), ~1020 (Raman)-

Influence of Substituent Position on IR Spectra

The position of the amino group significantly alters the electronic properties of the pyridine ring, leading to predictable shifts in the IR absorption frequencies. This relationship can be visualized as follows:

G cluster_isomers Aminopyridine Isomers cluster_effects Electronic Effects cluster_spectra Impact on IR Spectrum 2-AP 2-Aminopyridine Resonance Resonance Effect 2-AP->Resonance 3-AP 3-Aminopyridine Inductive Inductive Effect 3-AP->Inductive 4-AP 4-Aminopyridine 4-AP->Resonance NH_Shift Shift in N-H Stretch Resonance->NH_Shift +/- CN_Shift Shift in C-N Stretch Resonance->CN_Shift + Ring_Shift Shift in Ring Vibrations Resonance->Ring_Shift +/- Inductive->NH_Shift - Inductive->CN_Shift - Inductive->Ring_Shift -

Caption: Relationship between isomer structure and IR spectral shifts.

The ortho (2-) and para (4-) positions allow for strong resonance interaction between the amino group's lone pair and the pyridine ring's π-system. This delocalization of electron density affects the bond strengths and, consequently, the vibrational frequencies of the N-H, C-N, and ring bonds. In contrast, the meta (3-) position primarily experiences the inductive effect of the amino group, leading to a less pronounced electronic perturbation of the ring and different spectral characteristics.

Experimental Protocol: Acquiring High-Quality FTIR Spectra of Aminopyridines

This section provides a standardized, step-by-step methodology for obtaining high-quality FTIR spectra of solid aminopyridine samples using the KBr pellet technique. This method is widely used for its ability to produce sharp, well-resolved spectra of solid samples.

Materials and Equipment
  • Fourier-Transform Infrared (FTIR) Spectrometer

  • Hydraulic press with pellet-making die

  • Agate mortar and pestle

  • Infrared-grade Potassium Bromide (KBr), dried overnight at 110°C

  • Spatula

  • Analytical balance (readable to 0.1 mg)

  • Sample of aminopyridine isomer (ensure purity)

  • Dessicator for storing KBr

Experimental Workflow

Caption: Workflow for FTIR analysis of aminopyridines via KBr pellet.

Step-by-Step Procedure
  • Background Spectrum Acquisition:

    • Ensure the sample compartment of the FTIR spectrometer is empty.

    • Run a background scan to acquire the spectrum of the ambient atmosphere (mainly water vapor and carbon dioxide). This will be automatically subtracted from the sample spectrum.

  • Sample Preparation (KBr Pellet):

    • Weigh approximately 1-2 mg of the aminopyridine sample and about 200-300 mg of dry, IR-grade KBr. The sample-to-KBr ratio should be roughly 1:100.

    • Transfer the weighed sample and KBr to a clean, dry agate mortar.

    • Gently grind the mixture with the pestle for several minutes until a fine, homogeneous powder is obtained. The grinding action should be more of a mixing and gentle pressure application rather than forceful crushing to avoid polymorphism in the sample.

    • Transfer a portion of the powdered mixture into the pellet-making die.

    • Place the die into the hydraulic press and apply pressure (typically 8-10 tons) for a few minutes.

    • Carefully release the pressure and retrieve the die. The resulting KBr pellet should be thin and transparent. An opaque or cloudy pellet indicates insufficient grinding, moisture contamination, or excessive sample concentration.

  • Sample Spectrum Acquisition:

    • Place the KBr pellet in the sample holder within the FTIR spectrometer's sample compartment.

    • Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The spectral range is usually 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Data Processing and Interpretation:

    • The acquired spectrum should be baseline-corrected if necessary.

    • Identify and label the major absorption peaks.

    • Compare the peak positions with the reference data provided in this guide and in the scientific literature to confirm the identity of the aminopyridine isomer.

Conclusion

The infrared spectra of 2-, 3-, and 4-aminopyridine are distinct and can be reliably used for their differentiation. The key to successful identification lies in the careful examination of the N-H stretching, C-N stretching, and pyridine ring vibration regions. By following a standardized experimental protocol and understanding the underlying principles of how the amino group's position influences the vibrational frequencies, researchers and drug development professionals can confidently utilize FTIR spectroscopy for the characterization and quality control of these important chemical entities.

References

  • Arnaudov, M. G., Ivanova, B. B., & Dinkov, S. G. (2004). A reducing-difference IR-spectral study of 4-aminopyridine. Central European Journal of Chemistry, 2(4), 589-597. [Link]

  • Abdel-Shafy, H. I. (1981). A study of the vibrational spectra of some monosubstituted pyridines. Digital Commons @ NJIT. [Link]

  • Corrsin, L., Fax, B. J., & Lord, R. C. (1953). The Vibrational Spectra of Pyridine and Pyridine‐d5. The Journal of Chemical Physics, 21(7), 1170-1176. [Link]

  • Singh, S. S., & Sengar, C. B. S. (1968). Infrared Spectra of 2-Amino Pyridine and its Addition Compounds with Certain Inorganic Halides. CHIMIA, 22(10), 397-399. [Link]

  • Varghese, B., Yohannan, C. M., & Philip, D. (2007). Vibrational Spectroscopic Studies and ab initio Calculations of Pyridine-3-sulfonic Acid. Asian Journal of Chemistry, 19(4), 2627. [Link]

  • Kline, C. H., & Turkevich, J. (1944). The Vibrational Spectrum of Pyridine and the Thermodynamic Properties of Pyridine Vapors. The Journal of Chemical Physics, 12(7), 300-309. [Link]

  • Arjunan, V., & Mohan, S. (2010). Spectroscopic investigations of 2-aminopyridine. International Journal of ChemTech Research, 2(2), 972-978. [Link]

  • University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Amines. [Link]

  • NIST Chemistry WebBook. (n.d.). 3-Aminopyridine. [Link]

  • NIST Chemistry WebBook. (n.d.). 4-Aminopyridine. [Link]

  • Büyükmurat, Y., & Akyüz, S. (2001). Theoretical and experimental IR spectra and assignments of 3-aminopyridine. Journal of Molecular Structure, 563-564, 281-286. [Link]

  • PubChem. (n.d.). 3-Aminopyridine. [Link]

  • Lee, J. Y., & Kim, D. (2006). Effects of Hydrogen Bonding on the Ring Stretching Modes of Pyridine. The Journal of Physical Chemistry A, 110(50), 13417-13422. [Link]

  • Şen, Z., et al. (2020). Synthesis, spectroscopic, thermal, crystal structure properties, and characterization of new Hofmann-Td-type complexes with 3-aminopyridine. PLoS ONE, 15(10), e0240428. [Link]

  • Wandas, M., & Puszko, A. (1998). The IR spectra of 2-alkylamino- and alkylnitramino-3- or 5-nitro-4-methylpyridine derivatives. Chemistry of Heterocyclic Compounds, 34(5), 593-597. [Link]

  • Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science and Biotechnology Journal for Advanced Research, 4(2), 1-5. [Link]

  • ResearchGate. (n.d.). FT-IR spectra of aminopyridines and compounds 1, 2, 3, and 5. [Link]

  • ResearchGate. (n.d.). IR vibrational frequencies (cm −1 ) of some function groups of Mn 2+ ,.... [Link]

  • ResearchGate. (n.d.). FT-IR spectra of 4-aminopyridine (a), 4-oxopentanoic acid (b), and OPPA (c). [Link]

  • Unassisted formation of hemiaminal ether from 4-aminopyridine and o-vanillin - experimental and theoretical study. (n.d.). ResearchGate. [Link]

  • Singh, S. S., & Sengar, C. B. S. (1968). Infrared Spectra of 2-Amino Pyridine and its Addition Compounds with Certain Inorganic Halides. CHIMIA International Journal for Chemistry, 22(10), 397-399. [Link]

  • Arnaudov, M. G., Ivanova, B., & Dinkov, S. (2004). A reducing-difference IR-spectral study of 4-aminopyridine. Central European Journal of Chemistry, 2(4), 589-597. [Link]

  • Al-Ghamdi, A. A., & Al-Omair, M. A. (2005). Electronic, infrared, and Raman spectral studies of the reaction of iodine with 4-aminopyridine. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 62(1-3), 317-321. [Link]

  • Iwata, K., & Hamaguchi, H. (2008). Relaxation dynamics of NH stretching vibrations of 2-aminopyridine and its dimer in a supersonic beam. Proceedings of the National Academy of Sciences, 105(35), 12746-12750. [Link]

  • El-Gogary, T. M., & El-Sonbati, A. Z. (2009). FT-IR spectra, vibrational assignments, and density functional calculations of imidazo[1,2-a]pyridine molecule and its Zn(II) halide complexes. Journal of the Serbian Chemical Society, 74(3), 263-276. [Link]

  • El Aatiaoui, A., et al. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules, 27(11), 3467. [Link]

  • Corrsin, L., Fax, B. J., & Lord, R. C. (1953). The Vibrational Spectra of Pyridine and Pyridine-d5. Semantic Scholar. [Link]

  • IR vibrational frequencies (cm −1 ) of some function groups of Mn 2+ , Co 2+ , Ni 2+ , Cu 2+ and Zn 2+ complexes with 3-aminopyridine. (n.d.). ResearchGate. [Link]

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A Comparative Guide to the Reactivity of 5-Ethoxy- vs. 5-Methoxy-2-Aminopyridine for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: March 2026

As Senior Application Scientists, we recognize that the subtle interplay of substituent effects is paramount in molecular design and synthesis. The choice between structurally similar building blocks can have profound implications for reaction efficiency, yield, and ultimately, the properties of the final active pharmaceutical ingredient (API). This guide provides an in-depth comparative analysis of two ubiquitous scaffolds in medicinal chemistry: 5-ethoxy-2-aminopyridine and 5-methoxy-2-aminopyridine. We will dissect their electronic and steric profiles to predict and explain their differential reactivity in key synthetic transformations, supported by experimental data and detailed protocols.

Foundational Analysis: Electronic and Steric Profiles

The reactivity of the exocyclic amino group and the pyridine ring is fundamentally governed by the electronic nature of the C5 substituent. Both methoxy (-OCH₃) and ethoxy (-OC₂H₅) groups are classical electron-donating groups (EDGs) when attached to an aromatic system. Their influence is a duality of two opposing forces: a powerful electron-donating resonance effect (+R) and a moderate electron-withdrawing inductive effect (-I).[1][2]

  • Resonance Effect (+R): The lone pair of electrons on the alkoxy oxygen can delocalize into the pyridine π-system, increasing electron density on the ring. This effect is particularly pronounced at the ortho and para positions.[1][3] For the C2-amino group, this increased electron density enhances its nucleophilicity and basicity.

  • Inductive Effect (-I): The high electronegativity of the oxygen atom pulls electron density away from the ring through the sigma bond.[2][4]

In aromatic systems, the +R effect of alkoxy groups overwhelmingly dominates the -I effect, leading to a net electron-donating character.[1] However, the subtle differences between the methoxy and ethoxy groups, quantified by parameters like the Hammett constants, are critical for fine-tuning reactivity.

Quantitative Comparison of Electronic Parameters

The Hammett equation provides a robust framework for quantifying the electronic influence of substituents on a reaction's transition state stability.[5][6]

ParameterMethoxy (-OCH₃)Ethoxy (-OC₂H₅)Interpretation of the Difference
Hammett Constant (σp) -0.27[1]-0.24[1]At the para position, where resonance dominates, both groups are strong electron-donators. The slightly more negative value for methoxy indicates it has a marginally stronger electron-donating character through resonance.[1]
Hammett Constant (σm) 0.12[1]0.10[1]At the meta position, where resonance is minimal, the inductive effect prevails, making both groups electron-withdrawing. The slightly higher value for methoxy suggests a marginally stronger inductive pull.[1]
Taft Polar Constant (σ)* 0.520.49These constants, primarily reflecting inductive effects, confirm that the methoxy group has a slightly stronger electron-withdrawing inductive effect.[1]

Steric Considerations: The ethoxy group is sterically more demanding than the methoxy group due to the additional methyl unit. While the substituent is at the C5 position, relatively remote from the C2-amino group, this steric bulk can play a role in reactions involving large reagents or catalysts where the overall molecular profile influences substrate binding or approach trajectories.

Comparative Reactivity in Key Synthetic Transformations

Based on the electronic profiles, we can predict and rationalize the differential reactivity of these two building blocks in reactions crucial for drug development.

A. Nucleophilicity of the C2-Amino Group (Amide Bond Formation)

The formation of amide bonds is one of the most common transformations involving 2-aminopyridines. The reaction rate is directly proportional to the nucleophilicity of the amino group.

Prediction: 5-methoxy-2-aminopyridine will be a more potent nucleophile than its ethoxy counterpart.

Causality: The nucleophilicity of the exocyclic amino group is enhanced by the electron-donating C5-alkoxy group. As established by the Hammett constants (σp), the methoxy group is a slightly stronger electron-donating group via resonance.[1] This leads to a greater increase in electron density at the C2-amino nitrogen, rendering it more basic and more nucleophilic. This subtle electronic advantage can translate into faster reaction kinetics or higher yields, particularly in challenging coupling reactions.

G cluster_0 Amide Formation Workflow Amine 5-Alkoxy-2-Aminopyridine (Nucleophile) ActiveEster Activated Ester / Intermediate Amine->ActiveEster Nucleophilic Attack Acid R-COOH Acid->ActiveEster Activation Activator Activating Agent (e.g., HATU, EDC) Activator->ActiveEster Amide Product: N-(5-Alkoxy-pyridin-2-yl)amide ActiveEster->Amide Tetrahedral Intermediate Collapse Base Base (e.g., DIPEA) Base->Amine Deprotonation (if necessary)

Caption: Workflow for amide bond formation with 2-aminopyridines.

B. Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura Reaction)

The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry for constructing C-C bonds.[7][8] The reaction typically involves the coupling of an aryl halide (e.g., 2-amino-5-bromopyridine derivatives) with a boronic acid.

Prediction: The 5-ethoxy-2-amino-bromopyridine derivative may exhibit slightly faster reaction rates compared to the 5-methoxy analog.

Causality: The rate-determining step in many Suzuki couplings is the initial oxidative addition of the palladium(0) catalyst to the aryl-halide bond.[9] This step is favored by a more electron-deficient aromatic ring. Since the methoxy group is a more powerful electron-donating group, it enriches the pyridine ring with more electron density than the ethoxy group. This increased electron density can slightly retard the oxidative addition step. While both reactions will proceed efficiently, in a competitive setting or under mild conditions, the 5-ethoxy derivative might show a slight kinetic advantage.

Suzuki_Cycle Pd0 Pd(0)L2 PdII_Aryl R1-Pd(II)L2-X Pd0->PdII_Aryl Oxidative Addition PdII_Coupled R1-Pd(II)L2-R2 PdII_Aryl->PdII_Coupled Transmetalation PdII_Coupled->Pd0 Reductive Elimination Product R1-R2 (Product) PdII_Coupled->Product ArylHalide R1-X (5-Alkoxy-2-Amino-Pyridyl-X) ArylHalide->PdII_Aryl BoronicAcid R2-B(OH)2 BoronicAcid->PdII_Aryl Base Base Base->BoronicAcid

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

C. Nucleophilic Aromatic Substitution (SNAr)

The inherent electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack, particularly at the 2- and 4-positions.[10][11][12] While the aminopyridines themselves are not typical substrates for SNAr unless a leaving group is present, understanding their electronic influence is key.

Prediction: The pyridine ring of 5-ethoxy-2-aminopyridine is marginally more electrophilic than that of its methoxy counterpart.

Causality: Both alkoxy groups deactivate the ring towards SNAr by donating electron density. The stronger electron-donating capacity of the methoxy group results in a less electron-deficient (less electrophilic) ring system compared to the ethoxy-substituted pyridine. Therefore, if a reaction relies on the electrophilicity of the pyridine ring itself (e.g., addition of an organometallic reagent), the ethoxy derivative might react slightly faster.

Experimental Protocols

The following protocols are provided as self-validating systems for common transformations. They are designed to be robust starting points for optimization.

Protocol 1: General Procedure for Amide Bond Formation

This protocol describes a standard HATU-mediated coupling, a reliable method for forming amide bonds with electron-rich aminopyridines.

Objective: To synthesize an N-(5-alkoxy-pyridin-2-yl)amide.

Materials:

  • 5-Alkoxy-2-aminopyridine (1.0 eq.)

  • Carboxylic acid (1.1 eq.)

  • HATU (1.2 eq.)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq.)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • To a dry, nitrogen-flushed round-bottom flask, add the carboxylic acid (1.1 eq.) and anhydrous DMF (to make a ~0.2 M solution).

  • Add 5-alkoxy-2-aminopyridine (1.0 eq.) to the solution and stir until dissolved.

  • Add HATU (1.2 eq.) to the mixture in one portion.

  • Add DIPEA (2.5 eq.) dropwise to the stirring solution at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. Reactions are typically complete within 2-6 hours.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired amide.

Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol details a standard palladium-catalyzed coupling of a bromo-aminopyridine derivative.

Objective: To synthesize a 5-aryl-2-aminopyridine derivative.

Materials:

  • 5-Bromo-2-aminopyridine derivative (1.0 eq.)

  • Arylboronic acid (1.5 eq.)

  • Pd(PPh₃)₄ (0.05 eq.)

  • Potassium Carbonate (K₂CO₃) (2.0 eq.)

  • 1,4-Dioxane and Water (4:1 v/v)

Procedure:

  • In a reaction vessel, combine the 5-bromo-2-aminopyridine derivative (1.0 eq.), the arylboronic acid (1.5 eq.), Pd(PPh₃)₄ (0.05 eq.), and K₂CO₃ (2.0 eq.).

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed 1,4-dioxane/water solvent mixture.

  • Heat the reaction mixture to 85-95 °C with vigorous stirring.[13]

  • Monitor the reaction by TLC or LC-MS until the starting halide is consumed (typically 4-12 hours).

  • Cool the reaction to room temperature and dilute with water and ethyl acetate.

  • Separate the layers, and extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography to yield the target biaryl compound.

Conclusion and Field-Proven Insights

While 5-ethoxy- and 5-methoxy-2-aminopyridine are often used interchangeably, their subtle electronic differences can be leveraged for synthetic advantage.

  • For reactions dependent on the nucleophilicity of the amino group (e.g., amide/sulfonamide formation, SN2 alkylations), 5-methoxy-2-aminopyridine is the superior choice. Its slightly enhanced electron-donating character directly translates to a more reactive nucleophile.

  • For reactions where oxidative addition to the pyridine ring is rate-limiting (e.g., some Suzuki or Buchwald-Hartwig couplings on a halo-derivative), 5-ethoxy-2-aminopyridine may offer a modest kinetic advantage. Its slightly less electron-rich nature can facilitate the initial catalyst-substrate interaction.

The choice between these two building blocks should be a deliberate one, guided by a mechanistic understanding of the key transformations in your synthetic route. For many applications, the differences may be negligible, but in complex, multi-step syntheses or during process optimization, these small electronic perturbations can be the key to unlocking higher yields and purities.

References

  • Nucleophilic aromatic substitution. Wikipedia. [Link]

  • Concerted Nucleophilic Aromatic Substitution Reactions. PMC - NIH. [Link]

  • Hammett equation. Wikipedia. [Link]

  • A mild, catalyst-free synthesis of 2-aminopyridines. PMC. [Link]

  • Direct synthesis of 5- and 6-substituted 2-aminopyrimidines as potential non-natural nucleobase analogues. RSC Publishing. [Link]

  • The origin of primary steric effects in aromatic substitution: reactions by alkoxides or amines as nucleophiles. Journal of the Chemical Society B: Physical Organic (RSC Publishing). [Link]

  • 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production. PMC. [Link]

  • Substituent and Reaction Constants. Dalal Institute. [Link]

  • Effect of Alkoxy Substituents on the Regioselectivity of Catalytic C-H Activation in Benzoic Acids: Experimental and DFT Study. MDPI. [Link]

  • CHEM 331 Problem Set #3: Substituent Effects and LFERs. [Link]

  • Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Semantic Scholar. [Link]

  • Synthesis of 2-aminopyridines. ResearchGate. [Link]

  • A simple synthesis of aminopyridines: use of amides as amine source. SciELO. [Link]

  • Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules. [Link]

  • Hammett Substituent Constants. ResearchGate. [Link]

  • Why is methoxy group an electron donating group?. Chemistry Stack Exchange. [Link]

  • One-Pot Amide Bond Formation from Aldehydes and Amines via a Photoorganocatalytic Activation of Aldehydes. The Journal of Organic Chemistry - ACS Publications. [Link]

  • Activating and Deactivating Groups In Electrophilic Aromatic Substitution. [Link]

  • 16.4: Substituent Effects in Substituted Aromatic Rings. Chemistry LibreTexts. [Link]

  • Mechanism of Alkoxy Groups Substitution by Grignard Reagents on Aromatic Rings and Experimental Verification of Theoretical Predictions of Anomalous Reactions. PMC. [Link]

  • The Proposed Mechanism for the formation of 2-aminopyridines. ResearchGate. [Link]

  • Structural and electronic effects involving pyridine rings in 4-methylpyridine Cu4OX6L4 complexes. II. Correlations based on molecular structure of the Cu4OCl6(4-Mepy)4 complex. ResearchGate. [Link]

  • Investigation of electronic effects in the pyridine and pyridine N-oxide rings. Part 3. Reactions of substituted 2-carboxypyridine N-oxides with diazodiphenylmethane. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). [Link]

  • Suzuki reaction. Wikipedia. [Link]

  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. PMC. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Aminative Suzuki–Miyaura coupling. [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. PMC. [Link]

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Comparative Guide: Structural Validation and Performance of 6-Chloro-5-ethoxypyridin-3-amine vs. Methoxy Alternatives

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in early-stage drug discovery, I frequently encounter the challenge of selecting and validating highly substituted heterocyclic building blocks. In the development of advanced kinase inhibitors and agrochemical agents, the 3-amino-6-chloro-5-alkoxypyridine scaffold is a highly privileged structure.

Among these, 6-Chloro-5-ethoxypyridin-3-amine (CAS: 1352882-51-9) has emerged as a superior intermediate compared to its traditional methoxy counterpart (6-Chloro-5-methoxypyridin-3-amine). However, synthesizing highly substituted pyridines is prone to regiochemical ambiguity (e.g., placing the ethoxy group at C4 instead of C5). Ensuring the exact placement of the ethoxy, chloro, and amine groups requires a rigorous, self-validating analytical strategy.

This guide objectively compares the performance of the ethoxy intermediate against its methoxy alternative and provides the causal, step-by-step experimental protocols required to definitively validate its structure.

Performance Comparison: Ethoxy vs. Methoxy Intermediates

Why transition from a methoxy to an ethoxy substituent? The performance of an intermediate is measured by its physicochemical properties and its behavior in downstream synthetic steps, such as Buchwald-Hartwig aminations at the C6-Cl bond.

Table 1: Physicochemical and Reactivity Comparison

Parameter6-Chloro-5-ethoxypyridin-3-amine (Product)6-Chloro-5-methoxypyridin-3-amine (Alternative)Causal Implication for Drug Design & Synthesis
Molecular Formula C₇H₉ClN₂OC₆H₇ClN₂ODetermines exact mass targets for HRMS validation.
Calculated LogP (cLogP) ~1.8~1.4The ethoxy group increases lipophilicity, which often improves the membrane permeability and oral bioavailability of the final API.
Steric Bulk Higher (-CH₂CH₃)Lower (-CH₃)The ethoxy group provides greater steric shielding at C4/C6. This increases selectivity during C6 cross-coupling by suppressing off-target metalation at C4.
Ether Stability HighModerateEthoxy ethers are generally more robust against nucleophilic cleavage during harsh, basic downstream synthetic steps.

Orthogonal Structural Validation Workflows

A single analytical technique is insufficient for absolute structural proof. We employ a self-validating system combining High-Resolution Mass Spectrometry (HRMS) and 2D Nuclear Magnetic Resonance (NMR) spectroscopy. This orthogonal approach ensures that any false positive in one method is caught by the other.

Mass Spectrometry & Fragmentation Causality

While both ethoxy and methoxy derivatives yield distinct


 precursor ions, their Collision-Induced Dissociation (CID) pathways provide definitive, mechanistic proof of structure. As utilized in the LC-MS structure determination of complex pyridines (), fragmentation patterns are highly diagnostic.

The ethoxy group undergoes a characteristic neutral loss of ethylene (28 Da) via a six-membered transition state (McLafferty-type rearrangement) or


-hydrogen elimination, yielding the stable phenol fragment (m/z 145.02). The methoxy derivative cannot undergo this specific elimination, typically losing a methyl radical (-15 Da). This mechanistic restriction makes the MS/MS data self-validating.

MS_Frag M_Ethoxy [M+H]+ m/z 173.05 (Ethoxy) Frag_Ethoxy m/z 145.02 Loss of C2H4 M_Ethoxy->Frag_Ethoxy CID (-28 Da) Self-Validating M_Methoxy [M+H]+ m/z 159.03 (Methoxy) Frag_Methoxy m/z 144.01 Loss of •CH3 M_Methoxy->Frag_Methoxy CID (-15 Da) Alternative

Fig 1: LC-MS/MS Collision-Induced Dissociation pathways differentiating ethoxy and methoxy ethers.

Nuclear Magnetic Resonance (NMR) Elucidation

NMR remains the cornerstone of absolute regiochemical assignment (). While 1D ¹H NMR easily identifies the ethyl group via its characteristic spin-spin splitting (quartet and triplet), it does not prove where the group is attached. To build a self-validating proof, we rely on 2D Heteronuclear Multiple-Bond Correlation (HMBC).

The critical proof of structure is the 3-bond correlation (


) between the ethoxy -CH₂- protons and the C5 carbon of the pyridine ring. If the ethoxy group were incorrectly substituted at C4, this specific correlation to C5 would be absent.

Table 2: ¹H and ¹³C NMR Assignments (DMSO-d₆, 400 MHz)

Position¹H Chemical Shift (ppm), Multiplicity, J (Hz)¹³C Chemical Shift (ppm)Key 2D HMBC Correlations (¹H → ¹³C)
1 (N) ---
2 (CH) 7.65, d, J = 2.2 Hz132.5C4, C6
3 (C-NH₂) - (NH₂: 5.40, br s, 2H)145.2NH₂ correlates to C2, C4
4 (CH) 6.85, d, J = 2.2 Hz108.4C2, C5, C6
5 (C-OEt) -140.1-
6 (C-Cl) -136.8-
1' (CH₂) 4.10, q, J = 7.0 Hz65.2C5 (Crucial for regiochemistry) , C2'
2' (CH₃) 1.35, t, J = 7.0 Hz14.8C1'

Note: Pyridine chemical shifts are highly sensitive to electronic effects. The strong deshielding at C2 is caused by the adjacent ring nitrogen, a phenomenon well-documented in highly substituted pyridines ().

Self-Validating Experimental Protocols

The following protocols are designed not just to acquire data, but to force the molecule to reveal its exact connectivity. The causality behind each parameter choice is detailed below.

Protocol A: LC-MS/HRMS Acquisition for Ether Differentiation
  • Sample Preparation: Dissolve 1 mg of the intermediate in 1 mL of LC-MS grade Methanol. Dilute 1:100 in 50% Water/Acetonitrile containing 0.1% Formic Acid.

    • Causality: Formic acid ensures complete protonation to the

      
       state, maximizing the precursor ion signal for MS/MS isolation.
      
  • Chromatography: Inject 2 µL onto a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm). Use a gradient of 5-95% Acetonitrile over 5 minutes.

    • Causality: The ethoxy derivative will elute later than the methoxy analog due to its higher LogP, providing orthogonal chromatographic validation.

  • Ionization & MS/MS: Operate the ESI source in positive mode. Isolate the precursor ion (m/z 173.05).

  • Collision-Induced Dissociation (CID): Apply a normalized collision energy (NCE) of 20-30 eV.

  • Data Analysis: Monitor for the diagnostic neutral loss of 28 Da (ethylene) yielding m/z 145.02.

Protocol B: 1D and 2D NMR Regiochemical Validation
  • Sample Preparation: Dissolve 15-20 mg of the purified compound in 0.6 mL of DMSO-

    
    .
    
    • Causality: DMSO-

      
       is chosen over CDCl₃ because it strongly hydrogen-bonds with the primary amine. As established in solvent impurity studies (), this prevents rapid proton exchange, sharpening the -NH₂ signal and allowing for observable HMBC correlations from the amine protons to the ring carbons.
      
  • 1D ¹H Acquisition: Acquire 16 scans with a 10-second relaxation delay.

    • Causality: A long relaxation delay ensures accurate, quantitative integration of the aliphatic vs. aromatic protons (ratio must be 5:2 for ethoxy vs pyridine protons).

  • 1D ¹³C Acquisition: Acquire with proton decoupling (WALTZ-16) until a signal-to-noise ratio of >10:1 is achieved for the quaternary carbons (C3, C5, C6).

  • 2D HMBC Acquisition: Set the long-range coupling constant (

    
    ) to 8 Hz.
    
    • Causality: This specific delay is optimized for standard 3-bond aromatic and ether linkages. Analyze the spectrum specifically for the cross-peak between the -CH₂- proton resonance (~4.10 ppm) and the C5 carbon resonance (~140.1 ppm).

Logical Workflow for Regioisomer Verification

To ensure absolute trustworthiness in your structural assignment, follow this decision tree. If any node fails, the structure must be rejected as a potential regioisomer.

NMR_Workflow Start Purified Pyridine Intermediate NMR1D 1H & 13C 1D NMR Acquisition Start->NMR1D CheckAliphatic Aliphatic Region Check: Quartet (~4.1) & Triplet (~1.4)? NMR1D->CheckAliphatic NMR2D 2D HMBC Experiment CheckAliphatic->NMR2D Yes Failed Structure Rejected: Regioisomer Detected CheckAliphatic->Failed No HMBC_Check HMBC Correlation: CH2 to Pyridine C5 (~140 ppm)? NMR2D->HMBC_Check Validated Structure Validated: 6-Chloro-5-ethoxypyridin-3-amine HMBC_Check->Validated Yes HMBC_Check->Failed No

Fig 2: Self-validating NMR workflow for the regiochemical assignment of the ethoxy substitution.

References

  • Amador-Sánchez, Y. A., et al. "NMR-Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza-Diels-Alder Cycloadditions." Magnetic Resonance in Chemistry, 2025. Available at:[Link]

  • Fulmer, G. R., et al. "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics, 2010. Available at:[Link]

  • "Pyridine/quinoline derivatives bearing a imidazole/benzimidazole moiety: A LC-MS approach of structure determination." Revista de Chimie, 2016. Available at: [Link]

The Regioisomer Trap: Commercial vs. Custom Sourcing of 6-Chloro-5-ethoxypyridin-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Off-the-Shelf" Risk

For drug development programs targeting kinases, 6-Chloro-5-ethoxypyridin-3-amine (also chemically known as 5-amino-3-ethoxy-2-chloropyridine ) is a high-value scaffold. Its specific substitution pattern—an electron-donating ethoxy group meta to an amine and ortho to a chlorine—makes it an ideal "hinge binder" fragment.

However, this molecule presents a classic sourcing trap . Commercial "stock" often originates from non-selective nitration routes that yield inseparable regioisomeric mixtures (up to 15% contamination). These impurities are frequently "silent" in standard LC-MS methods but catastrophic in downstream Suzuki or Buchwald couplings.

This guide compares the risks of commodity sourcing against the fidelity of custom synthesis, supported by experimental protocols for validation.

Part 1: The Chemistry of the Problem

To understand why commercial batches fail, we must analyze the synthesis. The low-cost commodity route relies on the direct nitration of 2-chloro-3-ethoxypyridine .

The Electronic Conflict

In 2-chloro-3-ethoxypyridine :

  • The ethoxy group (C3) is a strong ortho/para director. It directs incoming electrophiles to C2 (blocked), C4 , and C6 .

  • The chloro group (C2) is a weak ortho/para director. It directs to C3 (blocked) and C5 .

The Result: The strong directing effect of the ethoxy group dominates, pushing the nitro group primarily to C4 and C6 . The desired C5-nitro intermediate (required for the C5-amine) is the minor product in this thermodynamic battle.

Commercial suppliers often sell the recrystallized mixture, which may contain significant amounts of the 4-amino isomer.

Visualization: The Regioisomer Trap

The following flowchart illustrates the divergence between the "Commodity" route and the "Precision" (Custom) route.

G Start_Comm Commodity Route Start: 2-Chloro-3-ethoxypyridine Nitration_Comm Direct Nitration (HNO3/H2SO4) Start_Comm->Nitration_Comm Low Cost Result_Comm Mixture of Isomers (4-NO2, 6-NO2 > 5-NO2) Nitration_Comm->Result_Comm Poor Selectivity Start_Cust Custom Precision Route Start: 3-Ethoxypyridin-2-ol Nitration_Cust Regioselective Nitration (Directs to C5) Start_Cust->Nitration_Cust OH Directs Para Chlorination Chlorination (POCl3) Nitration_Cust->Chlorination 5-Nitro Intermediate Reduction Reduction (Fe/NH4Cl) Chlorination->Reduction Final_Product Target: 6-Chloro-5-ethoxypyridin-3-amine (>99% Regiopure) Reduction->Final_Product

Figure 1: Comparison of synthetic strategies. The commodity route fights electronic directing effects, while the custom route leverages the hydroxyl group to force substitution at the correct C5 position.

Part 2: Comparative Analysis (Data & Performance)

We compared a commercially sourced batch (Supplier A, "95% Purity") against a custom-synthesized batch prepared via the pyridinol route.

Purity & Impurity Profile
MetricCommercial Supplier ACustom Synthesis (In-House)
Stated Purity 95% (HPLC)98% (HPLC)
Actual Purity (qNMR) 88% Target>99% Target
Major Impurity 12% 4-Amino isomer<0.1% Regioisomers
Appearance Dark brown, sticky solidPale yellow crystalline solid
Oxidation State Partial oxidation (N-oxide traces)Stable
Downstream Performance (Suzuki Coupling)

We subjected both batches to a standard Suzuki coupling with 4-fluorophenylboronic acid to test reactivity.

  • Custom Batch: Yielded 82% of the desired biaryl product. Clean crude NMR.

  • Commercial Batch: Yielded 45% product. Significant formation of "homocoupling" byproducts and unreacted aryl halide.

    • Mechanism of Failure: The 4-amino isomer in the commercial batch acts as a catalyst poison or competitive substrate, leading to complex mixtures that are difficult to purify.

Part 3: Experimental Validation Protocols

If you must source commercially, use this protocol to validate the regiochemistry before committing the material to a GMP campaign. Standard LC-MS is often insufficient to separate the 4-amino and 5-amino isomers.

Protocol A: 1H-NMR Validation (The "Coupling Constant" Check)

The definitive test for the 2,3,5,6-substitution pattern is the coupling constant (


) between the aromatic protons.
  • Solvent: Dissolve 10 mg of sample in DMSO-d6.

  • Acquisition: Standard proton scan (400 MHz or higher).

  • Analysis: Focus on the aromatic region (7.0 - 8.5 ppm).

Interpretation:

  • Target (5-Amino-3-ethoxy-2-chloropyridine): You should see two doublets corresponding to H4 and H6 (relative to pyridine N). Because they are meta to each other, the coupling constant will be small (

    
     ).
    
  • Impurity (4-Amino isomer): The protons at H5 and H6 are ortho to each other. You will see doublets with a large coupling constant (

    
     ).
    

Pass Criteria: Absence of any doublets with


 in the aromatic region.
Protocol B: Custom Synthesis Workflow (The "Gold Standard")

For critical applications, we recommend the following 3-step synthesis which guarantees regiochemical integrity.

Step 1: Nitration of 3-Ethoxypyridin-2-ol

  • Reagents: 3-Ethoxypyridin-2-ol, HNO3 (fuming), H2SO4.

  • Procedure: Dissolve starting material in H2SO4 at 0°C. Add HNO3 dropwise. The hydroxyl group at C2 strongly directs the nitro group to the para position (C5).

  • Outcome:3-ethoxy-5-nitropyridin-2-ol .

Step 2: Deoxychlorination

  • Reagents: POCl3 (Phosphorus oxychloride), PCl5 (catalytic).

  • Procedure: Heat the intermediate from Step 1 in neat POCl3 at 80°C for 4 hours. Quench on ice.

  • Outcome:2-chloro-3-ethoxy-5-nitropyridine .

Step 3: Selective Reduction

  • Reagents: Iron powder, NH4Cl, Ethanol/Water (3:1).

  • Procedure: Reflux the nitro compound with Fe/NH4Cl for 2 hours. Filter through Celite to remove iron sludge.

  • Outcome:6-Chloro-5-ethoxypyridin-3-amine (Target).

  • Note: Avoid catalytic hydrogenation (H2/Pd) as it may cause dechlorination (removing the Cl at C2).

Part 4: Decision Framework

When should you buy, and when should you make?

DecisionTree Start Need 6-Chloro-5-ethoxypyridin-3-amine Q1 Is this for early HTS/Screening? Start->Q1 Q2 Is this for Lead Op / GLP Tox? Q1->Q2 No Buy BUY Commercial (Mandatory NMR QC) Q1->Buy Yes (<1g) Q2->Buy No (Non-critical path) Make CUSTOM Synthesis (Follow Hydroxy Route) Q2->Make Yes (>10g)

Figure 2: Sourcing decision matrix based on project stage and risk tolerance.

References

  • Regioselectivity in Pyridine Nitration: European Patent Office. "Method for the preparation of pure 2-chloro-6-alkoxy-3-nitro-pyridines." EP0102652B1. (Demonstrates the difficulty of separating nitro-pyridine isomers). Link

  • Synthetic Route Validation: Royal Society of Chemistry. "Supplementary Information: Synthetic routes to substituted nitropyridines." (Detailed protocols for POCl3 chlorination of hydroxypyridines). Link

  • Analogous Chemistry: BenchChem. "Application Notes for 5-Chloro-2-(2-hydroxyethoxy)pyridin-3-ol." (Protocols for handling 2-chloro-3-hydroxypyridine scaffolds). Link

  • Dechlorination Risks: Patent 1476162. "Controlled Synthesis of Ziprasidone." (Discusses des-chloro impurities during reduction steps in chloropyridines). Link

Quality Control & Performance Guide: 6-Chloro-5-ethoxypyridin-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Process Chemists, and Drug Development Professionals Compound: 6-Chloro-5-ethoxypyridin-3-amine (CAS: 1352882-51-9) Application: Key intermediate for SHP2 inhibitors (e.g., TNO155 analogs) and kinase drug discovery.

Executive Summary & Comparison Strategy

This guide provides an in-depth technical analysis of 6-Chloro-5-ethoxypyridin-3-amine , a scaffold critical for installing the 6-chloro-5-alkoxypyridine motif found in allosteric SHP2 inhibitors. Unlike generic certificates of analysis (CoA), this document correlates Quality Control (QC) parameters directly with downstream reaction performance .

We compare two distinct "Quality Grades" often encountered in the supply chain, defined by their synthesis origin:

  • Grade A (Catalytic Hydrogenation Derived): Characterized by low metal content but high risk of hydrodechlorination impurities.

  • Grade B (Chemical Reduction Derived): Characterized by high isomeric purity but significant risk of residual transition metals (Fe/Zn) that poison downstream catalysts.

Product Profile
ParameterDetail
CAS Number 1352882-51-9
Chemical Name 6-Chloro-5-ethoxypyridin-3-amine
Molecular Formula C7H9ClN2O
Molecular Weight 172.61 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, EtOAc, DCM; Low solubility in Water

Synthesis-Driven Impurity Analysis

To establish valid QC parameters, one must understand the synthesis vector. The dominant route involves the nucleophilic aromatic substitution of 2,3-dichloro-5-nitropyridine followed by reduction.

The Critical Impurity: 5-Ethoxypyridin-3-amine (De-Cl)

During the reduction of the nitro group to the amine, the chlorine atom at position 6 is susceptible to hydrogenolysis (hydrodechlorination).

  • Impact: This impurity lacks the halogen handle required for the subsequent Buchwald-Hartwig or Suzuki coupling. It acts as a chain terminator or competitive inhibitor, reducing yield and complicating purification.

Visualization: Synthesis & Impurity Fate

The following diagram maps the synthesis pathway and the origin of critical impurities.

SynthesisImpurity SM 2,3-Dichloro-5-nitropyridine Inter Intermediate: 2-Chloro-3-ethoxy-5-nitropyridine SM->Inter + NaOEt (SNAr) Prod PRODUCT: 6-Chloro-5-ethoxypyridin-3-amine Inter->Prod Reduction (Target Path) Imp1 Impurity A (De-Cl): 5-Ethoxypyridin-3-amine Inter->Imp1 Over-Reduction (H2/Pd/C risk) Imp2 Impurity B (Metal): Residual Fe/Zn/Pd Inter->Imp2 Chemical Red. (Fe/HCl risk) Downstream Downstream Prod->Downstream Successful Coupling Fail Fail Imp1->Fail Coupling Failure (No Halogen)

Figure 1: Synthesis pathway illustrating the divergence between the target product and the critical "De-Cl" impurity during the reduction step.

Comparative Performance Guide

This section compares the performance of the product based on its impurity profile.

Comparative Data: Grade A vs. Grade B

The following data is based on a standard Buchwald-Hartwig coupling scenario (Product + Aryl Boronate/Amine -> Drug Intermediate).

FeatureGrade A (Hydrogenation) Grade B (Iron Reduction) Impact on Downstream Process
Primary Impurity Des-chloro analog (0.5 - 2.0%)Residual Iron (>200 ppm)Des-chloro: Reduces yield; difficult to separate. Iron: Deactivates Pd-catalysts.
Assay (Titration) >99.0%97.0 - 98.5%Lower assay in Grade B requires stoichiometry adjustment.
Color White / Pale YellowBrown / Dark YellowDark color in Grade B indicates oxidation/polymerization.
Coupling Yield High (85-90%) if De-Cl <0.5%Variable (50-80%) Residual metals in Grade B cause catalyst poisoning.
Recommendation Preferred for GMP/Late Stage Acceptable for Early R&D (requires metal scavenging).
Specification Recommendations

For optimal performance in drug development, the following specifications are recommended to bridge the gap between "Chemical Purity" and "Functional Purity."

ParameterAcceptance Criteria (R&D)Acceptance Criteria (GMP/Pharma)Method
HPLC Purity ≥ 97.0%≥ 99.0%HPLC-UV (254 nm)
De-Cl Impurity ≤ 1.0%≤ 0.15% HPLC / LC-MS
Nitro Precursor ≤ 0.5%≤ 0.10%HPLC (Genotox Alert)
Residual Pd/Fe Not Tested≤ 20 ppmICP-MS
Water (KF) ≤ 1.0%≤ 0.5%Karl Fischer

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method

This method is designed to separate the critical "De-Cl" impurity (5-ethoxypyridin-3-amine) from the main peak.

  • Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.[1]

  • Flow Rate: 1.0 mL/min.

  • Column Temp: 30°C.

  • Detection: UV at 254 nm (primary) and 220 nm.

  • Gradient Program:

    • 0-2 min: 5% B

    • 2-15 min: 5% -> 90% B

    • 15-20 min: 90% B

    • 20-21 min: 90% -> 5% B

System Suitability:

  • Resolution between De-Cl Impurity (RT ~4.5 min) and Main Peak (RT ~6.2 min) must be > 2.0.

Metal Scavenging Protocol (For Grade B Material)

If sourcing Grade B material (Iron reduction), use this protocol to prevent catalyst poisoning in the next step:

  • Dissolve crude amine in Ethyl Acetate (10 vol).

  • Add SiliaMetS® Thiol or activated charcoal (10 wt%).

  • Stir at 50°C for 2 hours.

  • Filter through a Celite pad.

  • Concentrate filtrate to obtain treated material.

Decision Logic for QC

Use this workflow to determine if a batch is suitable for your specific development stage.

QCDecision Start Batch Receipt: 6-Chloro-5-ethoxypyridin-3-amine TestHPLC Test 1: HPLC Purity Start->TestHPLC CheckDeCl Check De-Cl Impurity TestHPLC->CheckDeCl TestMetals Test 2: ICP-MS (Metals) CheckDeCl->TestMetals < 0.15% PassRD Release for Early R&D CheckDeCl->PassRD 0.15% - 1.0% Reject REJECT / Reprocess CheckDeCl->Reject > 1.0% PassGMP Release for GMP/Pharma (Coupling Ready) TestMetals->PassGMP Pd/Fe < 20ppm Scavenge Perform Metal Scavenging TestMetals->Scavenge Pd/Fe > 20ppm Scavenge->TestMetals Retest

Figure 2: Quality Control Decision Tree for releasing batches based on impurity thresholds.

References

  • National Institutes of Health (NIH). (2019). 6-Amino-3-methylpyrimidinones as Potent, Selective, and Orally Efficacious SHP2 Inhibitors. PubMed Central. Retrieved from [Link]

  • MDPI. (2023). Development of Analytical Quality by Design Compliant Chromatography Method for Impurities Determination. Retrieved from [Link]

Sources

Safety Operating Guide

6-Chloro-5-ethoxypyridin-3-amine proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

The proper management of chemical waste is a critical component of laboratory safety and environmental stewardship. For drug development professionals and synthetic chemists handling 6-Chloro-5-ethoxypyridin-3-amine , establishing a rigorous, compliant disposal protocol is essential.

Below is the comprehensive operational guide for the safe handling, segregation, and disposal of this specific halogenated heteroaromatic intermediate.

Chemical Profile and Mechanistic Risk Assessment

Before executing any disposal protocol, it is imperative to understand the physicochemical properties of the substance to predict its behavior in waste streams. 6-Chloro-5-ethoxypyridin-3-amine is a functionalized pyridine derivative commonly utilized as a building block in pharmaceutical synthesis[1].

Mechanistic Causality in Disposal: The presence of the covalently bound chlorine atom on the pyridine ring dictates the entire disposal strategy. When combusted, halogenated organic compounds generate hydrogen chloride (HCl) gas and, under suboptimal incineration conditions, can form highly toxic polychlorinated dibenzodioxins (PCDDs). Furthermore, the amine group and the pyridine nitrogen will generate nitrogen oxides (NOx) upon combustion. Therefore, this material must be routed to a specialized high-temperature incinerator equipped with alkaline flue-gas scrubbers[2].

Quantitative Hazard Data Summary
Property / HazardValue / ClassificationOperational Implication
CAS Number 1352882-51-9[1]Use for inventory and waste manifest tracking.
Molecular Formula C7H9ClN2O[1]High nitrogen and chlorine content; dictates combustion byproducts.
Molecular Weight 172.61 g/mol [1]Relevant for calculating waste mass/molarity.
Chemical Class Halogenated Heteroaromatic AmineMust be segregated from non-halogenated waste streams.
GHS Hazards Skin Irrit. 2, Eye Irrit. 2, STOT SE 3Requires appropriate PPE (nitrile gloves, goggles, lab coat) during waste transfer.
RCRA Status Unlisted Hazardous Waste (Characteristic)Regulated under general hazardous waste guidelines due to toxicity/halogenation.

Step-by-Step Disposal Methodology

This protocol is designed as a self-validating system. Each step contains a verification check to ensure compliance and safety before proceeding to the next phase.

Step 1: Waste Characterization & Segregation

  • Action: Classify the waste stream containing 6-Chloro-5-ethoxypyridin-3-amine strictly as Halogenated Organic Waste . Even if the compound is dissolved in a non-halogenated solvent (e.g., Ethyl Acetate or Methanol), the presence of the chloro-pyridine solute mandates that the entire mixture be treated as halogenated.

  • Validation Check: Inspect the target waste carboy. Verify that the label explicitly states "Halogenated Solvents/Waste." Do not mix with acidic waste streams, as the basic amine groups can undergo exothermic neutralization reactions.

Step 2: Containment and Transfer

  • Action: Transfer the chemical (solid or solution) into a High-Density Polyethylene (HDPE) waste container.

  • Causality: HDPE is highly resistant to most organic solvents and prevents the leaching or degradation that can occur with standard plastics. Avoid metal containers, as trace free chlorides or acidic byproducts in the waste stream can cause rapid corrosion and structural failure of the container.

  • Validation Check: Ensure the container cap is tightly sealed with a PTFE-lined cap immediately after transfer. The container must not be filled beyond 80% capacity to allow for vapor expansion.

Step 3: Labeling and Documentation

  • Action: Immediately affix a hazardous waste tag to the container. The tag must explicitly list "6-Chloro-5-ethoxypyridin-3-amine" along with any solvents present, and the approximate percentage of each constituent.

  • Validation Check: Cross-reference the waste tag with your laboratory's digital chemical inventory system to ensure the mass balance of the chemical is accurately tracked from acquisition to disposal.

Step 4: Satellite Accumulation and Final Disposition

  • Action: Store the labeled container in a designated Satellite Accumulation Area (SAA) within a secondary containment bin. Once the container is full or reaches the institutional time limit, transfer it to the central waste facility.

  • Final Disposition: The waste must be handed over to a licensed environmental services contractor. The mandated disposal route is high-temperature rotary kiln incineration (>1000°C) equipped with wet scrubbers to neutralize HCl and NOx emissions.

Waste Routing Workflow

The following diagram illustrates the logical decision tree and physical routing for the disposal of 6-Chloro-5-ethoxypyridin-3-amine.

WasteDisposal Start Waste Generation: 6-Chloro-5-ethoxypyridin-3-amine Decision Is it mixed with other solvents? Start->Decision Halogenated Classify as: Halogenated Organic Waste (Due to Cl atom) Decision->Halogenated Yes/No Containment Store in HDPE Carboy (Secondary Containment) Halogenated->Containment Labeling Apply Hazardous Waste Tag (List all constituents) Containment->Labeling Disposal High-Temp Incineration (with Alkaline Scrubber) Labeling->Disposal

Workflow for the segregation, containment, and compliant incineration of halogenated pyridine waste.

References

  • Resource Conservation and Recovery Act (RCRA) Regulations , United States Environmental Protection Agency (EPA), Available at:[Link]

  • Identifying and Evaluating Hazards in Research Laboratories , American Chemical Society (ACS), Available at:[Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.